molecular formula C4H8ClNO B1368819 2-chloro-N-methylpropanamide CAS No. 42275-47-8

2-chloro-N-methylpropanamide

Cat. No.: B1368819
CAS No.: 42275-47-8
M. Wt: 121.56 g/mol
InChI Key: NKUQJMNRULPRAM-UHFFFAOYSA-N
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Description

2-chloro-N-methylpropanamide is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 121.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUQJMNRULPRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564856
Record name 2-Chloro-N-methylpropanamide
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Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42275-47-8
Record name 2-Chloro-N-methylpropanamide
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Record name 2-Chloro-N-methylpropanamide
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Foundational & Exploratory

2-chloro-N-methylpropanamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-methylpropanamide: Properties, Synthesis, and Applications

Executive Summary: this compound is a functionalized small molecule belonging to the class of α-chloroamides. Its strategic combination of an electrophilic chlorinated center, a chiral center, and an amide moiety makes it a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and characteristic reactivity. We will explore its utility as a precursor for creating more complex molecular architectures, particularly within the context of medicinal chemistry and drug discovery, where the α-chloroamide motif serves as a valuable linchpin for stereoselective transformations.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 42275-47-8, is a chiral molecule featuring a chlorine atom at the α-position relative to the carbonyl group of an N-methylated amide.[1] This structural arrangement dictates its chemical behavior, rendering the α-carbon susceptible to nucleophilic attack and suitable for radical-based reactions.

Chemical Structure

The fundamental structure of this compound is depicted below. Its systematic IUPAC name is this compound.[1]

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models, a common practice for characterizing specialized reagents that may lack extensive empirical documentation.

PropertyValueSource
Molecular Formula C₄H₈ClNOPubChem[1]
Molecular Weight 121.56 g/mol PubChem[1]
CAS Number 42275-47-8PubChem[1]
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 244.9 ± 23.0 °C (Predicted)ChemicalBook
Density 1.082 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.63 ± 0.46 (Predicted)ChemicalBook
SMILES CC(C(=O)NC)ClPubChem[1][2]
InChIKey NKUQJMNRULPRAM-UHFFFAOYSA-NPubChem[1][2]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the acylation of methylamine with 2-chloropropionyl chloride. This is a standard Schotten-Baumann type reaction, which requires careful control of reaction conditions to maximize yield and minimize side products.

Synthetic Workflow

The causality behind this experimental design is rooted in the high reactivity of the acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the acylation and to prevent side reactions, such as multiple acylations or hydrolysis of the acid chloride. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.

Figure 2: General Synthesis Workflow cluster_reactants Reactants & Conditions reagent1 2-Chloropropionyl Chloride reaction_vessel Reaction Vessel (0°C to RT) reagent1->reaction_vessel reagent2 Methylamine (aq. or gas) reagent2->reaction_vessel solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction_vessel base Base (e.g., Et₃N or excess MeNH₂) base->reaction_vessel workup Aqueous Workup (Wash with H₂O, brine) reaction_vessel->workup drying Drying (Anhydrous Na₂SO₄ or MgSO₄) workup->drying purification Purification (Distillation or Chromatography) drying->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of similar N-alkyl amides.[3]

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (2.2 equivalents) in dichloromethane (DCM). The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: 2-Chloropropionyl chloride (1.0 equivalent) dissolved in DCM is added dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete conversion.

  • Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless to light yellow liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the potential for the amide group to coordinate with catalysts. This makes it a valuable intermediate in reactions that form C-C, C-N, and C-O bonds.

Nucleophilic Substitution

The chlorine atom is a good leaving group, making the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This pathway is fundamental for introducing diverse functional groups at the α-position.

Cross-Coupling Reactions

As a class, α-chloroamides are effective electrophiles in transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed stereoconvergent Suzuki arylations of racemic α-chloroamides have been developed, allowing for the enantioselective synthesis of α-aryl amides.[4] This highlights the potential of this compound in asymmetric synthesis to produce enantioenriched products from a racemic starting material.[4]

Radical-Mediated Reactions

Recent advances in photoredox and enzymatic catalysis have expanded the utility of α-chloroamides as radical precursors.[5][6] Flavin-dependent "ene"-reductases (EREDs) can catalyze the single-electron reduction of the C-Cl bond to generate an α-amido radical.[5][7] This radical can then engage in various transformations, such as hydroalkylation of olefins, providing a powerful method for stereoselective C-C bond formation.[5]

Figure 3: Key Reactivity Pathways cluster_sn2 Sₙ2 Pathway cluster_coupling Cross-Coupling cluster_radical Radical Pathway start This compound sn2_product α-Substituted Product start->sn2_product coupling_product α-Aryl Product start->coupling_product radical_product Hydroalkylation Product start->radical_product sn2_reagent Nucleophile (Nu⁻) sn2_reagent->sn2_product Sₙ2 Attack coupling_reagent Ar-B(OH)₂ coupling_reagent->coupling_product Ni-Catalyst radical_reagent Alkene radical_reagent->radical_product Photoenzyme (ERED)

Caption: Major reaction pathways involving this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A quartet for the single proton on the α-carbon, split by the adjacent methyl group.

    • A doublet for the three protons of the N-methyl group, split by the N-H proton.

    • A doublet for the three protons of the C-methyl group, split by the α-proton. The N-H proton itself would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the carbonyl carbon, the α-carbon, the N-methyl carbon, and the C-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

    • A strong, sharp absorption around 1640-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration.

    • An absorption around 1520-1570 cm⁻¹ for the N-H bending (amide II) vibration.

    • A broad peak around 3300 cm⁻¹ for the N-H stretching vibration.

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[10]

    • A C-Cl stretching absorption in the fingerprint region, typically between 580-780 cm⁻¹.[10]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a monochlorinated compound.[11] The base peak would likely result from fragmentation, such as the loss of a chlorine radical.

Applications in Medicinal Chemistry and Drug Discovery

α-Chloroamides are valuable intermediates in the synthesis of pharmaceutically active compounds.[5] Their ability to undergo clean, stereoselective transformations makes them ideal starting points for building chiral centers found in many drug molecules. The enantioenriched products derived from this compound, such as α-amino and α-oxyamides, are common motifs in drug candidates.[5] The development of photoenzymatic methods that utilize α-chloroamides further enhances their appeal, offering green and highly selective synthetic routes to complex chiral molecules.[5][7]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed. Predicted storage temperature is between 2-8°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block with significant potential in organic chemistry and drug discovery. Its defined structure and predictable reactivity allow for its use in a range of transformations, from classical nucleophilic substitutions to modern, enzyme-catalyzed radical reactions. Understanding its chemical properties, synthetic methods, and safety requirements is essential for leveraging this molecule to its full potential in the research and development of novel chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, this compound. Available from: [Link].

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. Available from: [Link]

  • NIST. 2-Chloro-N-methylacetamide IR Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • NIST. 2-Chloro-N-methylacetamide Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • ACS Publications. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. Available from: [Link]

  • National Center for Biotechnology Information. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available from: [Link]

  • bioRxiv. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 344970, 2-Chloro-2-methylpropanamide. Available from: [Link].

  • PubChemLite. This compound (C4H8ClNO). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. Available from: [Link]

  • OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available from: [Link]

  • ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-chloro-2-methylpropane. Available from: [Link]

  • IUPAC. TWO-PHASE REACTIONS IN THE CHEMISTRY OF TOOL IN ORGANIC SYNTHESIS. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-chloro-2-methylpropane. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-chloro-N-methylpropanamide: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-methylpropanamide (CAS No. 42275-47-8), a valuable chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis methodologies, safety protocols, and key applications, offering insights for its effective use in a laboratory and research setting.

Core Properties and Identification

This compound is a halogenated amide that serves as a versatile building block in the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 42275-47-8[1][2][3][4][5]
Molecular Formula C4H8ClNO[1][3][4][5]
Molecular Weight 121.57 g/mol [1][4]
IUPAC Name This compound[1]
Synonyms 2-chloro-N-methyl-propionamide[5]

Synthesis of this compound

The synthesis of α-chloroamides such as this compound can be achieved through various established organic chemistry reactions. A common and effective method involves the acylation of methylamine with a suitable acyl chloride.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of 2-chloropropanoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile.

Synthesis of this compound reagent1 2-chloropropanoyl chloride product This compound reagent1->product + reagent2 Methylamine reagent2->product byproduct Methylammonium chloride product->byproduct + (if excess amine is used)

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-chloropropanoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloropropanoyl chloride in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.

  • Amine Addition: Slowly add a solution of methylamine to the stirred solution of 2-chloropropanoyl chloride. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. An excess of the amine can be used to neutralize the hydrochloric acid formed during the reaction.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the methylammonium chloride precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization, depending on its physical state.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the electrophilic carbon atom attached to the chlorine. This makes it a valuable intermediate for introducing the N-methylpropanamide moiety into a larger molecule through nucleophilic substitution reactions.

Key Reactions and Mechanistic Insights

The chlorine atom in this compound is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles.[7] This reactivity is fundamental to its utility as a building block in organic synthesis.

Reactivity_of_this compound start This compound product Substituted N-methylpropanamide start->product + nucleophile Nucleophile (Nu-) nucleophile->product leaving_group Chloride ion (Cl-) product->leaving_group +

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-methylpropanamide, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, ensuring a thorough understanding of the process.

Introduction: Significance of this compound

This compound is a halogenated amide of significant interest in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electrophilic carbon attached to the chlorine atom and a reactive amide group, makes it a versatile building block for the introduction of the N-methylpropanamide moiety. This guide will focus on a robust and accessible synthetic route and the essential analytical techniques for its characterization.

Strategic Approach to Synthesis

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and methylamine. This reaction is favored due to the high reactivity of the acyl chloride, which readily undergoes attack by the nucleophilic amine.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is expelled as a good leaving group, resulting in the formation of the stable amide bond and hydrochloric acid as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-chloropropionyl_chloride 2-Chloropropionyl Chloride methylamine Methylamine intermediate Tetrahedral Intermediate methylamine->intermediate product This compound intermediate->product Elimination of Cl- hcl HCl intermediate->hcl

Caption: Nucleophilic acyl substitution mechanism.

To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid byproduct. In this case, an excess of methylamine can serve as both the nucleophile and the base.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
2-Chloropropionyl chlorideC₃H₄Cl₂O126.97
Methylamine (40% in H₂O)CH₅N31.06
Dichloromethane (DCM)CH₂Cl₂84.93
Anhydrous Sodium SulfateNa₂SO₄142.04
Deionized WaterH₂O18.02
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of methylamine (40% in water, 2 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1 equivalent) dropwise to the cooled methylamine solution via the dropping funnel while maintaining the temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Synthesis_Workflow start Start reaction_setup Reaction Setup: Cool methylamine solution start->reaction_setup addition Slow addition of 2-chloropropionyl chloride reaction_setup->addition reaction Stir at room temperature addition->reaction workup Aqueous work-up and extraction with DCM reaction->workup drying Drying of organic layer workup->drying purification Solvent removal and recrystallization drying->purification end Pure Product purification->end

Caption: Experimental workflow for synthesis.

Comprehensive Characterization of this compound

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for this purpose.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular FormulaC₄H₈ClNO
Molar Mass121.56 g/mol
IUPAC NameThis compound
CAS Number42275-47-8
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

    • A doublet for the methyl group attached to the nitrogen, coupled to the N-H proton.

    • A quartet for the proton on the chiral center, coupled to the adjacent methyl group.

    • A doublet for the methyl group adjacent to the chiral center.

    • A broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals, corresponding to the four unique carbon atoms in the molecule.

    • A signal for the carbonyl carbon.

    • A signal for the carbon atom bonded to the chlorine.

    • A signal for the N-methyl carbon.

    • A signal for the other methyl carbon.

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.

  • An N-H stretching band in the region of 3300-3500 cm⁻¹.

  • C-H stretching bands from the methyl groups around 2850-3000 cm⁻¹.

  • A C-Cl stretching band, typically in the fingerprint region (600-800 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Characterized Product data_analysis->end

Caption: Workflow for product characterization.

Safety Considerations

  • 2-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. It is also toxic and should be used in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocol, coupled with a comprehensive characterization strategy, offers a solid foundation for researchers and scientists to produce and validate this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

References

  • PubChem. This compound. [Link][1]

Sources

Spectroscopic data (NMR, IR, MS) of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-methylpropanamide

Abstract

This compound (CAS No: 42275-47-8) is a halogenated amide of interest in synthetic chemistry and as a potential building block in pharmaceutical development.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory submission. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for unambiguous structure elucidation and purity assessment. This guide offers a detailed examination of the theoretical and expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₄H₈ClNO) features several key functional groups that dictate its spectroscopic signature:

  • Secondary Amide: The core functional group, featuring a carbonyl (C=O) and an N-H bond, which gives rise to characteristic signals in both IR and NMR.

  • Chlorinated Alkyl Chain: An electron-withdrawing chlorine atom is attached to the α-carbon (C2). This significantly influences the electronic environment of nearby protons and carbons, causing a downfield shift in their NMR signals.

  • Chiral Center: The α-carbon (C2) is a stereocenter, bonded to four different groups (H, Cl, C=O, and CH₃).

  • N-Methyl Group: A methyl group attached directly to the nitrogen atom.

These features create distinct chemical environments for each proton and carbon atom, allowing for full structural assignment through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution proton NMR spectrum is essential for accurate data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (≥400 MHz) D->E F Tune & Shim Magnet E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate Signals J->K L Assign Peaks K->L G M [C4H8ClNO]+• m/z = 121/123 F1 [C4H8NO]+ m/z = 86 M->F1 - •Cl F2 [C2H4NO]+ m/z = 58 M->F2 - •C2H4Cl (α-cleavage) F3 [C3H5O]+ m/z = 57 F1->F3 - •NHCH3

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-methylpropanamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-methylpropanamide, a halogenated amide, presents a unique set of physicochemical properties that are of significant interest to researchers in the fields of medicinal chemistry, agrochemicals, and material science. As with any compound destined for these applications, a thorough understanding of its solubility and stability in various solvent systems is paramount for successful formulation, process development, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. While extensive experimental data for this specific molecule is not widely available in public literature, this guide will leverage data from analogous structures and predictive models to provide a robust framework for its handling and analysis.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for predicting its behavior in different solvent environments.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 42275-47-8PubChem[1]
Molecular Formula C₄H₈ClNOPubChem[1]
Molecular Weight 121.57 g/mol ChemicalBook[2]
Predicted Boiling Point 244.9 ± 23.0 °CChemicalBook[2]
Predicted Density 1.082 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 14.63 ± 0.46ChemicalBook[2]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that dictates its utility in various applications. The principle of "like dissolves like" provides a preliminary guide; the polar amide group suggests solubility in polar solvents, while the chlorinated alkyl chain introduces some non-polar character.

Predicted Solubility in Common Laboratory Solvents

In the absence of extensive experimental data, computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can provide valuable predictions of solubility.[3][4][5][6] These models use quantum chemical calculations to predict the thermodynamic properties of fluids and solutions.[7] Based on the structure of this compound, a qualitative prediction of its solubility is presented below.

SolventPredicted SolubilityRationale
Water Moderately SolubleThe amide group can form hydrogen bonds with water, but the chloroalkyl group may limit high solubility.
Methanol Highly SolubleA polar protic solvent that can effectively solvate the amide group through hydrogen bonding.
Ethanol Highly SolubleSimilar to methanol, its polarity and hydrogen bonding capacity should lead to good solubility.
Acetone SolubleA polar aprotic solvent that can interact with the dipole of the amide group.
Acetonitrile SolubleA polar aprotic solvent, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO) Highly SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dichloromethane (DCM) SolubleA moderately polar solvent that should effectively solvate the chloroalkyl portion of the molecule.
Toluene Sparingly SolubleA non-polar aromatic solvent, expected to have limited interaction with the polar amide group.
Hexane InsolubleA non-polar aliphatic solvent, unlikely to dissolve the polar amide.
Experimental Determination of Solubility

A robust experimental determination of solubility is essential for any research or development program. The following is a standardized protocol for determining the solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and potential for forming degradation products that could be inactive or toxic. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-chloropropanoic acid and methylamine.[10][11][12][13][14] Amide hydrolysis is generally slower than ester hydrolysis and often requires heating or extreme pH conditions.[15]

  • Nucleophilic Substitution: The chlorine atom at the alpha position to the carbonyl group is activated towards nucleophilic substitution. This could lead to reactions with nucleophiles present in the formulation or solvent.

  • Thermal Degradation: At elevated temperatures, N-substituted amides can undergo decomposition.[16] The specific degradation products would depend on the conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[17] Chlorinated compounds can be susceptible to photolytic cleavage of the carbon-chlorine bond.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions.[18]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic (ICH Q1B guidelines) Photo->HPLC Purity Peak Purity Analysis HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance Pathways Identify Degradation Pathways Purity->Pathways MassBalance->Pathways Products Characterize Degradation Products Pathways->Products Method Develop Stability-Indicating Method Products->Method

Caption: A logical workflow for conducting forced degradation studies.

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • For each stress condition, prepare a sample and a control (stored under ambient conditions).

  • Stress Conditions (as per ICH Q1A(R2) guidelines): [18]

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, using a calibrated light source.[4][8][19][20] A dark control should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the retention times and mass-to-charge ratios (m/z) of the degradation products.

    • Propose potential structures for the degradation products based on the MS data.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For this polar analyte, a polar-embedded or polar-endcapped column might provide better peak shape and retention.[3]

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm, typical for amide bonds).

  • Injection Volume: 10 µL.

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The forced degradation study will be instrumental in demonstrating the specificity and stability-indicating nature of the method.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the principles of physical organic chemistry, coupled with modern predictive tools and established experimental protocols, allow for a robust characterization of this molecule. The provided methodologies for solubility determination and forced degradation studies will enable researchers to generate the necessary data to support their development programs. A thorough understanding of these properties is a cornerstone of good scientific practice and is essential for the successful application of this compound in any field.

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Reactivity of the alpha-chloro amide group in 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Amide Group in 2-Chloro-N-methylpropanamide

Abstract

Alpha-chloro amides are a pivotal class of chemical intermediates, prized for their versatile reactivity and application as building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth exploration of the reactivity of a representative alpha-chloro amide, this compound. We will dissect the electronic and steric factors governing its behavior, detail its participation in key reaction classes such as nucleophilic substitution and radical transformations, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important functional group.

Introduction: The Alpha-Chloro Amide Moiety

The reactivity of the alpha-chloro amide functional group is a nuanced interplay of several electronic effects. The carbonyl group is strongly electron-withdrawing via induction, which polarizes the Cα-Cl bond and renders the alpha-carbon electrophilic. Concurrently, the nitrogen atom's lone pair participates in resonance with the carbonyl, creating a planar amide linkage with significant double-bond character.[3] This resonance reduces the overall electrophilicity of the carbonyl carbon compared to ketones or esters, but its inductive effect on the adjacent alpha-carbon remains significant.[4] This electronic arrangement makes the alpha-carbon a prime target for nucleophilic attack while also enabling other transformations under specific conditions. This compound serves as an excellent model system to explore this reactivity profile.

Physicochemical Properties

A foundational understanding of the substrate's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₄H₈ClNOPubChem[5]
Molecular Weight 121.56 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 42275-47-8PubChem[5]
SMILES CC(C(=O)NC)ClPubChem[5][6]
InChIKey NKUQJMNRULPRAM-UHFFFAOYSA-NPubChem[5][6]

Synthesis of this compound

The most direct and common method for synthesizing N-substituted amides is the acylation of an amine with an acyl chloride.[7][8][9] This reaction is typically rapid and high-yielding.

G cluster_r1 cluster_p1 r1 2-Chloropropionyl Chloride p1 This compound r1->p1 Base (e.g., Et₃N) DCM, 0°C to RT p2 Methylammonium Chloride r1->p2 Base (e.g., Et₃N) DCM, 0°C to RT plus2 + r1->plus2 Base (e.g., Et₃N) DCM, 0°C to RT struct_r1 Cl-CH(CH₃)-C(=O)Cl r2 Methylamine (CH₃NH₂) r2->p1 Base (e.g., Et₃N) DCM, 0°C to RT r2->p2 Base (e.g., Et₃N) DCM, 0°C to RT r2->plus2 Base (e.g., Et₃N) DCM, 0°C to RT plus1 + plus1->p1 Base (e.g., Et₃N) DCM, 0°C to RT plus1->p2 Base (e.g., Et₃N) DCM, 0°C to RT plus1->plus2 Base (e.g., Et₃N) DCM, 0°C to RT struct_p1 Cl-CH(CH₃)-C(=O)NHCH₃

Caption: General synthesis of this compound.

The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl. A tertiary amine base, such as triethylamine, is typically added to scavenge the HCl byproduct, preventing the protonation and deactivation of the methylamine nucleophile.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction at the alpha-carbon.[10] The polarized Cα-Cl bond makes the alpha-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is a good leaving group, facilitating the reaction.[11]

G Nu Nu:⁻ (Nucleophile) Substrate This compound Nu->Substrate Backside Attack TS Transition State [Nu---C---Cl]⁻ Substrate->TS Product Substituted Product TS->Product Bond Formation LG Cl⁻ (Leaving Group) TS->LG Bond Cleavage G Start α-Chloroamide Radical α-Acyl Radical Intermediate Start->Radical SET / -Cl⁻ (e.g., Photoenzymatic) CoupledRadical Coupled Radical Radical->CoupledRadical Radical Addition Alkene Alkene (Radical Acceptor) Alkene->CoupledRadical Radical Addition Product C-C Coupled Product CoupledRadical->Product Radical Termination (e.g., HAT)

Caption: Workflow for radical-mediated C-C bond formation.

This approach is particularly valuable for asymmetric synthesis, where a chiral enzyme environment can control the stereochemical outcome of the C-C bond-forming step. [1][12][13]

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed as self-validating systems, incorporating in-process checks (TLC) and standard purification and characterization steps to ensure the identity and purity of the product.

Protocol 5.1: Synthesis of 2-(Benzylamino)-N-methylpropanamide (Representative Sₙ2 Reaction)

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension (~0.2 M concentration with respect to the starting amide). Add benzylamine (2.2 eq) via syringe. Causality Note: A slight excess of the amine nucleophile ensures complete consumption of the electrophile. K₂CO₃ is a mild base to neutralize the HCl formed, preventing salt formation with the amine.

  • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes as eluent). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

This compound exemplifies the versatile reactivity of the alpha-chloro amide group. Its electrophilic alpha-carbon is a reliable handle for introducing a wide array of functionalities via Sₙ2 displacement, a cornerstone of molecular construction. Furthermore, emerging methodologies in radical chemistry unlock novel pathways for C-C bond formation, expanding its synthetic utility. A thorough understanding of the electronic principles governing its reactivity and the practical considerations for controlling reaction pathways allows researchers to effectively employ this and related scaffolds in the pursuit of novel chemical entities for drug discovery and development.

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An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-N-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloro-N-methylpropanamide scaffold, a subset of the broader chloroacetamide class of compounds, represents a versatile pharmacophore with significant potential across various biological applications. Historically, chloroacetamides have been extensively utilized in agriculture as pre-emergent herbicides due to their potent inhibitory effects on very-long-chain fatty acid (VLCFA) synthesis in susceptible plant species. More recently, research has pivoted towards exploring the therapeutic potential of these derivatives, particularly in oncology, where their mechanism of action is linked to the modulation of critical cellular pathways, including the inhibition of glutathione S-transferases (GSTs). This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of this compound derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical Versatility of the Chloroacetamide Core

Chloroacetamides are characterized by a chloroacetyl group attached to a nitrogen atom. The general structure allows for extensive chemical modification at the N-substituent, leading to a diverse library of compounds with a wide range of physicochemical properties and biological activities. While the herbicidal properties of many chloroacetamides are well-documented, the exploration of derivatives like this compound in medicinal chemistry is a burgeoning field.[1][2] The introduction of a methyl group on the nitrogen and a methyl group on the alpha-carbon of the propanamide moiety can significantly influence the compound's steric and electronic properties, potentially altering its biological targets and efficacy.

This guide will delve into the two primary, well-established biological activities of the broader chloroacetamide class, with a specific focus on extrapolating the potential of this compound derivatives based on structure-activity relationship (SAR) studies.

Herbicidal Activity: A Legacy of Agricultural Importance

The most prominent biological activity of chloroacetamide derivatives is their herbicidal effect, primarily as pre-emergent agents that control annual grasses and some broadleaf weeds.[3][4]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mode of herbicidal action for chloroacetamides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[5][6][7][8][9] VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant development, signaling, and stress response.[5][6][8]

The inhibition occurs through the covalent binding of the chloroacetamide molecule to the active site of enzymes in the VLCFA elongase complex located in the endoplasmic reticulum.[6] The key enzyme targeted is 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.[7][9]

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by Chloroacetamides Acyl-CoA (C18) Acyl-CoA (C18) KCS KCS Acyl-CoA (C18)->KCS Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA KCS->3-Ketoacyl-CoA Condensation KCR KCR 3-Ketoacyl-CoA->KCR Reduction 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KCR->3-Hydroxyacyl-CoA HCD HCD 3-Hydroxyacyl-CoA->HCD Dehydration trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA HCD->trans-2,3-Enoyl-CoA ECR ECR trans-2,3-Enoyl-CoA->ECR Reduction Acyl-CoA (C20) Acyl-CoA (C20) ECR->Acyl-CoA (C20) VLCFAs VLCFAs Acyl-CoA (C20)->VLCFAs Further Elongation Cycles Chloroacetamide Chloroacetamide Chloroacetamide->KCS Covalent Binding to Active Site Cysteine Cuticular Waxes, Sphingolipids, Suberin Cuticular Waxes, Sphingolipids, Suberin VLCFAs->Cuticular Waxes, Sphingolipids, Suberin

Caption: Inhibition of the VLCFA biosynthesis pathway by chloroacetamide herbicides.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of chloroacetamide derivatives is significantly influenced by their molecular structure. Key SAR insights include:

  • N-Substituents: The nature of the substituents on the nitrogen atom plays a crucial role in determining activity and selectivity. Aromatic or bulky aliphatic groups on the nitrogen are often associated with higher herbicidal activity.

  • Lipophilicity: A direct correlation between lipophilicity and herbicidal activity has been observed. Increased lipophilicity can enhance the compound's ability to penetrate the waxy cuticle of plants and reach its target site.[10]

  • Electronic Effects: The electronic properties of the substituents can influence the reactivity of the chloroacetyl moiety, which is critical for its covalent interaction with the target enzyme.

For this compound derivatives, the presence of the N-methyl group and the additional methyl group on the propanamide backbone would alter the lipophilicity and steric hindrance around the reactive center, potentially leading to a unique spectrum of herbicidal activity compared to traditional chloroacetamides.

Experimental Protocols for Evaluating Herbicidal Activity

This assay evaluates the ability of a compound to inhibit weed growth before the seedlings emerge from the soil.

Protocol:

  • Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill pots or trays.

  • Seed Planting: Sow seeds of indicator weed species (e.g., ryegrass, barnyardgrass, pigweed) at a uniform depth.

  • Compound Application: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant. Apply the solution evenly to the soil surface using a sprayer.[4][11][12][13]

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length, and fresh and dry weight.[4][12] Calculate the percentage of inhibition relative to a solvent-treated control.

This assay assesses the effect of a compound on established weeds.

Protocol:

  • Plant Growth: Grow indicator weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).[3][4]

  • Compound Application: Apply the test compound solutions directly to the foliage of the plants until runoff.

  • Incubation: Return the plants to the greenhouse or growth chamber.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and measure plant height and biomass.[4]

Herbicidal_Assay_Workflow cluster_PreEmergence Pre-Emergence Assay cluster_PostEmergence Post-Emergence Assay A1 Prepare Soil & Plant Seeds A2 Apply Compound to Soil Surface A1->A2 A3 Incubate (14-21 days) A2->A3 A4 Assess Emergence & Growth A3->A4 B1 Grow Weeds to 2-3 Leaf Stage B2 Apply Compound to Foliage B1->B2 B3 Incubate (7-21 days) B2->B3 B4 Assess Plant Injury & Biomass B3->B4

Caption: Workflow for pre- and post-emergence herbicidal activity assays.

Anticancer Activity: A New Frontier for Chloroacetamide Derivatives

Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[14][15]

Mechanism of Action: Targeting Glutathione S-Transferases (GSTs) and Inducing Apoptosis

A key proposed mechanism for the anticancer activity of chloroacetamides is the inhibition of Glutathione S-Transferases (GSTs).[10][16][17][18][19] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide range of xenobiotics, including many chemotherapeutic drugs.[10][16][18][19] Overexpression of GSTs is a common mechanism of drug resistance in cancer cells.[10][18]

Chloroacetamides, being electrophilic, can act as substrates for GSTs, leading to the formation of GSH conjugates. This process can deplete the intracellular pool of GSH, rendering cancer cells more susceptible to oxidative stress and the cytotoxic effects of other agents. Furthermore, some chloroacetamide derivatives have been shown to be irreversible inhibitors of GSTs, covalently binding to the enzyme and inactivating it.[16] This inhibition can disrupt cellular redox homeostasis and signaling pathways that are dependent on GSTs, ultimately leading to apoptosis (programmed cell death).[10][16]

Anticancer_Mechanism cluster_Cell Cancer Cell cluster_Inhibition Inhibition Chloroacetamide_Derivative Chloroacetamide_Derivative GST GST Chloroacetamide_Derivative->GST Chloroacetamide_Derivative->GST Irreversible Inhibition GSH GSH GSH->GST GSH_Conjugate GSH_Conjugate GST->GSH_Conjugate Conjugation Inhibition_of_Apoptosis_Signaling Inhibition_of_Apoptosis_Signaling GST->Inhibition_of_Apoptosis_Signaling Apoptosis Apoptosis GST->Apoptosis Inhibition leads to Detoxification_and_Efflux Detoxification_and_Efflux GSH_Conjugate->Detoxification_and_Efflux Cell_Survival Cell_Survival Inhibition_of_Apoptosis_Signaling->Cell_Survival SRB_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (48-72h) A->B C Fix Cells with 10% TCA (1h at 4°C) B->C D Wash with Water & Air Dry C->D E Stain with 0.4% SRB (30 min) D->E F Wash with 1% Acetic Acid & Air Dry E->F G Solubilize Dye with 10 mM Tris Base F->G H Measure Absorbance at 515 nm G->H I Calculate % Inhibition & IC50 H->I

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Quantitative Data Summary

Due to the limited availability of specific data for this compound derivatives, the following tables present representative data for the broader class of chloroacetamide derivatives to illustrate their potential biological activities.

Table 1: Herbicidal Activity of Representative Chloroacetamide Derivatives

CompoundWeed SpeciesAssay TypeActivity Metric (e.g., EC₅₀)Reference
AlachlorEchinochloa crus-galliPre-emergence0.5 - 1.5 kg/ha [3]
MetolachlorSetaria faberiPre-emergence1.0 - 2.0 kg/ha [3]
ButachlorCyperus difformisPre-emergence0.75 - 1.5 kg/ha [3]

Table 2: Anticancer Activity of Representative Chloroacetamide Derivatives

CompoundCancer Cell LineAssay TypeActivity Metric (IC₅₀ in µM)Reference
N-(3-iodophenyl)-2,2-dichloroacetamideA549 (Lung)Not specified4.76[7]
Thiazole-bearing 2-chloroacetamideJurkat (Leukemia)MTTSignificant cytotoxicity[4][8]
Thiazole-bearing 2-chloroacetamideMDA-MB-231 (Breast)MTTSignificant cytotoxicity[4][8]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. While the herbicidal activity of the parent chloroacetamide class is well-established and understood, the exploration of N-methylpropanamide derivatives for therapeutic applications, particularly in oncology, is an exciting and underexplored area of research.

Future investigations should focus on:

  • Synthesis of diverse libraries: A systematic synthesis of this compound derivatives with a wide range of N-substituents is necessary to build a comprehensive understanding of their SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for both herbicidal and anticancer activities will be crucial for rational drug design and optimization.

  • Selectivity profiling: Assessing the selectivity of these compounds against target organisms (weeds or cancer cells) versus non-target organisms (crops or healthy human cells) is paramount for their practical application.

By leveraging the foundational knowledge of chloroacetamide chemistry and biology, researchers are well-positioned to unlock the full potential of this compound derivatives as next-generation herbicides or innovative therapeutic agents.

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. [Link]

  • Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... (n.d.). ResearchGate. [Link]

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  • Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. (2012). PLOS Biology. [Link]

  • The VLCFA biosynthesis pathway. Overview of the four-step FA elongation.... (n.d.). ResearchGate. [Link]

  • Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2019). PubMed Central. [Link]

  • Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010). HAL Open Science. [Link]

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  • THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). ijrras.com. [Link]

  • Glutathione S-Transferases in Cancer. (2019). PubMed Central. [Link]

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  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PubMed Central. [Link]

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  • Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. (2010). PubMed. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. (1959). PubMed Central. [Link]

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  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology. [Link]

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An In-Depth Technical Guide to 2-Chloro-N-methylpropanamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis, the efficiency and predictability of a synthetic route are paramount. The strategic selection of building blocks—molecules incorporating key functional groups poised for reliable transformation—is a cornerstone of this pursuit. 2-Chloro-N-methylpropanamide (CAS No. 42275-47-8) emerges as a valuable and versatile reagent in this context.[1] This molecule, possessing both a secondary amide and a reactive α-chloro group, offers a robust platform for introducing the N-methylpropanamide moiety into a wide array of molecular scaffolds. Its utility lies in its predictable reactivity as an electrophile, enabling the formation of carbon-heteroatom and carbon-carbon bonds through straightforward nucleophilic substitution pathways.

This guide provides a comprehensive technical overview of this compound, moving beyond simple reaction schemes to explore the causality behind experimental choices. We will delve into its synthesis, core reactivity, detailed experimental protocols, and applications, providing the field-proven insights necessary for its successful implementation in research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 42275-47-8PubChem[1]
Molecular Formula C₄H₈ClNOPubChem[1]
Molecular Weight 121.56 g/mol PubChem[1]
SMILES CC(C(=O)NC)ClPubChem[1]
InChIKey NKUQJMNRULPRAM-UHFFFAOYSA-NPubChem[1]
Safety and Handling Profile

As a reactive electrophile, this compound must be handled with appropriate care. It is classified as a hazardous substance, and all laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2]

    • H318 / H319: Causes serious eye damage / irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Recommended PPE : Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

  • First Aid Measures :

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[3]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation : Move the person to fresh air and keep comfortable for breathing.

Synthesis of this compound

The most common and direct route to this compound is the acylation of methylamine with 2-chloropropionyl chloride. This reaction is a classic example of Schotten-Baumann conditions, typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.

The causality behind this choice of reactants is clear: 2-chloropropionyl chloride provides the desired carbon skeleton and the reactive acyl chloride functionality, which is highly susceptible to nucleophilic attack. Methylamine serves as the requisite nucleophile to form the secondary amide bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Chloropropionyl Chloride p1 This compound r1->p1 Acylation r2 Methylamine (aq.) r2->p1 c1 Base (e.g., NaOH or excess Methylamine) to neutralize HCl c1->r1 c2 Solvent (e.g., Dichloromethane/Water) c2->r1 c3 Low Temperature (e.g., 0-5 °C) to control exothermic reaction c3->r1 p2 Methylammonium Chloride (byproduct)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents : Charge the flask with a solution of methylamine (e.g., 40% in water, 2.2 equivalents) and an appropriate organic solvent like dichloromethane (DCM).

  • Addition : Dissolve 2-chloropropionyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel.

  • Reaction : Add the 2-chloropropionyl chloride solution dropwise to the stirred methylamine solution, ensuring the internal temperature is maintained between 0-5 °C. The exothermicity of the reaction must be carefully managed to prevent side reactions.

  • Stirring : After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification : The product can be further purified by vacuum distillation or recrystallization if necessary.

Core Reactivity: The Alpha-Carbon as an Electrophilic Hub

The synthetic utility of this compound is dominated by the reactivity of the carbon atom alpha to both the carbonyl group and the chlorine atom. This carbon is highly electrophilic due to the strong inductive electron-withdrawing effects of the adjacent chlorine and carbonyl oxygen atoms.[4] This polarization makes it an excellent target for a wide range of nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[4] In this pathway, the nucleophile attacks the electrophilic carbon, and the chloride ion is displaced as a leaving group in a single, concerted step.

Caption: The Sₙ2 reaction mechanism of this compound.

Key Experimental Considerations for Nucleophilic Substitution

The success of these reactions hinges on the careful selection of experimental parameters.

  • Nucleophile Choice : A wide variety of nucleophiles can be employed, including amines, thiols, alkoxides, and carbanions. The strength of the nucleophile is a key factor; stronger nucleophiles like thiols will react more readily than weaker ones like alcohols.[5][6]

  • Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal for SN2 reactions. They effectively solvate the cation of any base used but do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.

  • Base : A non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or a tertiary amine like triethylamine) is often required. Its role is twofold: to deprotonate the nucleophile (e.g., a thiol or alcohol) to increase its nucleophilicity, or to act as a scavenger for the HCl that would be generated if a neutral amine is used as the nucleophile.

  • Temperature : Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C) to increase the reaction rate, particularly with less reactive nucleophiles.[4]

Applications in the Synthesis of Bioactive Molecules

The N-methylpropanamide substructure is present in various biologically active compounds. While direct, publicly documented examples of this compound being used in the final stages of blockbuster drug synthesis are not abundant, its utility is evident in the construction of key intermediates and in the broader class of α-chloro amides used in pesticide and pharmaceutical development.[7][8][9] For instance, related α-chloroacetanilides are well-known herbicides, highlighting the importance of this chemical class in agrochemistry.[8]

Representative Protocol: N-Alkylation of an Amine

This protocol demonstrates the synthesis of a tertiary amine by reacting a secondary amine with this compound.

  • Setup : In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in DMF.

  • Reagent Addition : Add this compound (1.1 equivalents) to the mixture.

  • Reaction : Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

  • Isolation & Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its value is anchored in the predictable and efficient reactivity of its electrophilic α-carbon center. By enabling straightforward access to a variety of N-methylpropanamide derivatives through robust SN2 reactions, it provides chemists in the pharmaceutical and applied sciences with a reliable tool for molecular construction. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically incorporate this reagent into complex synthetic pathways, accelerating the discovery and development of novel chemical entities.

References

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  • ResearchGate . Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

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Literature review of 2-chloro-N-methylpropanamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N-methylpropanamide and its Analogs for Researchers and Drug Development Professionals

Introduction: Unveiling the Chloroacetamide Core

The chloroacetamide chemical class represents a cornerstone of modern agrochemical science, with a significant history of application in weed management. At its core, this family of compounds is characterized by an α-chloro-substituted acetamide moiety. This compound is a fundamental example within this class, possessing the core structure that underpins the biological activity of many widely used herbicides. While seemingly simple, this scaffold offers a rich platform for chemical modification, leading to a diverse array of analogs with tailored properties and activities.

This guide provides a comprehensive technical review of this compound and its analogs. We will delve into their synthesis, explore the critical relationship between their structure and biological function, detail their primary mechanism of action, and provide actionable experimental protocols for their study. This document is intended for researchers and scientists engaged in herbicide discovery, drug development, and synthetic chemistry, offering field-proven insights and a robust scientific foundation.

Section 1: The Chemical Foundation - Synthesis and Reactivity

The efficacy of chloroacetamides is intrinsically linked to their chemical structure, which facilitates a key chemical reaction at their biological target. Understanding their synthesis is fundamental to creating novel analogs and probing their mechanism of action.

General Synthesis of N-Substituted Chloroacetamides

The most common and direct route to synthesizing this compound and its analogs is through the acylation of a primary or secondary amine with an appropriate α-chloro acyl chloride . This nucleophilic acyl substitution reaction is robust and versatile, allowing for the generation of a vast library of analogs by simply varying the amine starting material.

The causality behind this choice of reaction is its efficiency and modularity. The amine's nucleophilic nitrogen atom readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (from the amine) drives the reaction to completion, forming a stable amide bond.

Reaction Mechanism and Key Reactive Site

The core of the chloroacetamide molecule's biological activity lies in the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond makes the molecule an effective alkylating agent . In a biological context, this allows the chloroacetamide to form a covalent bond with nucleophilic residues, such as the sulfhydryl group (-SH) of cysteine, within the active site of its target enzyme. This irreversible binding leads to the inhibition of the enzyme's function.

The N-substituents play a crucial, albeit indirect, role. They are not directly involved in the alkylation reaction but are essential for guiding the molecule to the enzyme's active site and ensuring proper orientation for the reaction to occur. Lipophilicity, steric bulk, and electronic properties of the N-substituents are all critical factors that modulate the overall activity of the analog.[1]

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)propanamide

This protocol describes a representative synthesis of a chloroacetamide analog. It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, and the purity can be assessed by melting point analysis and chromatography.

Objective: To synthesize 2-chloro-N-(p-tolyl)propanamide via acylation of p-toluidine.

Materials:

  • p-Toluidine (4-methylaniline)

  • 2-Chloropropionyl chloride

  • Triethylamine (TEA) or Pyridine (as an HCl scavenger)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve p-toluidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with continuous stirring. The inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.

  • Acylation: Add 2-chloropropionyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction: Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to neutralize the triethylamine hydrochloride salt formed and any unreacted acyl chloride. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution, and finally, brine (saturated NaCl solution).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-chloro-N-(p-tolyl)propanamide.

Validation:

  • Structure Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Determine the melting point of the purified product and compare it to literature values. Assess purity using HPLC or GC analysis.

Section 2: Biological Activity and Mechanism of Action

The primary application of this compound and its analogs is in agriculture as pre-emergence herbicides. Their efficacy stems from their ability to inhibit a crucial biochemical pathway in susceptible plants.

Primary Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[2][3][4] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular lipids, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and function.

The specific molecular target is the VLCFA elongase complex , a multi-enzyme system located in the endoplasmic reticulum. Chloroacetamides are believed to covalently bind to and inhibit one of the condensing enzymes (elongases) within this complex.[2] This inhibition halts the extension of fatty acid chains beyond 18 carbons.

The physiological consequences for a susceptible seedling are catastrophic:

  • Cessation of Cell Division and Growth: Without the necessary lipids for new membrane formation, cell division and expansion are arrested.[2] This is why these herbicides are effective against rapidly growing tissues in emerging seedlings.

  • Disrupted Shoot and Root Development: Inhibition of early seedling growth is a hallmark symptom. Shoots may fail to emerge from the soil, or they may be stunted and malformed.[3]

  • Lack of Cuticular Wax: Reduced VLCFA levels impair the formation of the protective waxy cuticle on leaves, leading to increased water loss and vulnerability.

Visualization of the Mechanism

The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by chloroacetamide herbicides.

VLCFA_Inhibition cluster_Cytosol Cytosol / Plastid cluster_ER Endoplasmic Reticulum (ER) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl_CoA->Fatty_Acid_Synthase C16_C18_FA C16-C18 Fatty Acids (e.g., Palmitic, Stearic) Fatty_Acid_Synthase->C16_C18_FA VLCFA_Elongase VLCFA Elongase Complex (Condensing Enzyme) C16_C18_FA->VLCFA_Elongase Elongation Cycles C20_plus_FA >C20 Fatty Acids (VLCFAs) VLCFA_Elongase->C20_plus_FA Cellular_Components Waxes, Suberin, Sphingolipids, Membranes C20_plus_FA->Cellular_Components Chloroacetamide Chloroacetamide Chloroacetamide->VLCFA_Elongase Covalent Inhibition

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Structure-Activity Relationships (SAR)

The herbicidal potency of chloroacetamide analogs is highly dependent on the nature of the N-substituents. Decades of research have established key SAR principles that guide the design of new, effective molecules.

  • The N-Aryl Moiety: For many commercial herbicides like alachlor and metolachlor, a 2,6-dialkyl substituted phenyl ring was considered essential for high activity.[5] This feature provides steric bulk that is thought to promote a favorable binding conformation within the enzyme's active site.

  • The N-Alkyl/Alkoxyalkyl Moiety: A second substituent on the nitrogen, often a methyl, methoxymethyl, or other small alkyl group, is also critical for potency.

  • Breaking the Mold: Interestingly, newer research has shown that the 2,6-disubstituted phenyl moiety is not an absolute requirement. Analogs such as 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide have demonstrated significant activity against weeds like barnyardgrass, opening new avenues for chemical exploration.[5][6]

  • The α-Chloro Group: This group is non-negotiable for the alkylating mechanism of action. Its reactivity is a key determinant of herbicidal efficacy, though a simple correlation is not always observed, indicating that factors like uptake and metabolism are also decisive.[1]

Structural Feature General Impact on Herbicidal Activity Rationale / Causality
α-Chloro Group Essential for activityActs as the reactive "warhead" for covalent alkylation of the target enzyme.[1]
N-(2,6-dialkylphenyl) Often confers high potencyProvides optimal steric bulk and lipophilicity for binding to the active site of VLCFA elongase.
N-alkoxyalkyl Group Frequently enhances activityModulates solubility, uptake, and translocation within the plant.
N-(1-arylalkenyl) Can confer high activityDemonstrates that alternative N-substituents can achieve potent inhibition, expanding the chemical space.[5][6]

Section 3: Applications and Future Directions

Primary Application: Herbicides

The overwhelming commercial application of chloroacetamide analogs is as pre-emergence herbicides . They are applied to the soil before weed seedlings emerge, providing effective control of many annual grasses and some small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton.[3] Their mechanism of action, which targets early seedling growth, makes them unsuitable for post-emergence (foliar) application.[3]

Emerging Applications and Research Frontiers

While their role in agriculture is well-established, the chemical reactivity of the chloroacetamide core makes it an attractive scaffold for other applications.

  • Pharmacological Potential: Various N-substituted chloroacetamides have been investigated for antimicrobial, antifungal, and anticancer properties.[7] The underlying principle often involves alkylation of critical proteins or generation of reactive oxygen species in target cells.

  • Herbicide Resistance: A significant challenge is the evolution of weed populations resistant to VLCFA-inhibiting herbicides.[2] Resistance is often conferred by enhanced metabolic detoxification, typically via glutathione S-transferases (GSTs).[2][3] Future research must focus on designing new analogs that can evade these resistance mechanisms or inhibit the detoxification enzymes themselves.

  • Synthetic Chemistry: The chloroacetamide moiety is a versatile functional group in organic synthesis, serving as a precursor for various heterocyclic compounds and as a tool for bioconjugation.

The future of chloroacetamide research lies in the rational design of novel analogs with improved safety profiles, greater efficacy against resistant weeds, and the exploration of their potential in medicinal chemistry. By leveraging a deep understanding of their synthesis, reactivity, and mechanism of action, scientists can continue to innovate and adapt this important chemical class to meet new challenges.

References

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [Link]

  • Riar, D. S., & Varanasi, V. K. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science, 36(4), 556-565. [Link]

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th ed. [Link]

  • CropLife Australia. (2022). Herbicide Mode of Action Table. [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2024). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

  • Takematsu, T., Konnai, M., & Ichizen, N. (1988). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Journal of the Pesticide Science Society of Japan, 13(3), 437-441. [Link]

  • Takematsu, T., Konnai, M., & Ichizen, N. (1988). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Agricultural and Biological Chemistry, 52(11), 2733-2738. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Disposal of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 2-chloro-N-methylpropanamide (CAS No. 42275-47-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a halogenated amide with the molecular formula C₄H₈ClNO.[1] A thorough understanding of its properties is fundamental to its safe handling.

PropertyValue
CAS Number 42275-47-8[1]
Molecular Formula C₄H₈ClNO[1]
Molecular Weight 121.56 g/mol [1]
Appearance Colorless to light yellow liquid

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed [1]
Skin corrosion/irritationH315: Causes skin irritation [1]
Serious eye damage/eye irritationH318: Causes serious eye damage [1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation [1]

These classifications necessitate stringent adherence to the safety protocols outlined in this guide. The causality behind these classifications is rooted in the chemical's reactivity. The chloro- group can act as a leaving group, and the amide functionality can undergo hydrolysis, potentially leading to the formation of irritating and toxic byproducts upon interaction with biological systems.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[2] This is to mitigate the risk of respiratory irritation from vapors (H335).

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat should be worn at all times. In cases of potential for significant splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Verify Fume Hood Operation->Weigh/Transfer in Fume Hood Conduct Experiment Conduct Experiment Weigh/Transfer in Fume Hood->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Remove and Dispose of PPE Remove and Dispose of PPE Decontaminate Work Area->Remove and Dispose of PPE Wash Hands Wash Hands Remove and Dispose of PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial absorbent.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant, evacuate the entire lab and contact the institution's emergency response team.

    • Prevent entry into the affected area.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Spill or Exposure Occurs Spill or Exposure Occurs Eye Contact Eye Contact Spill or Exposure Occurs->Eye Contact Flush eyes 15 min Skin Contact Skin Contact Spill or Exposure Occurs->Skin Contact Wash with soap & water 15 min Inhalation Inhalation Spill or Exposure Occurs->Inhalation Move to fresh air Ingestion Ingestion Spill or Exposure Occurs->Ingestion Rinse mouth, do not induce vomiting Small Spill Small Spill Spill or Exposure Occurs->Small Spill Contain and absorb Large Spill Large Spill Spill or Exposure Occurs->Large Spill Evacuate and call for help Seek Medical Attention Seek Medical Attention Eye Contact->Seek Medical Attention Skin Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention Dispose as Hazardous Waste Dispose as Hazardous Waste Small Spill->Dispose as Hazardous Waste Emergency Response Team Emergency Response Team Large Spill->Emergency Response Team

Caption: Decision tree for emergency response to spills or exposure.

Disposal of this compound Waste

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[1][8][9]

Waste Segregation and Collection
  • Designated Waste Container: A dedicated, properly labeled hazardous waste container must be used for all this compound waste.[1]

  • Halogenated Waste Stream: This waste should be collected in a container designated for halogenated organic solvents.[1][8][9] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1]

  • Container Integrity: Ensure the waste container is chemically compatible, in good condition, and kept securely closed except when adding waste.[1]

Disposal Protocol
  • Collection: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in the designated halogenated waste container.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal Request: When the container is full, or in accordance with institutional timelines, arrange for pickup by a licensed hazardous waste disposal service.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection depending on local regulations.

Disposal_Pathway Generation of Waste Generation of Waste Segregate as Halogenated Organic Waste Segregate as Halogenated Organic Waste Generation of Waste->Segregate as Halogenated Organic Waste Collect in Labeled, Sealed Container Collect in Labeled, Sealed Container Segregate as Halogenated Organic Waste->Collect in Labeled, Sealed Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect in Labeled, Sealed Container->Store in Satellite Accumulation Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Satellite Accumulation Area->Arrange for Licensed Disposal Incineration Incineration Arrange for Licensed Disposal->Incineration

Caption: The pathway for the proper disposal of this compound waste.

Conclusion

The safe handling and disposal of this compound are paramount in a research environment. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to strict disposal protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into laboratory-specific safety plans.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ECP Labchem. (2024, August 29). Safety Data Sheet: Indigo Carmine.
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Methodological & Application

Application Note: 2-Chloro-N-methylpropanamide as a Versatile Electrophile for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to access these scaffolds is a cornerstone of modern medicinal chemistry. This application note details the utility of 2-chloro-N-methylpropanamide, a readily available bifunctional reagent, as a robust building block for constructing valuable heterocyclic systems. We present the underlying chemical principles, detailed experimental protocols, and field-proven insights for the synthesis of substituted thiazoles and other nitrogen-containing heterocycles. The methodologies described herein are designed to be reproducible, scalable, and adaptable for library synthesis in a drug discovery context.

Introduction: The Strategic Value of α-Halo Amides in Heterocyclic Synthesis

The amide functional group is a ubiquitous feature in biologically active molecules. Incorporating this moiety into a heterocyclic framework often imparts favorable pharmacokinetic properties. α-Halo amides, such as this compound, are particularly powerful synthons because they possess two key reactive sites: a highly electrophilic α-carbon susceptible to nucleophilic attack and a modifiable amide backbone.

The reactivity of the C-Cl bond is significantly enhanced by the adjacent electron-withdrawing carbonyl group, facilitating classical Sɴ2 reactions with a wide range of nucleophiles under mild conditions.[1][2] This predictable reactivity allows for the strategic introduction of diverse functionalities, serving as a linchpin for subsequent intramolecular cyclization events to forge the heterocyclic ring. This guide will focus on leveraging this principle for the synthesis of medicinally relevant thiazole derivatives.

Core Principle: Nucleophilic Substitution and Cyclization Cascade

The central mechanism underpinning the use of this compound in heterocycle synthesis is a two-stage process:

  • Bimolecular Nucleophilic Substitution (Sɴ2): A nucleophile attacks the carbon atom bearing the chlorine, displacing it as a chloride ion. This is typically the rate-determining step and its efficiency is influenced by the choice of solvent, base, and the nucleophilicity of the attacking species.[3]

  • Intramolecular Cyclization: The newly introduced nucleophile, or another reactive site on the same molecule, attacks the amide carbonyl or a related electrophilic center to form the cyclic structure. This step is often promoted by heat or a change in pH.

Figure 1: Generalized Sɴ2 mechanism at the α-carbon.

Application Protocol I: Hantzsch-Type Synthesis of 2-Amino-4,N-dimethylthiazole-5-carboxamide

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[4][5] In this protocol, this compound serves as the α-halo carbonyl equivalent, reacting with a thioamide (in this case, thiourea) to form the thiazole core. This class of compounds is of significant interest due to its prevalence in approved drugs.

Causality and Experimental Rationale
  • Reagents: Thiourea serves as the dinucleophile, providing both the sulfur atom and the exocyclic nitrogen atom (which becomes the 2-amino group).

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is polar enough to facilitate the ionic intermediates without interfering with the reaction.

  • Thermal Conditions: Refluxing provides the necessary activation energy for both the initial Sɴ2 substitution and the subsequent intramolecular cyclization and dehydration steps that form the aromatic thiazole ring.[6]

Experimental Workflow Diagram

Thiazole_Workflow start 1. Combine Reactants reflux 2. Reflux Reaction Mixture start->reflux Ethanol, 6-8h cool 3. Cool & Precipitate reflux->cool To Room Temp. filter 4. Isolate Product cool->filter Vacuum Filtration purify 5. Recrystallize filter->purify e.g., Ethanol/Water analyze 6. Characterize purify->analyze NMR, MS, IR

Figure 2: Workflow for Hantzsch-type thiazole synthesis.
Detailed Step-by-Step Protocol

Materials:

  • This compound (MW: 121.56 g/mol )

  • Thiourea (MW: 76.12 g/mol )

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (6.08 g, 0.05 mol) in 40 mL of anhydrous ethanol.

  • To this stirred solution, add thiourea (3.81 g, 0.05 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation of the product, which is often the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final 2-amino-4,N-dimethylthiazole-5-carboxamide.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for this synthesis. Yields and reaction times may vary based on the precise conditions and scale.

ParameterValue/Observation
Reactant 1 This compound (1.0 eq)
Reactant 2 Thiourea (1.0 eq)
Solvent Ethanol
Temperature ~78 °C (Reflux)
Time 6-8 hours
Expected Yield 65-80%
Product Form Typically a crystalline solid
Characterization Confirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry

Authoritative Grounding and Trustworthiness

Every protocol must be a self-validating system. The identity and purity of the synthesized heterocycles should be rigorously confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expect to see characteristic shifts for the thiazole ring protons, the N-methyl and C4-methyl groups, and the NH₂ protons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the target compound.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the amino group and the C=O of the amide.

The protocols described are adapted from well-established methodologies for the reaction of α-halo carbonyl compounds and N-substituted chloroacetamides with various nucleophiles, ensuring a high probability of success.[3][6][7]

Conclusion and Future Directions

This compound is an economical and highly effective building block for the modular synthesis of five-membered heterocyclic systems. The protocols provided herein demonstrate a reliable pathway to substituted aminothiazoles, a scaffold of high medicinal importance. By substituting thiourea with other dinucleophiles such as semicarbazide, thiosemicarbazide, or substituted thioamides, a diverse library of related heterocyclic compounds can be readily accessed, making this reagent a valuable tool for any drug discovery program.[6][7]

References

  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).

  • Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2022). ResearchGate.

  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate.

  • Pinga, K. et al. (2015). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports.

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • Organic Chemistry Portal. Thiazole synthesis.

  • Reddy, C. S. et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

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  • Oberheide, A., & Arndt, H.-D. (2020). Facile one-pot synthesis of oxazolyl-N,N-diethylsulfamates. ResearchGate.

  • Kumar, A. et al. (2010). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

  • Al-Mustansiriyah Journal of Science. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.

  • ChemicalBook. 2-chloro-2-methylpropanamide synthesis.

  • PubChemLite. This compound (C4H8ClNO).

  • ChemicalBook. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE synthesis.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, this compound.

  • Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.

  • Shakuntala, K., Foro, S., & Gowda, B. T. (2011). N-(2-Chlorophenylsulfonyl)-2-methylpropanamide. Acta Crystallographica Section E.

  • Li, Z. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles.

  • Wicha, A. et al. (2016). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate.

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  • Jasinski, J. P. et al. (2014). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions.

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  • Chagarovskiy, A. O. et al. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews.

  • Matsubara, R., & Kobayashi, S. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research.

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Sources

The Versatile Role of 2-Chloro-N-methylpropanamide in N-Alkylation of Amines and Nucleophiles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Chloro-N-methylpropanamide

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the strategic introduction of small alkyl fragments to amine scaffolds is a cornerstone of molecular design. This guide focuses on a versatile and reactive building block, this compound, and its application as an efficient agent for the N-alkylation of a diverse range of primary and secondary amines, as well as other nucleophiles.

The incorporation of the N-(1-(methylcarbamoyl)ethyl) moiety can significantly influence the physicochemical and pharmacological properties of a parent molecule. This modification can enhance solubility, modulate basicity, introduce a hydrogen bond donor/acceptor site, and provide a handle for further functionalization, making this compound a valuable tool for generating novel chemical entities with potential therapeutic applications.

This document provides an in-depth exploration of the mechanistic underpinnings, practical experimental protocols, and critical considerations for employing this compound in N-alkylation reactions. The protocols herein are designed to be self-validating, with explanations for each step to empower researchers to adapt and optimize these methods for their specific substrates.

Core Principles: The Chemistry of N-Alkylation with this compound

The primary reaction pathway for the N-alkylation of amines with this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

Several factors influence the rate and success of this reaction, including the nucleophilicity of the amine, the choice of solvent, the type and stoichiometry of the base used, and the reaction temperature. A common challenge in N-alkylation is the potential for overalkylation, where the initially formed secondary or tertiary amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent. Careful control of reaction conditions is therefore crucial to achieve selective mono-alkylation.

The Strategic Application of 2-Chloro-N-methylpropanamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Halogenated Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds remains a cornerstone of medicinal chemistry. Halogenation, particularly chlorination, provides a powerful tool to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for its biological target. The presence of a chlorine atom can introduce favorable electronic interactions and sterically influence molecular conformation, often leading to enhanced potency and improved pharmacokinetic profiles. It is within this context that small, functionalized building blocks like 2-chloro-N-methylpropanamide emerge as valuable assets for the synthetic chemist. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in the development of novel therapeutics.

Chlorinated compounds are prevalent in a wide array of FDA-approved drugs, underscoring the impact of this chemical class on human health.[1] The versatility of chloro-substituted intermediates lies in their ability to participate in a variety of chemical transformations, serving as key precursors for more complex molecular architectures. This compound, with its reactive α-chloro amide moiety, is a prime example of such a versatile building block.

Physicochemical Properties and Chemical Reactivity of this compound

A thorough understanding of the physicochemical properties of a building block is paramount to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₈ClNO[2]
Molecular Weight 121.56 g/mol [2]
CAS Number 42275-47-8[2]
Appearance White to off-white solidCommercially available
Solubility Soluble in a range of organic solventsGeneral knowledge

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond is susceptible to nucleophilic attack, making the compound an excellent precursor for the synthesis of a variety of substituted N-methylpropanamides. This reactivity is the foundation of its utility in medicinal chemistry.

Core Application: this compound as a Key Electrophilic Intermediate in Drug Synthesis

The primary application of this compound in medicinal chemistry is its role as an electrophilic building block for the introduction of the N-methylpropanamide moiety into a target molecule. This is typically achieved through a nucleophilic substitution reaction where a suitable nucleophile displaces the chloride ion. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics where the amide functionality can play a crucial role in binding to the target protein.

A representative workflow for the utilization of this compound in a generic drug discovery cascade is illustrated below.

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophilic Scaffold (e.g., amine, thiol, alcohol) Nucleophile->Reaction Product N-Substituted Propanamide Derivative Reaction->Product Assay Biological Screening (e.g., kinase assay) Product->Assay SAR Structure-Activity Relationship (SAR) Studies Assay->SAR Lead Lead Compound SAR->Lead Lead->Nucleophile Optimization

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Protocol 1: Synthesis of a N-Substituted Propanamide Derivative

This protocol provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction using this compound and a model aromatic amine as the nucleophile. This type of reaction is a fundamental step in the synthesis of many kinase inhibitors and other biologically active molecules.

Objective: To synthesize N-(4-methoxyphenyl)-2-(methylamino)propanamide, a representative product of the reaction between this compound and a nucleophile.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), p-anisidine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 82°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure N-(4-methoxyphenyl)-2-(methylamino)propanamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expert Insights and Causality:

  • Choice of Base: Potassium carbonate is a mild and effective base for this type of reaction. It neutralizes the HCl that is formed as a byproduct, driving the reaction to completion.

  • Solvent Selection: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and has a suitable boiling point for reflux.

  • Monitoring the Reaction: TLC is a simple and effective technique to monitor the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time.

Application in the Synthesis of Kinase Inhibitors: A Case Study of Trametinib Intermediates

While a direct synthesis of a marketed drug using this compound is not readily found in the public domain, its structural motifs are present in key intermediates of important therapeutics. For instance, the synthesis of Trametinib, a potent MEK1/2 inhibitor used in the treatment of melanoma and other cancers, involves the formation of complex amide-containing heterocyclic structures.[3][4] The synthetic strategies employed for Trametinib intermediates often involve cyclization and amidation reactions where a building block like this compound could conceptually be utilized or adapted.

The core structure of Trametinib features a substituted pyridine-2,4,6-trione. The synthesis of this core often involves the reaction of a malonic acid derivative with an amine.[3] The reactivity of this compound makes it a plausible candidate for incorporation into such synthetic schemes, either directly or as a precursor to a more complex intermediate.

The following diagram illustrates a conceptual synthetic pathway where a derivative of this compound could be employed in the synthesis of a key fragment for a kinase inhibitor.

kinase_inhibitor cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly a This compound C₄H₈ClNO c Amide Coupling N-Substituted Propanamide a:f0->c:f0 Electrophile b Nucleophilic Heterocycle e.g., Aminopyrazole b:f0->c:f0 Nucleophile e Fragment Coupling e.g., Suzuki or Buchwald-Hartwig c:f1->e:f0 d Substituted Aniline d:f0->e:f0 f Kinase Inhibitor Scaffold e:f1->f:f0

Caption: A conceptual pathway for the use of this compound in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its utility stems from the electrophilic nature of the α-chloro amide moiety, which allows for the straightforward introduction of the N-methylpropanamide group into a wide range of molecular scaffolds. While direct examples of its use in the synthesis of marketed drugs may be proprietary, the chemical principles and reaction types it undergoes are fundamental to the construction of many important therapeutic agents, particularly in the realm of kinase inhibitors.

As the demand for novel and highly specific therapeutics continues to grow, the strategic use of functionalized building blocks like this compound will remain a critical component of the drug discovery process. Future applications may see its incorporation into more complex multi-component reactions or its use in the development of novel covalent inhibitors, further expanding its role in the ongoing quest for new medicines.

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  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing). (URL: [Link])

  • This compound (C4H8ClNO) - PubChemLite. (URL: [Link])

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  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])

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  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (URL: [Link])

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Application Notes & Protocols: The Use of 2-chloro-N-methylpropanamide as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chloroacetamide class of herbicides has been a cornerstone of agricultural weed management for decades, valued for their efficacy, particularly against grasses.[1][2] The core of their chemical structure and biological activity lies in the α-chloro amide moiety, which functions as an electrophilic linchpin for synthetic elaboration and biological interaction.[3][4] This document provides a detailed technical guide on the potential applications of 2-chloro-N-methylpropanamide, a specific α-chloro amide, as a precursor in the synthesis of novel agrochemical candidates. While not as widely documented as intermediates for blockbuster herbicides like metolachlor or acetochlor, its structure embodies the key reactive features of this chemical class. This guide will explore its reactivity, provide detailed synthetic protocols for its derivatization, and offer insights into the chemical rationale behind these procedures, aimed at researchers and scientists in the field of agrochemical development.

PART 1: Physicochemical Properties and Reactivity Analysis

This compound (CAS No: 42275-47-8) is a bifunctional organic molecule featuring a secondary amide and an α-chloro substituent.[5] This combination dictates its chemical behavior and potential as a synthetic building block.

  • The Electrophilic Center : The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the adjacent chlorine and carbonyl group. This makes it a prime target for nucleophilic attack, which is the cornerstone of its synthetic utility.

  • The Amide Group : The N-methyl amide group influences the molecule's solubility, hydrogen bonding capacity, and conformational properties. While generally stable, this group can be hydrolyzed under harsh acidic or basic conditions, a factor to consider in downstream processing.

The primary mode of reaction for this precursor is nucleophilic substitution (SN2), where the chloride ion serves as an effective leaving group.[4][6] This allows for the covalent attachment of a wide variety of nucleophilic moieties, which is the key step in building a diverse library of potential agrochemical compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₈ClNO[5][7]
Molecular Weight 121.56 g/mol [5]
IUPAC Name This compound[5]
CAS Number 42275-47-8[5]
Canonical SMILES CC(C(=O)NC)Cl[5]
Predicted XlogP 0.6[7]
Diagram 1: Key Reactive Features

Below is a diagram illustrating the key functional groups and the primary site of electrophilicity on the this compound molecule.

Caption: Structure of this compound highlighting the electrophilic carbon.

PART 2: Core Synthetic Application - Building Agrochemical Scaffolds via Nucleophilic Substitution

The most powerful application of this compound in agrochemical research is its use as an electrophile in SN2 reactions. By reacting it with various nucleophiles, researchers can rapidly generate novel molecules with diverse functionalities. The general principle involves the displacement of the chloride by a nucleophile (Nu:), as shown below.

General Reaction Scheme: R-Nu: + Cl-CH(CH₃)-C(=O)NHCH₃ → R-Nu-CH(CH₃)-C(=O)NHCH₃ + Cl⁻

This strategy is directly analogous to the industrial synthesis of many chloroacetamide herbicides, where substituted anilines or other nitrogen-based nucleophiles are coupled with a chloroacetyl chloride derivative.[1][3]

Common Nucleophiles in Agrochemical Synthesis:

  • Substituted Anilines (Ar-NH₂): Leads to products structurally related to herbicides like metolachlor and alachlor. The nature of the aromatic substitution is critical for tuning herbicidal activity and selectivity.

  • Heterocyclic Amines: Incorporating heterocycles such as pyrazoles, triazoles, or pyridines can introduce novel modes of action or improve physicochemical properties.

  • Thiols (R-SH): Reaction with thiols yields thioether linkages, which are present in some classes of fungicides and insecticides.

  • Alcohols/Phenols (R-OH): While less common due to the lower nucleophilicity of oxygen, ether linkages can be formed, particularly with phenoxides under basic conditions.

Diagram 2: Workflow for Derivatization

The following diagram outlines a typical experimental workflow for synthesizing and evaluating a library of candidate molecules starting from this compound.

G start Precursor: This compound nucleophiles Select Nucleophile Library (e.g., Substituted Anilines, Thiols) start->nucleophiles reaction Parallel Synthesis: Nucleophilic Substitution (SN2) nucleophiles->reaction workup Purification & Isolation (Extraction, Chromatography) reaction->workup analysis Structural Confirmation (NMR, LC-MS) workup->analysis screening Biological Screening (Herbicidal/Fungicidal Assays) analysis->screening

Caption: A generalized workflow for agrochemical discovery using the precursor.

PART 3: Protocol - Synthesis of a Model N-Aryl Propanamide Analogue

This protocol describes a representative SN2 reaction between this compound and a model nucleophile, 2,6-dimethylaniline. This reaction creates a scaffold common in commercial chloroacetamide herbicides.

Objective: To synthesize N-(2,6-dimethylphenyl)-N'-(methyl)alaninamide.

Reaction Principle: The lone pair of electrons on the nitrogen of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of this compound. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving it to completion.

Diagram 3: Reaction Mechanism

G aniline 2,6-Dimethylaniline (Nucleophile) ts Transition State (SN2) aniline->ts Attack precursor This compound (Electrophile) precursor->ts product Final Product ts->product Cl⁻ leaves hcl HCl (scavenged by base) ts->hcl

Caption: Mechanism of the nucleophilic substitution reaction.

Materials & Equipment:
  • This compound (1.0 eq)

  • 2,6-dimethylaniline (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction (separatory funnel, beakers)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions:
  • Warning: this compound and its derivatives are potentially toxic and should be handled with care.[8]

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Step-by-Step Procedure:
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.22 g, 10 mmol).

  • Reagent Addition: Add 2,6-dimethylaniline (1.21 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) to the flask.

  • Solvent: Add 40 mL of anhydrous acetonitrile. The potassium carbonate will not fully dissolve, forming a slurry.

  • Reaction: Attach the reflux condenser, and with gentle stirring, heat the mixture to reflux (approx. 82°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) by spotting the reaction mixture against the starting material. The reaction is typically complete within 4-8 hours.

  • Workup (Quenching): Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove any unreacted aniline, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel to obtain the final compound with high purity.

PART 4: Characterization and Data Interpretation

Confirmation of the successful synthesis of the target N-aryl propanamide analogue is critical. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the signal corresponding to the α-proton in the starting material and the appearance of new aromatic signals from the aniline moiety. The chemical shifts of the methyl groups will also be informative.

    • ¹³C NMR: The carbon spectrum will confirm the formation of the new C-N bond and the presence of all expected carbon environments.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the final product, providing definitive evidence of the successful substitution.

  • Infrared (IR) Spectroscopy: Can be used to monitor the presence of key functional groups, such as the amide carbonyl stretch (~1650 cm⁻¹).

By following these protocols and principles, researchers can effectively utilize this compound as a versatile building block to explore new chemical space in the ongoing search for next-generation agrochemicals.

References

  • Google. (n.d.). Current time in Claiborne County, US.
  • ResearchGate. (n.d.). Synthetic route of synthesized chloroacetamide derivatives (1–22). Retrieved January 18, 2026, from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Retrieved January 18, 2026, from [Link]

  • Cambridge University Press & Assessment. (n.d.). Discovery, Development, and Current Status of the Chloroacetamide Herbicides. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C4H8ClNO). Retrieved January 18, 2026, from [Link]

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  • Hubei Highwin New Material Technology Co., Ltd. (n.d.). Manufacturer Supply 1,4 BDO CAS 110-63-4 1,4-Butanediol. Retrieved January 18, 2026, from [Link]

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Chiral Separation of 2-chloro-N-methylpropanamide Enantiomers by HPLC and SFC: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework and experimental protocols for the enantioselective separation of 2-chloro-N-methylpropanamide, a key chiral intermediate in various synthetic pathways. Recognizing the critical importance of enantiomeric purity in pharmaceutical development and chemical synthesis, this document outlines systematic approaches for developing robust analytical methods using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase composition, and instrument parameters, offering field-proven insights to guide researchers toward achieving baseline resolution. The protocols are designed to be self-validating, providing a logical workflow from initial screening to method optimization.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property in molecular science, with the stereochemistry of a molecule often dictating its biological activity. In the pharmaceutical industry, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify enantiomers is crucial for ensuring the safety and efficacy of drug candidates.[2] this compound possesses a stereocenter at the α-carbon, making it a valuable chiral building block. The development of efficient and reliable analytical methods to resolve its enantiomers is a prerequisite for its application in asymmetric synthesis and for quality control.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a well-established and powerful technique for enantioseparation.[3][4] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative, offering significant advantages in terms of speed, reduced organic solvent consumption, and often unique selectivity.[1][5] SFC utilizes supercritical carbon dioxide as the main mobile phase component, which, due to its low viscosity and high diffusivity, allows for faster separations at lower backpressures compared to HPLC.[6][7]

This guide will provide detailed protocols and the underlying scientific principles for separating the enantiomers of this compound using both HPLC and SFC, with a focus on polysaccharide-based CSPs, which are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amides.[8][9]

The Chiral Recognition Mechanism: A Three-Point Interaction Model

The separation of enantiomers on a chiral stationary phase is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective chiral recognition, a "three-point interaction model" is often invoked, which postulates that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance) are necessary. One of these interactions must be stereochemically dependent.

For this compound, the key functional groups available for interaction with the CSP are the amide group (which can act as a hydrogen bond donor and acceptor, and has a strong dipole moment) and the chlorine atom. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, possess a helical structure with chiral grooves containing carbamate groups that provide multiple sites for these interactions. The separation is achieved due to differences in the stability of the diastereomeric complexes formed between each enantiomer and the CSP.

Supercritical Fluid Chromatography (SFC) Method Development

SFC is often the preferred starting point for chiral method development due to its high speed and efficiency.[5] For small, polar molecules like this compound, SFC can provide excellent peak shapes and resolution.

Rationale for SFC Starting Conditions

Based on studies involving the chiral separation of various α-substituted amides, polysaccharide-based CSPs have shown high success rates.[9] Specifically, Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability and excellent performance in resolving amide enantiomers.[9] Therefore, these two stationary phases are recommended for the initial screening.

Methanol is a common and effective polar co-solvent (modifier) in SFC as it provides strong hydrogen bonding interactions that can modulate retention and selectivity.[6]

SFC Screening Protocol

This protocol outlines the initial screening process to identify a suitable column and mobile phase for the separation.

dot

Caption: SFC Method Development Workflow.

Instrumentation and Conditions:

ParameterRecommended Setting
Columns 1. Chiralpak® IC, 3 µm, 4.6 x 150 mm 2. Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A: Supercritical CO₂ B: Methanol
Gradient 5% to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40°C
Injection Vol. 2 µL
Sample Conc. 1 mg/mL in Methanol
Detection UV at 210 nm
SFC Optimization Protocol

Once a promising column and modifier combination is identified (i.e., partial or full separation is observed), the next step is to optimize the method for baseline resolution (Rs > 1.5) and a reasonable analysis time.

  • Optimize Modifier Percentage: Convert the gradient method to an isocratic one. A good starting point for the isocratic modifier percentage is approximately 5% lower than the percentage at which the second enantiomer elutes in the gradient run. Adjust the methanol percentage to achieve a k' (retention factor) between 2 and 10 for the second eluting peak.

  • Adjust Flow Rate: In SFC, higher flow rates can often be used without a significant loss in efficiency.[5] If the resolution is very high (Rs > 3), the flow rate can be increased to shorten the analysis time.

  • Vary Temperature and Back Pressure: Fine-tune the separation by adjusting the column temperature (typically between 25°C and 40°C) and back pressure (typically between 120 and 200 bar). Lower temperatures can sometimes increase selectivity, while higher back pressure generally leads to shorter retention times.

High-Performance Liquid Chromatography (HPLC) Method Development

For laboratories without access to SFC, or for orthogonal method validation, HPLC remains the gold standard for chiral separations.[2] The same polysaccharide-based CSPs are highly effective in HPLC, typically under normal phase conditions.

Rationale for HPLC Starting Conditions

Normal phase chromatography, using a non-polar mobile phase with a polar modifier, is the most common mode for chiral separations on polysaccharide CSPs.[10] The typical mobile phase consists of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).[11] This environment promotes the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition of polar analytes like amides. The Chiralpak® IC and Chiralcel® OD-H columns are again the primary candidates for screening due to their proven success with similar compounds.[9][10]

HPLC Screening Protocol

This protocol is designed to efficiently screen for suitable HPLC conditions.

dot

Caption: HPLC Method Development Workflow.

Instrumentation and Conditions:

ParameterRecommended Setting
Columns 1. Chiralpak® IC, 5 µm, 4.6 x 250 mm 2. Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Sample Conc. 1 mg/mL in mobile phase
Detection UV at 210 nm
HPLC Optimization Protocol

If partial or complete separation is achieved, the following steps can be taken to optimize the method:

  • Adjust Alcohol Modifier Concentration: The percentage of the alcohol modifier has the most significant impact on retention and resolution.

    • To increase retention and potentially improve resolution, decrease the percentage of IPA.

    • To decrease retention, increase the percentage of IPA.

    • Typical ranges to explore are from 2% to 20% IPA in n-hexane.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol can alter the selectivity and improve the separation.

  • Modify Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.[12]

  • Adjust Temperature: Varying the column temperature (e.g., between 15°C and 40°C) can affect the thermodynamics of the chiral recognition process and thus the selectivity.

Summary and Conclusion

The enantioselective separation of this compound can be successfully achieved using both SFC and HPLC. A systematic screening approach targeting polysaccharide-based chiral stationary phases, particularly Chiralpak® IC and Chiralcel® OD-H, is highly recommended. SFC offers a rapid and environmentally friendly option, with initial screening using a methanol/CO₂ gradient. HPLC, typically in normal phase mode with a hexane/alcohol mobile phase, provides a robust and widely accessible alternative. By following the detailed protocols for screening and optimization outlined in this guide, researchers and drug development professionals can efficiently develop a validated method for the accurate determination of the enantiomeric purity of this compound.

References

  • The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Retrieved from [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345.
  • Zhang, T., & Houghtaling, J. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.
  • Xiang, Y., Wang, C., & Welch, C. J. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guidebook to Column Selection and Method Development. Retrieved from [Link]

  • Daicel. (2022). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM . Retrieved from [Link]

  • Di Mola, A., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H, OJ-H, OX-H, OZ-H. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2024). ResearchGate. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022).
  • Zhao, Y., et al. (2019). Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. Chirality, 31(7), 502-512.
  • Zhang, T., & Houghtaling, J. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.
  • Regalado, E. L. (2012). CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector.
  • Macherey-Nagel. (n.d.). Chiral Columns. Retrieved from [Link]

  • West, C. (2013). How Good is SFC for Polar Analytes?.
  • Tarafder, A. (2018). Enantioseparations in super- and subcritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 160, 140-153.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Agilent Technologies. (2017). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • Daicel. (n.d.). Immobilized type chiral HPLC columns. Retrieved from [Link]

Sources

Protocol for the reaction of 2-chloro-N-methylpropanamide with thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Reaction of 2-chloro-N-methylpropanamide with Thiourea: Synthesis of an Isothiouronium Intermediate for Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the reaction between this compound and thiourea. This reaction serves as a foundational step in the synthesis of various heterocyclic compounds, particularly substituted 2-iminothiazolidin-4-ones, which are recognized for their diverse biological activities and potential as scaffolds in drug discovery.[1] We present a detailed experimental protocol, an exploration of the underlying reaction mechanism, critical safety considerations, and a troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure for their specific needs.

Introduction and Scientific Context

The reaction of α-haloamides with thiourea is a classic and versatile method in synthetic organic chemistry for constructing five-membered heterocyclic rings. Thiourea, with its nucleophilic sulfur atom, readily displaces the halide via an SN2 reaction to form an S-alkylated isothiouronium salt. Under appropriate conditions, this intermediate can undergo intramolecular cyclization.

The resulting 2-iminothiazolidin-4-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties.[1] Understanding and mastering this synthesis provides a gateway to novel compound libraries for screening and development. This protocol is designed to be a self-validating system, providing researchers with the rationale and procedural detail necessary for successful and safe execution.

Reaction Mechanism

The overall transformation proceeds in two key stages:

  • Nucleophilic Substitution: The sulfur atom of thiourea, which can exist in equilibrium with its tautomeric iminothiol form, acts as a potent nucleophile.[1][2] It attacks the electrophilic carbon atom adjacent to the carbonyl group in this compound, displacing the chloride ion to form a stable S-propyl isothiouronium chloride salt.

  • Intramolecular Cyclization (Optional, Heat/Base Mediated): Upon heating, the isothiouronium salt intermediate can undergo an intramolecular cyclization. The amide nitrogen attacks the electrophilic carbon of the isothiourea moiety. A subsequent tautomerization and loss of a molecule (such as water or ammonia, depending on the exact pathway and workup) can lead to the formation of a stable heterocyclic ring system. The diagram below illustrates the initial substitution step.

Caption: SN2 attack of thiourea on this compound.

Environmental Health & Safety (EHS) Considerations

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

  • Thiourea:

    • Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction.[3] It is a suspected carcinogen and reproductive toxin.[3][4] Toxic to aquatic life with long-lasting effects.[5]

    • Precautions: Do not handle until all safety precautions have been read and understood.[5] Avoid breathing dust.[3] Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][6] Ensure eyewash stations and safety showers are accessible.[4]

  • This compound:

    • Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]

    • Precautions: Handle with standard precautions for α-haloamides. Avoid contact with skin, eyes, and mucous membranes. Use in a well-ventilated area.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not discharge into drains.[5]

Experimental Protocol

This protocol details the synthesis of the isothiouronium chloride intermediate. Further steps for cyclization would require basic conditions or higher temperatures, which should be developed based on the desired final product.

Materials and Equipment
Reagents & Consumables Equipment
This compound (>97%)100 mL Round-bottom flask
Thiourea (>99%)Water-cooled reflux condenser
Ethanol (anhydrous)Magnetic stirrer hotplate & stir bar
Diethyl ether (anhydrous)Thermometer / Temperature probe
TLC plates (silica gel 60 F₂₅₄)Buchner funnel and filter flask
Deuterated solvent for NMR (e.g., DMSO-d₆)Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure

G A 1. Reagent Setup Add Thiourea and Ethanol to Flask B 2. Dissolution Stir and heat gently to dissolve A->B C 3. Reactant Addition Add this compound B->C D 4. Reaction Reflux for 4-6 hours, monitor by TLC C->D E 5. Isolation Cool to RT, precipitate with ether D->E F 6. Purification Collect solid by vacuum filtration E->F G 7. Drying & Characterization Dry under vacuum, analyze product F->G

Caption: Workflow for the synthesis of the isothiouronium intermediate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (7.61 g, 0.10 mol, 1.0 equiv.).

    • Add 50 mL of anhydrous ethanol. The solvent facilitates the dissolution of reactants and provides an appropriate medium for the SN2 reaction.

  • Dissolution:

    • Stir the mixture. Gentle warming (to ~40-50 °C) may be required to fully dissolve the thiourea. Ensure all solids are dissolved before proceeding.

  • Addition of Haloamide:

    • Once the thiourea is dissolved, add this compound (12.16 g, 0.10 mol, 1.0 equiv.) to the flask.

    • Attach a water-cooled reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (~78 °C for ethanol) using the stirrer hotplate.

    • Maintain the reflux for 4-6 hours. The formation of a white precipitate (the isothiouronium salt product) may be observed as the reaction progresses.

    • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, dissolve it in a suitable solvent, and spot on a TLC plate. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (this compound) indicates the reaction is nearing completion.

  • Product Isolation:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation of the product.

    • If the product does not precipitate sufficiently, the volume of ethanol can be reduced by ~50% using a rotary evaporator. Subsequently, add diethyl ether (an anti-solvent) dropwise while stirring until a precipitate forms and no more solid appears to be crashing out.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and impurities. Diethyl ether is chosen as it is a poor solvent for the ionic product but will dissolve non-polar starting materials.

  • Drying and Characterization:

    • Transfer the white crystalline solid to a pre-weighed watch glass and dry under vacuum to a constant weight.

    • Determine the yield.

    • Characterize the product using standard analytical techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its structure and purity.

Data Summary

ParameterValueRationale
Reactants
This compound12.16 g (0.10 mol)Limiting reagent.
Thiourea7.61 g (0.10 mol)1:1 stoichiometry for S-alkylation.
Solvent
Ethanol (anhydrous)50 mLPolar protic solvent, good for SN2 reactions and dissolving reactants.
Reaction Conditions
TemperatureReflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Time4-6 hoursTypical duration for this type of substitution, should be confirmed by TLC.
Expected Outcome
Product2-((1-(methylamino)-1-oxopropan-2-yl)carbamimidoyl)sulfanide chlorideIsothiouronium salt intermediate.
AppearanceWhite crystalline solidTypical for salt-like organic compounds.
Expected Yield85-95%This reaction is generally high-yielding.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Insufficient temperature or reaction time.2. Impure starting materials.3. Wet solvent (water can interfere).1. Ensure a consistent reflux is maintained. Extend reaction time and monitor by TLC.2. Check the purity of reactants by NMR or other methods.3. Use anhydrous ethanol.
Product is Oily/Gummy 1. Presence of impurities.2. Incomplete drying.1. Attempt to triturate the oil with diethyl ether to induce solidification. If unsuccessful, consider purification by recrystallization from a different solvent system (e.g., ethanol/isopropanol).2. Dry the product under high vacuum for an extended period.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., from over-heating or impurities).1. Continue refluxing the reaction.2. Isolate the crude mixture and attempt purification via recrystallization. Characterize the main product and byproducts to understand the side reaction.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]

  • Anchem Sales. (2014). Thiourea Material Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Thiourea. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Thiourea. [Link]

  • Tchamgoue, A. D., et al. (2017). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, this compound. [Link]

  • Puttaswamy, et al. (2007). Oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides with acidified chloramine-T: A kinetic and mechanistic approach. ResearchGate. [Link]

  • Jiangsu Hengpei Pharmaceutical Technology Co ltd. (2020). Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-chloro-N-methylpropanamide, a key intermediate in various chemical manufacturing processes. The protocol details a robust and scalable procedure, moving from laboratory-scale understanding to pilot-plant implementation. Emphasis is placed on the rationale behind experimental choices, process safety, and analytical controls to ensure a reproducible and high-purity outcome. This guide is intended for researchers, chemists, and chemical engineers involved in process development and scale-up operations.

Introduction and Significance

This compound is a vital building block in the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an electrophilic carbonyl center and a reactive carbon-chlorine bond, allows for diverse downstream chemical transformations. The controlled and efficient production of this intermediate at scale is therefore of significant industrial importance.

This application note addresses the critical aspects of scaling up the synthesis of this compound from lab to pilot scale. The primary synthetic route discussed is the nucleophilic acyl substitution of 2-chloropropionyl chloride with methylamine.[2] While straightforward in principle, this reaction presents several challenges upon scale-up, including exothermic heat release, management of gaseous reagents and byproducts, and control of impurity profiles. This guide aims to provide a systematic approach to navigate these challenges, ensuring a safe, efficient, and reproducible manufacturing process.

Reaction Chemistry and Mechanism

The core of this synthesis is the reaction between 2-chloropropionyl chloride and methylamine. This is a classic example of nucleophilic acyl substitution.

Reaction:

CH₃CHClCOCl + 2 CH₃NH₂ → CH₃CHClCONHCH₃ + CH₃NH₃Cl

The mechanism proceeds via a tetrahedral intermediate formed by the attack of the nucleophilic methylamine on the electrophilic carbonyl carbon of the acyl chloride. This intermediate then collapses, expelling a chloride ion, to form the desired amide product. A second equivalent of methylamine acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride.[3] It is crucial to use at least two equivalents of methylamine to drive the reaction to completion; otherwise, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and limiting the yield to a theoretical maximum of 50%.[3]

Reaction_Mechanism reagents 2-Chloropropionyl Chloride + Methylamine tetrahedral Tetrahedral Intermediate reagents->tetrahedral Nucleophilic Attack product This compound + Methylammonium Chloride tetrahedral->product Chloride Elimination & Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution.

Process Development and Scale-Up Considerations

Scaling a chemical synthesis from the benchtop to a pilot plant or full-scale production facility requires careful consideration of several factors that may not be apparent at the laboratory scale.

Key Scale-Up Parameters:

  • Heat Management: The reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled addition of reagents are paramount to prevent thermal runaways.

  • Mass Transfer: Efficient mixing is critical to ensure homogeneity, particularly during the addition of gaseous or liquid methylamine to the solution of 2-chloropropionyl chloride. Poor mixing can lead to localized "hot spots" and the formation of impurities.

  • Reagent Addition Strategy: The order and rate of reagent addition are critical. Slow, subsurface addition of methylamine solution into a well-stirred solution of the acyl chloride is recommended to control the exotherm and minimize side reactions.

  • Off-Gas Management: The reaction generates HCl gas, which is subsequently neutralized by excess methylamine. However, any unreacted HCl and excess methylamine will be present in the reactor headspace. A scrubber system containing a dilute acid (for methylamine) or a caustic solution (for HCl) is essential for safe off-gas handling.

  • Material of Construction: 2-chloropropionyl chloride and the generated HCl are corrosive.[4] Glass-lined or Hastelloy reactors are recommended to prevent corrosion and contamination of the product.

Detailed Experimental Protocol for Scaled-Up Synthesis

This protocol is designed for a 50 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE).[5]

Materials and Equipment:

Reagent/EquipmentSpecificationQuantity
50 L Glass-Lined ReactorEquipped with overhead stirrer, thermocouple, condenser, and addition funnel/subsurface addition line.1
2-Chloropropionyl ChloridePurity >98%5.0 kg (39.4 mol)
Methylamine (40% in H₂O)7.6 L (88.0 mol)
TolueneAnhydrous25 L
Sodium Bicarbonate (5% aq. soln.)As needed
Brine (Saturated NaCl soln.)As needed
Anhydrous Magnesium SulfateAs needed
Scrubber SystemCharged with dilute HCl1

Experimental Workflow:

Experimental_Workflow A Reactor Setup & Inerting B Charge 2-Chloropropionyl Chloride & Toluene A->B C Cool to 0-5 °C B->C D Subsurface Addition of Methylamine Solution C->D E Maintain Temp < 10 °C D->E Exothermic Reaction F Reaction Monitoring (TLC/GC) E->F G Warm to Room Temp F->G Reaction Complete H Quench with Water G->H I Phase Separation H->I J Aqueous Layer Extraction I->J K Combine Organic Layers I->K Organic Layer J->K L Wash with 5% NaHCO₃ K->L M Wash with Brine L->M N Dry with MgSO₄ M->N O Filter N->O P Solvent Removal (Rotary Evaporation) O->P Q Product Isolation & Analysis P->Q

Caption: Step-by-step workflow for the scaled-up synthesis.

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen. Start the reactor's cooling system and set the jacket temperature to 0 °C.

  • Charging Reactants: Charge the reactor with 2-chloropropionyl chloride (5.0 kg) and toluene (25 L). Begin agitation.

  • Cooling: Cool the reactor contents to between 0 and 5 °C.

  • Methylamine Addition: Slowly add the 40% methylamine solution (7.6 L) subsurface over a period of 2-3 hours. Carefully monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 5-10 °C for an additional hour.

  • Reaction Monitoring: Take a sample from the reaction mixture and analyze it by TLC or GC to confirm the consumption of the starting material.

  • Warming: Once the reaction is complete, allow the mixture to slowly warm to room temperature.

  • Work-up:

    • Add deionized water (10 L) to the reactor and stir for 15 minutes.

    • Stop the agitation and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution (2 x 5 L) to neutralize any remaining acid.[6] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine (5 L) to break any emulsions and remove excess water.[7]

  • Drying and Filtration:

    • Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Product Isolation: The resulting oil is the crude this compound. Further purification can be achieved by vacuum distillation if required.

Safety Protocols and Hazard Management

Handling the reagents involved in this synthesis requires strict adherence to safety protocols due to their hazardous nature.

ChemicalHazardsHandling Precautions
2-Chloropropionyl Chloride Flammable liquid and vapor. Causes severe skin burns and eye damage.[4][5] Reacts violently with water.[4]Use in a well-ventilated area, away from ignition sources.[5] Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[5] Handle under an inert atmosphere.[4]
Methylamine Extremely flammable gas.[8] Contains gas under pressure; may explode if heated.[8] Causes severe skin burns and eye damage.[8][9] Harmful if inhaled.[8]Work in a well-ventilated hood.[10] Keep away from heat and ignition sources.[9] Wear protective gloves, clothing, and eye/face protection.[10]
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Wear protective gloves and eye protection.
Hydrogen Chloride (byproduct) Causes severe skin burns and eye damage. May cause respiratory irritation.Ensure an efficient off-gas scrubbing system is in place.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Spill: Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5]

Analytical Methods for Quality Control

To ensure the quality and purity of the final product, the following analytical methods are recommended:

  • Gas Chromatography (GC): To determine the purity of the final product and quantify any residual starting materials or solvent.

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for purity assessment, particularly for non-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, C-Cl) present in the molecule.

A typical purity specification for this compound for use as a synthetic intermediate is >98%.

Conclusion

The scaled-up synthesis of this compound via the reaction of 2-chloropropionyl chloride with methylamine is a robust and efficient process when key scale-up parameters are carefully controlled. This application note provides a comprehensive framework, from the underlying chemistry to a detailed experimental protocol and essential safety and analytical considerations. By following these guidelines, researchers and chemical engineers can safely and reproducibly manufacture this important chemical intermediate at a larger scale, ensuring high purity and yield.

References

  • New Jersey Department of Health. (1997). Hazardous Substance Fact Sheet: Methylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.
  • National Oceanic and Atmospheric Administration. (n.d.). METHYLAMINE, ANHYDROUS. CAMEO Chemicals.
  • Sdfine. (n.d.). GHS Safety Data Sheet: 2-CHLOROPROPIONYL CHLORIDE.
  • Centers for Disease Control and Prevention. (n.d.). Methylamine - IDLH. NIOSH.
  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Methylamine, anhydrous.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloropropionyl Chloride | 7623-09-8.
  • Inchem. (n.d.). ICSC 0178 - METHYLAMINE.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles.
  • ChemicalBook. (n.d.). 2-chloro-2-methylpropanamide synthesis.
  • Guidechem. (n.d.). 2-chloro-2-methylpropanamide 7462-75-1 wiki.
  • Study.com. (n.d.). If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of....
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide chloro.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ResearchGate. (2022). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide....
  • ResearchGate. (2025). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-2-methylpropane.
  • Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-chloro-2-methylpropane by Distillation.
  • PubChemLite. (n.d.). This compound (C4H8ClNO).
  • Biosynth. (n.d.). 2-Chloro-N-methyl-N-(propan-2-yl)propanamide | 953749-54-7.
  • Biosynth. (n.d.). 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide.
  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications.
  • Simson Pharma Limited. (n.d.). 2-chloro-N-methylpropan-1-amine Hydrochloride.
  • Organic Syntheses Procedure. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.

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Application Notes and Protocols for the Quantification of 2-chloro-N-methylpropanamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the accurate quantification of 2-chloro-N-methylpropanamide in complex reaction mixtures. As a critical intermediate or potential impurity in various synthetic pathways, its precise measurement is paramount for reaction monitoring, yield optimization, and quality control in drug development and chemical manufacturing. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary robust method, and Liquid Chromatography-Mass Spectrometry (LC-MS) as a higher sensitivity and specificity alternative. A discussion on Gas Chromatography-Mass Spectrometry (GC-MS) is also included. The protocols are designed with self-validating principles, and the rationale behind instrumental and chemical choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative

This compound (C₄H₈ClNO, MW: 121.56 g/mol ) is a functionalized amide whose concentration in a reaction mixture provides vital data for process chemists and researchers.[1] Monitoring its formation or consumption is key to understanding reaction kinetics, determining endpoints, and identifying the formation of process-related impurities. The inherent reactivity of the chloro-amide functional group necessitates analytical methods that are not only accurate and precise but also selective enough to distinguish the analyte from starting materials, reagents, by-products, and degradation products.

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance, ensuring that the data generated is reliable and fit for its intended purpose.[2][3] This application note is grounded in the principles outlined by the International Conference on Harmonisation (ICH) to ensure regulatory compliance and data integrity.[4]

Method Selection: A Rationale-Driven Approach

Choosing the appropriate analytical technique depends on several factors, including the expected concentration of the analyte, the complexity of the reaction matrix, and the available instrumentation. The following decision-making framework can guide the selection process.

Method_Selection start Start: Need to quantify This compound conc_check Expected Analyte Concentration? start->conc_check matrix_check Complex Matrix? (Interfering Compounds) conc_check->matrix_check High (>10 µg/mL) lcms Advanced Method: LC-MS conc_check->lcms Low (<10 µg/mL) or Trace Levels volatility_check Is Analyte Thermally Stable & Volatile? matrix_check->volatility_check Volatile Interferences? hplc Primary Method: RP-HPLC-UV matrix_check->hplc No / Minor matrix_check->lcms Yes / Significant volatility_check->hplc No gcms Alternative Method: GC-MS volatility_check->gcms Yes

Caption: Decision tree for analytical method selection.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the recommended primary technique due to its robustness, widespread availability, and excellent performance for quantifying non-volatile, polar to moderately non-polar compounds. The amide functional group provides a UV chromophore, typically allowing for detection around 200-220 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique offers superior selectivity and sensitivity compared to HPLC-UV.[5] It is the method of choice for trace-level quantification, analysis in highly complex matrices, or for definitive peak identification through mass-to-charge ratio (m/z) confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and semi-volatile compounds.[6] The suitability for this compound depends on its thermal stability and volatility. If the compound is prone to degradation at elevated injector temperatures, or is not sufficiently volatile, this method may be less suitable without derivatization.

Primary Method: RP-HPLC with UV Detection

This protocol provides a robust starting point for the quantification of this compound.

Principle

The analyte is separated from other components in the reaction mixture on a non-polar (C18) stationary phase using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from reference standards.

Experimental Protocol

Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents & Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • This compound reference standard (>98% purity).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A: Water; B: Acetonitrile
Gradient Isocratic 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 210 nm

| Run Time | 10 minutes |

Protocol Steps:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: a. Carefully withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction if necessary by adding the aliquot to a known volume of a suitable quenching agent or the diluent. c. Quantitatively dilute the sample with the diluent to a theoretical concentration within the calibration range (e.g., a 1:1000 dilution for a reaction expected to be ~25 mg/mL). d. Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the calibration standards followed by the prepared samples.

  • Quantification: Construct a linear regression curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve, correcting for all dilution factors.

Advanced Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and absolute confirmation of identity.

Principle

Following chromatographic separation as described in the HPLC method, the column effluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) of the protonated molecular ion ([M+H]⁺) is recommended for its high sensitivity.

Experimental Protocol

Instrumentation:

  • LC-MS system equipped with an ESI source and a single quadrupole or triple quadrupole mass spectrometer.

LC Conditions:

  • Employ the same column and mobile phase as the HPLC-UV method. To enhance ionization, 0.1% formic acid can be added to both mobile phase A and B.

MS Conditions:

Parameter Setting
Ionization Mode ESI, Positive
[M+H]⁺ (m/z) 122.03
Scan Mode Selected Ion Monitoring (SIM) at m/z 122.0
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min

| Nebulizer Pressure | 40 psi |

Protocol Steps:

  • Sample and standard preparation are identical to the HPLC-UV method. The calibration range may be extended to lower concentrations (e.g., 0.01 - 10 µg/mL) due to the higher sensitivity of the instrument.

General Workflow for Analysis

The following diagram illustrates the universal workflow from sample collection to final data reporting.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling 1. Aliquot from Reaction Mixture dilution 2. Quench & Dilute Sample sampling->dilution filtration 3. Filter Sample dilution->filtration injection 4. Inject into LC System filtration->injection standards Prepare Calibration Standards standards->injection separation 5. Chromatographic Separation injection->separation detection 6. UV or MS Detection separation->detection integration 7. Peak Integration detection->integration calibration 8. Generate Calibration Curve integration->calibration quantification 9. Calculate Sample Concentration calibration->quantification

Caption: General experimental workflow for quantification.

Method Validation Parameters

Any analytical method intended for routine use must be validated to ensure its performance is acceptable for the intended application.[7][8] The key validation parameters are summarized below.

ParameterAcceptance CriterionPurpose
Specificity Peak is pure and free from co-eluting interferences.To demonstrate that the signal is solely from the analyte of interest.[7]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between signal and concentration over a defined range.
Range Typically 80-120% of the target concentration.[7]The interval over which the method is precise, accurate, and linear.
Accuracy 98.0% - 102.0% recovery for spiked samples.To measure the closeness of the experimental value to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)To measure the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be accurately and precisely quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).To demonstrate the reliability of the method with respect to minor operational variations.

Conclusion

The RP-HPLC-UV method presented provides a reliable and robust framework for the routine quantification of this compound in reaction mixtures. For applications requiring higher sensitivity or dealing with particularly complex sample matrices, the LC-MS method is the recommended alternative. Both protocols, when properly validated according to the parameters outlined, will yield accurate and reproducible data essential for informed decision-making in research and development environments. The choice of method should always be tailored to the specific analytical challenge at hand.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • 2-chloro-n-(2-methylphenyl)propanamide. (n.d.). ChemicalBook.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • This compound. (n.d.). PubChem, NIH.
  • 2-Chloro-2-methylpropanamide. (n.d.). PubChem, NIH.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Propanamide, N-decyl-N-methyl-2-chloro-. (n.d.). PubChem, NIH.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PMC, PubMed Central.
  • Gas chromatography-mass spectrometry (GC-MS) of N-[(2-Chlorophenyl)methyl]propan-2-amine. (n.d.). Benchchem.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis: A Guide to N-Methylated Peptides and a Prospective Look at 2-Chloro-N-Methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Peptides in Modern Drug Discovery

Peptide-based therapeutics have emerged as a promising class of drugs due to their high specificity and potency. However, their application is often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability.[1] A key strategy to overcome these limitations is the N-methylation of the peptide backbone, which involves replacing a hydrogen atom on an amide nitrogen with a methyl group.[2] This modification can significantly improve metabolic stability, enhance membrane permeability, and provide conformational constraints that can lead to higher receptor affinity and selectivity.[1][3] Consequently, the synthesis of N-methylated peptides is a critical technology in the development of next-generation peptide drugs.

This guide provides a comprehensive overview of the state-of-the-art methods for the solid-phase synthesis of N-methylated peptides. It details established and reliable protocols for on-resin N-methylation and the use of pre-synthesized N-methylated amino acid building blocks. Furthermore, in the spirit of scientific exploration, this document offers a prospective evaluation of 2-chloro-N-methylpropanamide derivatives as potential, novel reagents in this field, based on fundamental principles of organic chemistry.

Part 1: Established Methodologies for the Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides on a solid support presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can lead to incomplete coupling reactions.[4] Two primary strategies have been developed to address these challenges: the use of pre-synthesized N-methylated amino acid building blocks and on-resin N-methylation of the peptide chain.

Incorporation of Fmoc-N-Me-Amino Acid Monomers

The most straightforward approach is the use of commercially available or custom-synthesized Nα-Fmoc-protected N-methylated amino acids. These building blocks can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, although specialized coupling reagents are often required to overcome the steric hindrance.

Key Considerations for Coupling N-Methylated Amino Acids:

  • Coupling Reagents: Standard coupling reagents like HBTU and HCTU can be less effective. More potent activating agents such as HATU, PyAOP, or PyBOP/HOAt are recommended for efficient coupling to and from N-methylated residues.[5][6]

  • Monitoring: Traditional ninhydrin tests are ineffective for monitoring the coupling to a secondary amine. The bromophenol blue test can be used as an alternative.[5]

  • Double Coupling: To ensure complete reaction, a double coupling strategy is often employed, where the coupling step is repeated before proceeding to the next deprotection step.[4]

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentKey Features & Recommendations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for coupling sterically hindered and N-methylated amino acids.[5]
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate). Another powerful reagent for difficult couplings, including those involving consecutive N-methylated residues.[6]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / 1-Hydroxy-7-azabenzotriazole. A potent combination that can improve coupling efficiency and reduce racemization.[6]
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). Has shown utility in couplings involving N-methylated amino acids.[5]
On-Resin N-Methylation: The Biron-Kessler Method

An alternative to using pre-made N-methylated monomers is to perform the methylation directly on the resin-bound peptide. The most widely adopted method is a three-step procedure based on the work of Fukuyama and adapted for solid-phase synthesis by Miller, Scanlan, Biron, and Kessler.[2][7][8] This method involves the activation of the backbone amide via sulfonylation, followed by methylation, and subsequent removal of the activating group.

Workflow for On-Resin N-Methylation

On_Resin_N_Methylation Start Peptide-Resin with Free N-terminus Step1 Step 1: Sulfonylation (o-NBS-Cl, DMAP) Start->Step1 Activate Amide Step2 Step 2: Methylation (CH3)2SO4, DBU Step1->Step2 Introduce Methyl Group Step3 Step 3: Desulfonylation (2-Mercaptoethanol, DBU) Step2->Step3 Remove Activating Group End N-Methylated Peptide-Resin Step3->End

Caption: Workflow for the three-step on-resin N-methylation of peptides.

Detailed Protocol for On-Resin N-Methylation

This protocol is adapted from the Biron-Kessler method and is compatible with standard Fmoc-based SPPS.[2][7]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine.

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Sulfonylation: a. Prepare a solution of o-NBS-Cl (4 equivalents relative to resin loading) and DMAP (10 equivalents) in DMF. b. Add the solution to the resin and shake at room temperature for 1-2 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Methylation: a. Prepare a solution of dimethyl sulfate (10 equivalents) and DBU (5 equivalents) in DMF. b. Add the solution to the sulfonated peptide-resin and shake at room temperature for 10-30 minutes. c. Repeat the methylation step one more time to ensure complete conversion. d. Wash the resin with DMF (3x) and DCM (3x).

  • Desulfonylation: a. Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF. b. Add the solution to the methylated peptide-resin and shake at room temperature for 5-10 minutes. c. Repeat the desulfonylation step one more time. d. Wash the resin with DMF (5x) and DCM (3x).

  • Continuation of SPPS: The resin now contains the N-methylated amino acid at the N-terminus and is ready for the next coupling cycle.

Self-Validation and Troubleshooting:

  • Monitoring: The sulfonylation step can be monitored by a colorimetric test (e.g., chloranil test). The completion of the methylation and desulfonylation steps is typically confirmed by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Incomplete Reactions: If methylation is incomplete, the methylation step (3b) can be repeated or the reaction time extended. Sterically hindered amino acids may require longer reaction times or slightly elevated temperatures.

  • Side Reactions: Dimethyl sulfate is toxic and should be handled with care in a fume hood. Ensure thorough washing between steps to prevent side reactions.

Part 2: A Prospective Evaluation of this compound Derivatives in SPPS

While the above methods are well-established, the field of peptide synthesis is continually seeking novel reagents and methodologies to improve efficiency and expand the chemical space of modified peptides. In this context, we present a theoretical evaluation of this compound derivatives as potential acylating agents for the introduction of N-methylated amino acids in SPPS.

It is important to note that the following is a prospective analysis based on chemical principles, and to our knowledge, this application has not been reported in the peer-reviewed literature.

Chemical Structure and Reactivity

This compound is an α-chloro amide. The key reactive sites in this molecule are the carbonyl carbon and the α-carbon bearing the chlorine atom.

  • Carbonyl Carbon: This site is electrophilic and can be attacked by nucleophiles, such as the N-terminal amine of a peptide, in a nucleophilic acyl substitution reaction. This would result in the formation of a new amide bond.

  • Alpha-Carbon: The chlorine atom is a leaving group, making the α-carbon susceptible to nucleophilic attack in an Sₙ2 reaction. This would lead to alkylation of the nucleophile.

For this molecule to be a successful acylating agent in SPPS, the nucleophilic attack at the carbonyl carbon must be significantly more favorable than the attack at the α-carbon.

Hypothetical Application as an Acylating Agent

Theoretically, a this compound derivative could be used to introduce an N-methylated alanine residue in a single step, combining the coupling and methylation processes.

Proposed Reaction Scheme

Hypothetical_Reaction cluster_acylation Desired Acylation Pathway cluster_alkylation Potential Side Reaction PeptideResin Peptide-Resin-NH2 Intermediate Tetrahedral Intermediate PeptideResin->Intermediate Nucleophilic Attack on Carbonyl SideProduct Alkylated Peptide-Resin PeptideResin->SideProduct SN2 Attack on α-Carbon Reagent + this compound Product Peptide-Resin-NH-CO-CH(CH3)-NH-CH3 Intermediate->Product Collapse & Intramolecular Cyclization/ Rearrangement

Sources

Application Notes & Protocols: Investigating 2-Chloro-N-methylpropanamide as a Novel Cancer Stem Cell Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Cancer Stem Cells with Chloroacetamide-Based Compounds

The cancer stem cell (CSC) model posits that a small subpopulation of cells within a tumor is exclusively responsible for tumor initiation, maintenance, metastasis, and relapse.[1][2] These CSCs exhibit stem-like properties, including self-renewal and differentiation into the heterogeneous non-tumorigenic cells that constitute the bulk of the tumor.[3][4][5] Crucially, CSCs are often resistant to conventional chemotherapies and radiation, leading to treatment failure.[2][6] This has made the targeted elimination of CSCs a paramount goal in oncology research.

Key signaling pathways that govern normal stem cell function are frequently dysregulated in CSCs, including Wnt/β-catenin, Notch, Hedgehog (Hh), and JAK/STAT.[1][3][5][7] These pathways represent critical nodes for therapeutic intervention. The development of small molecules that can modulate these pathways and selectively eradicate CSCs is an area of intense investigation.

While extensive research into specific inhibitors is ongoing, the chemical class of substituted chloroacetamides has emerged as a promising area of exploration for potential anti-CSC agents.[8] These compounds feature a reactive chloroacetamide "warhead," suggesting a potential mechanism involving covalent interaction with target proteins, which can lead to potent and sustained inhibition. Although direct evidence for 2-chloro-N-methylpropanamide as a CSC inhibitor is not yet established in published literature, its structural features align with this promising class of compounds.

This document, therefore, uses this compound as an exemplary scaffold to provide a comprehensive guide for researchers aiming to investigate novel chloroacetamide compounds as potential CSC inhibitors. The following application notes and protocols are designed to provide a robust framework for screening, validation, and mechanistic investigation.

PART 1: Core Principles and Strategic Planning

The Experimental Philosophy: A Multi-Assay, Validated Approach

Identifying a true CSC-selective inhibitor requires a multi-pronged strategy. A compound that is merely cytotoxic to all rapidly dividing cells is not a viable CSC-targeting agent. Our experimental workflow is designed to differentiate between general cytotoxicity and specific anti-CSC activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (e.g., this compound) B MTT Assay on Bulk Tumor Cells A->B Assess General Cytotoxicity C Sphere Formation Assay (CSC Self-Renewal) A->C Assess Anti-CSC Activity D Calculate Selectivity Index (IC50 Bulk vs. IC50 Sphere) B->D C->D E Soft-Agar Colony Formation Assay D->E Confirm Inhibition of Anchorage-Independent Growth F Toxicity on Normal Cells (e.g., PBMCs, Fibroblasts) D->F Assess Off-Target Toxicity G Western Blot / qPCR (Signaling Pathway Analysis) F->G H Flow Cytometry (CSC Marker Expression) G->H I In Vivo Xenograft Studies H->I Preclinical Validation caption Workflow for CSC Inhibitor Discovery. G cluster_Wnt Wnt/β-catenin Pathway cluster_Notch Notch Pathway cluster_Hedgehog Hedgehog Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled Fzd->Dsh GSK3B GSK3β Dsh->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin degradation TCF TCF/LEF BetaCatenin->TCF TargetGenes_Wnt Target Genes (c-Myc, Cyclin D1) TCF->TargetGenes_Wnt Ligand Delta/Jagged Ligand NotchR Notch Receptor Ligand->NotchR NICD NICD NotchR->NICD cleavage CSL CSL NICD->CSL TargetGenes_Notch Target Genes (Hes, Hey) CSL->TargetGenes_Notch Hh Hh Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 inhibits SMO Smoothened PTCH1->SMO inhibits GLI GLI SMO->GLI activates TargetGenes_Hh Target Genes (GLI1, PTCH1) GLI->TargetGenes_Hh caption Key CSC Self-Renewal Signaling Pathways.

Caption: Simplified overview of major CSC signaling pathways.

PART 2: Application Notes & Safety

Compound Handling and Preparation
  • Chemical Information:

    • IUPAC Name: this compound [9] * Molecular Formula: C₄H₈ClNO [9] * Molecular Weight: 121.56 g/mol [9]* Safety Precautions:

    • This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [9] * Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a chemical fume hood.

    • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. [10]* Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • Causality: Using a high-concentration stock minimizes the final concentration of DMSO in the cell culture media (typically ≤ 0.1%), which can be toxic to cells at higher levels. Single-use aliquots prevent degradation of the compound.

Cell Line Selection and Culture
  • Recommended Cell Lines: Use cancer cell lines known to contain a CSC subpopulation (e.g., MCF-7 for breast cancer, HCT116 for colon cancer). Patient-derived cell lines or xenografts are also excellent models. [11][12]* Standard Culture: Maintain bulk cells in their recommended standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CSC Enrichment (Sphere Culture): For sphere-formation assays, cells must be cultured in serum-free media supplemented with specific growth factors (see Protocol 3.2).

    • Causality: Serum contains differentiation-promoting factors. Its removal selects for cells that can survive and proliferate in an undifferentiated, anchorage-independent manner—a key characteristic of CSCs.

PART 3: Experimental Protocols

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound that inhibits the metabolic activity of the bulk tumor cell population by 50% (IC50).

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3.2: Sphere Formation Assay (CSC Self-Renewal)

This is the cornerstone assay to evaluate a compound's ability to inhibit the self-renewal capacity of CSCs. [8]

  • Methodology:

    • Plate Preparation: Use ultra-low attachment 6-well or 96-well plates to prevent cell adhesion.

    • Cell Seeding: Dissociate cells into a single-cell suspension. Seed at a very low density (e.g., 500-1,000 cells/mL for 6-well plates) in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

    • Compound Treatment: Add this compound at various concentrations (e.g., ranging from 0.1x to 5x the bulk IC50 value) at the time of seeding. Include a vehicle control.

    • Incubation: Incubate for 7-14 days, adding fresh media with growth factors and the compound every 3-4 days.

    • Quantification: Count the number of spheres (typically >50 µm in diameter) per well using an inverted microscope.

    • Analysis: Calculate the Sphere Formation Efficiency (SFE %) = (Number of spheres formed / Number of cells seeded) x 100. Determine the IC50 for sphere formation.

  • Self-Validation: A potent CSC inhibitor should have a significantly lower IC50 in the sphere formation assay compared to the MTT assay on bulk cells. [8]

Protocol 3.3: Anchorage-Independent Growth (Soft-Agar Assay)

This assay measures the ability of cells to proliferate without attachment to a solid surface, a hallmark of tumorigenicity.

  • Methodology:

    • Base Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow it to solidify.

    • Cell Layer: Create a single-cell suspension and mix the cells with 0.3% agar in complete medium containing the desired concentration of this compound or vehicle.

    • Seeding: Carefully layer the cell-agar mixture on top of the base layer.

    • Incubation: Incubate for 14-21 days at 37°C, 5% CO₂. Add 100 µL of medium with the compound every 3-4 days to keep the agar hydrated.

    • Staining & Counting: Stain the colonies with Crystal Violet (0.005%) and count the number of colonies per well.

  • Causality: This assay models the ability of cancer cells to grow in a disorganized manner, a key aspect of tumor formation that is highly dependent on the CSC population.

PART 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A successful "hit" compound will demonstrate a significant difference in potency between bulk cells and CSC-enriched populations.

Table 1: Hypothetical Screening Results for Compound X (this compound)

Assay TypeCell LineParameterValue (µM)
Cytotoxicity MCF-7 (Bulk)IC5025.6
CSC Self-Renewal MCF-7 (Spheres)IC503.1
Selectivity Index -(IC50 Bulk / IC50 Sphere)8.26
Cytotoxicity HCT116 (Bulk)IC5018.9
CSC Self-Renewal HCT116 (Spheres)IC502.5
Selectivity Index -(IC50 Bulk / IC50 Sphere)7.56
Toxicity Normal FibroblastsIC50> 100
  • Interpretation: A selectivity index greater than 1 indicates preferential activity against the CSC-enriched population. A high IC50 against normal cells suggests a favorable therapeutic window. In this hypothetical example, the compound shows promising CSC-selective activity.

References

  • Cancer stem cell signaling pathways. PubMed - NIH. [Link]

  • Signaling pathways in the regulation of cancer stem cells and associated targeted therapy. Wiley Online Library. [Link]

  • Profiling and targeting cancer stem cell signaling pathways for cancer therapeutics. Frontiers in Oncology. [Link]

  • Cancer stem cell signaling pathways. ResearchGate. [Link]

  • Cancer stem cell signaling pathways. PMC - PubMed Central - NIH. [Link]

  • 2-Chloro-2-methylpropanamide | C4H8ClNO | CID 344970. PubChem - NIH. [Link]

  • A Strategic Approach to Identification of Selective Inhibitors of Cancer Stem Cells. Springer Protocols. [Link]

  • This compound | C4H8ClNO | CID 14870193. PubChem - NIH. [Link]

  • Identification of selective inhibitors of cancer stem cells by high-throughput screening. Cell. [Link]

  • Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells—Probe 2. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Screening of breast cancer stem cell inhibitors using a protein kinase inhibitor library. BMC Cancer. [Link]

  • CRISPR screening in cancer stem cells. Essays in Biochemistry. [Link]

  • Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. PubMed. [Link]

  • Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research. [Link]

  • Combating cancer stem cells: RNA m6A methylation and small-molecule drug discovery. Frontiers in Cell and Developmental Biology. [Link]

  • Plant-derived SVC112 hits cancer stem cells, leaves healthy cells alone. University of Colorado Cancer Center. [Link]

  • Chloroquine eliminates cancer stem cells through deregulation of Jak2 and DNMT1. Stem Cells. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions of 2-Chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of 2-chloro-N-methylpropanamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this crucial synthetic transformation. Our focus is on delivering actionable insights grounded in established chemical principles to enhance your reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the alkylation of this compound.

Q1: My alkylation reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

Low conversion is a frequent challenge, typically rooted in insufficient deprotonation of the amide nitrogen. The N-H proton of a secondary amide is weakly acidic (pKa typically > 15), requiring a sufficiently strong base to generate the nucleophilic amide anion for the subsequent alkylation.[1][2]

Troubleshooting Steps:

  • Verify Base Strength: The base you are using must be strong enough to deprotonate the amide. Standard bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient. You need a much stronger, non-nucleophilic base.[3][4]

  • Ensure Anhydrous Conditions: Strong amide bases like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Sodium Hexamethyldisilazide (NaHMDS) react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing amide deprotonation. Ensure all glassware is flame-dried and solvents are rigorously dried before use.

  • Check Reagent Purity: Verify the quality and activity of your base. NaH, for instance, can develop an inactive oxide layer on its surface. It's recommended to wash the NaH dispersion with dry hexanes before use to remove the mineral oil and expose a fresh surface.

  • Consider an Alternative Strategy: If anhydrous conditions are difficult to maintain or you prefer a milder approach, Phase Transfer Catalysis (PTC) is an excellent alternative.[5][6][7] This method uses a catalyst (e.g., tetrabutylammonium bromide, TBAB) to transport a hydroxide or carbonate ion from an aqueous or solid phase into the organic phase, where it can deprotonate the amide in situ.[7][8]

Q2: I'm observing multiple products in my crude reaction mixture, suggesting side reactions. What are they and how can they be minimized?

The most common side reactions are O-alkylation and hydrolysis of the starting material or product.

  • O-Alkylation vs. N-Alkylation: Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, the ratio can be influenced by reaction conditions. O-alkylation leads to the formation of an imidate ester, which can be an undesirable byproduct.

    • Minimization Strategy: The choice of counter-ion and solvent can influence selectivity. Harder cations (like Li⁺) tend to coordinate more strongly with the oxygen atom, potentially favoring N-alkylation. Polar aprotic solvents like DMF or THF are standard for these reactions.[9]

  • Hydrolysis: If there is water present, particularly under basic conditions, the chloroamide starting material or the alkylated product can hydrolyze, leading to the formation of carboxylic acid salts and amines, reducing the overall yield.

    • Minimization Strategy: As with low conversion issues, maintaining strictly anhydrous conditions is critical to prevent hydrolysis.

Q3: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent are intrinsically linked and crucial for success.

Base Selection: The primary consideration is ensuring the base's conjugate acid has a higher pKa than the amide itself.[2]

Base Typical Solvent Pros Cons
Sodium Hydride (NaH) THF, DMFInexpensive, effective, generates H₂ gas (easily removed).Requires strictly anhydrous conditions, flammable.
KHMDS, NaHMDS, LiHMDS THF, Diethyl EtherHighly soluble, very strong, sterically hindered (reduces side reactions).[3]More expensive, require anhydrous conditions, moisture-sensitive.[3]
KOH / K₂CO₃ with PTC Toluene, DichloromethaneMilder conditions, no need for strictly anhydrous solvents, safer.[5][8]May require higher temperatures, catalyst can sometimes be difficult to remove.[7]

Solvent Selection: The solvent must be aprotic (to avoid reacting with the strong base) and capable of dissolving the starting materials and intermediates.

Solvent Type Comments
Tetrahydrofuran (THF) Polar AproticExcellent choice for reactions with organolithium or HMDS bases, especially at low temperatures (-78 °C to RT).
Dimethylformamide (DMF) Polar AproticHigh boiling point allows for higher reaction temperatures. Effectively solvates cations, which can increase reaction rates. Can be difficult to remove during workup.
Acetonitrile (ACN) Polar AproticCommon solvent for alkylations, but ensure it is compatible with your chosen base.
Toluene Non-polarPrimarily used for Phase Transfer Catalysis (PTC) systems.
Q4: My reaction seems to stall or proceed very slowly. How can I increase the reaction rate?
  • Increase Temperature: For many SN2 reactions, increasing the temperature can significantly accelerate the rate. If you are running the reaction at room temperature, consider gently heating to 40-60 °C. For PTC reactions, refluxing in toluene may be necessary.

  • Change the Alkylating Agent's Leaving Group: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[10] Your starting material is a chloro-amide, which is relatively unreactive. If you are performing a subsequent alkylation with another alkyl halide, choosing an iodide or bromide will result in a faster reaction.

  • Add a Catalyst: For reactions involving alkyl chlorides or bromides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[8][11] This is particularly effective for solvent-free PTC conditions.[8]

Troubleshooting & Experimental Workflows

Visual guides can help diagnose issues and plan experiments methodically.

Troubleshooting Low Yield

G cluster_legend Legend start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry (Amide, Alkylating Agent, Base) start->check_reagents check_conditions 2. Confirm Anhydrous Conditions (Dry Glassware & Solvents?) check_reagents->check_conditions Reagents OK base_issue 3. Is the Base Strong Enough? (e.g., NaH, KHMDS vs K₂CO₃) check_conditions->base_issue Conditions Dry temp_issue 4. Optimize Temperature (Increase temp to 40-80°C?) base_issue->temp_issue Base is Strong ptc_option Consider Phase Transfer Catalysis (PTC) (KOH/TBAB in Toluene) base_issue->ptc_option Base too weak or want milder cond. final_product Improved Yield temp_issue->final_product Optimization Complete ptc_option->final_product Problem Problem Node Step Action Step Solution Solution Node

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

General Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Amide R-NH-C(=O)R' AmideAnion [R-N⁻-C(=O)R'] Amide->AmideAnion Strong Base Base Base⁻ ConjAcid Base-H AlkylHalide R''-X Product R-N(R'')-C(=O)R' AlkylHalide->Product LeavingGroup X⁻ AmideAnion2 [R-N⁻-C(=O)R'] AmideAnion2->Product Nucleophilic Attack

Caption: The two-step mechanism: amide deprotonation followed by SN2 alkylation.

Optimized Experimental Protocols

Protocol 1: Alkylation using Sodium Hydride (NaH) in THF

This protocol is a standard method for achieving high yields under anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or iodide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and septum, add NaH (1.2 equiv).

  • Preparation: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Place the flask under a high vacuum for 30 minutes to remove residual hexanes.

  • Reagent Addition: Add anhydrous THF to the flask, followed by cooling the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Once complete, cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][12]

Protocol 2: Alkylation using Phase Transfer Catalysis (PTC)

This method avoids the use of highly reactive, moisture-sensitive bases and is often more scalable and safer.[5][7]

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl bromide) (1.5 equiv)

  • Potassium hydroxide (KOH), finely ground (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv), finely ground KOH (3.0 equiv), TBAB (0.1 equiv), and toluene.

  • Reagent Addition: Add the alkylating agent (1.5 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional toluene.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation.[8][13]

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. [Link]

  • Maruoka, K., & Ooi, T. (2007). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. PubMed. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(5), 90-93. [Link]

  • Carrillo, J., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Various Authors. (2016). What strong bases that can be used to deprotonate secondary amine? Quora. [Link]

  • Wikipedia contributors. (2024). Amide. Wikipedia. [Link]

  • Lynn, J. W., & Ash, B. D. (1964). U.S. Patent No. 3,144,396. U.S.
  • Reddit Community. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros on Reddit. [Link]

  • Chemistry Stack Exchange Community. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]

  • Reddit Community. (2023). Bulky alkylation troubleshooting. r/Chempros on Reddit. [Link]

  • ScienceMadness Community. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]

  • Robitaille, L., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 620, 114137. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Zhang, P., & Engle, K. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ResearchGate Community. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PubMed Central. [Link]

  • Kandri Rodi, Y., et al. (2014). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Hibbard, J. P., et al. (2020). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.org. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Mettler Toledo. [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]

  • Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]

  • Moody, C. J., & Pitts, M. R. (1998). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. [Link]

  • Chu, W., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(4), 1909-1917. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5851. [Link]

  • Wikipedia contributors. (2024). Alkylation. Wikipedia. [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. [Link]

Sources

Purification of 2-chloro-N-methylpropanamide by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 2-chloro-N-methylpropanamide. It addresses common challenges and offers practical, field-tested solutions for achieving high purity through recrystallization and column chromatography.

Introduction to Purification Challenges

This compound is a versatile intermediate in organic synthesis. Its purification can be challenging due to its polarity, potential for hydrogen bonding, and the nature of impurities generated during its synthesis. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₄H₈ClNO[1]
Molecular Weight121.56 g/mol [1]
AppearanceWhite to Almost white powder to lump
Melting Point42.0 to 46.0 °C
SolubilitySoluble in water

Section 1: Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds. The key is selecting a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound oils out instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with low-melting point solids. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The strong hydrogen bonding capability of the amide group can lead to high solubility in polar solvents, and if the boiling point of the solvent is significantly higher than the melting point of your compound, it is likely to oil out.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Add a small amount of the hot solvent back to the mixture to re-dissolve the oil.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Solvent System Modification:

      • Add a "poor" solvent: If you are using a good solvent (e.g., ethanol), try adding a miscible "poor" solvent (an anti-solvent) like hexane or toluene dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the hot good solvent to clarify the solution before allowing it to cool. This reduces the overall solvating power of the system.

      • Change solvents: Consider a solvent with a lower boiling point. For a compound with a melting point around 42-46°C, a solvent system like diethyl ether/hexane or dichloromethane/hexane might be more suitable.

Q2: I am getting a very low yield after recrystallization. How can I improve it?

A2: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

  • Causality: The most common reason for low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, preheat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

    • Maximize Crystal Formation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to allow for maximum crystal precipitation.

    • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.

Q3: My compound is still impure after recrystallization, as indicated by a broad melting point range. What went wrong?

A3: If impurities are still present, the chosen solvent may not be optimal, or the cooling process might be too rapid.

  • Causality: Rapid crystal growth can trap impurities within the crystal lattice. Also, the chosen solvent might be too effective at dissolving certain impurities, causing them to co-crystallize with your product.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexane) to find a system where your compound has high solubility when hot and low solubility when cold, while the impurities remain in solution.

    • Consider a Second Purification Step: If the crude material is highly impure, a single recrystallization may not be sufficient. In such cases, column chromatography is recommended as a preliminary purification step.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on the polar nature of the amide, a good starting point for solvent screening is a polar solvent like ethanol or ethyl acetate, potentially in a two-solvent system with a non-polar solvent like hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (42-46 °C) indicates high purity.

Section 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography using silica gel is a common approach.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not sure which solvent system (mobile phase) to use for my column.

A1: The ideal mobile phase should provide good separation of your target compound from its impurities. This is best determined by preliminary Thin Layer Chromatography (TLC).

  • Causality: The polarity of the mobile phase dictates how strongly compounds are eluted from the polar silica gel stationary phase. A more polar mobile phase will move compounds up the TLC plate (and through the column) more quickly.

  • Troubleshooting & Optimization:

    • TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems. A good starting point for N-alkyl amides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.

    • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.4 on the TLC plate. This generally provides good separation on a column.

    • Solvent System Suggestions:

      • Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1)

      • Dichloromethane/Methanol (for more polar compounds, e.g., 99:1 to 95:5)

Q2: My compound is sticking to the column and won't elute.

A2: Amides can sometimes exhibit strong interactions with the acidic silica gel stationary phase, leading to poor elution.

  • Causality: The lone pair of electrons on the amide nitrogen and the carbonyl oxygen can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Add a Modifier: Adding a small amount (0.1-1%) of a polar modifier like triethylamine to the mobile phase can help to deactivate the acidic sites on the silica gel and improve the elution of basic or strongly hydrogen-bonding compounds. Be aware that triethylamine is high-boiling and can be difficult to remove from your final product.

    • Consider an Alternative Stationary Phase: If the compound is very polar, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like an amide column for HILIC (Hydrophilic Interaction Liquid Chromatography).[2]

Q3: The separation between my compound and an impurity is very poor.

A3: Poor separation can result from an inappropriate solvent system or improper column packing.

  • Causality: If the mobile phase is too polar, both your compound and the impurity may elute too quickly with little separation. If the column is not packed uniformly, it can lead to band broadening and overlapping of fractions.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use TLC to find a solvent system that provides the best possible separation between your compound and the impurity. A shallower solvent gradient during the column run can also improve separation.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred for silica gel.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture) that gives an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Assess the purity of the final product by melting point determination and/or other analytical techniques (e.g., NMR, GC-MS).

Visualization of Experimental Workflows

Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot filtration (if insolubles present) B->C Optional D Slow cooling to room temperature B->D C->D E Cool in ice bath D->E F Vacuum filtration to collect crystals E->F G Wash with ice-cold solvent F->G H Dry under vacuum G->H I Pure this compound H->I

Caption: A generalized workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow Figure 2: Column Chromatography Workflow A Crude this compound B Determine mobile phase via TLC (Rf ~0.3) A->B C Pack silica gel column B->C D Load sample in minimal solvent C->D E Elute with mobile phase D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Remove solvent (rotary evaporation) H->I J Pure this compound I->J

Caption: A systematic approach to purifying this compound using column chromatography.

Concluding Remarks

The choice between recrystallization and column chromatography for the purification of this compound depends on the nature and quantity of impurities. For relatively pure starting material, a carefully optimized recrystallization can be a highly effective and efficient method. For more complex mixtures or when higher purity is required, column chromatography offers superior separation capabilities. By understanding the underlying principles and systematically troubleshooting common issues, researchers can confidently achieve the desired purity of this compound for their downstream applications.

References

  • PubChem. 2-Chloro-2-methylpropanamide. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[3]

  • Jones, R. C., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link].[4]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]. Accessed January 17, 2026.[5]

  • Reddit. Recrystallization with two solvents. [Link]. Accessed January 17, 2026.[6]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]. Accessed January 17, 2026.[7]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]. Accessed January 17, 2026.[8]

  • GL Sciences. Amide Column. [Link]. Accessed January 17, 2026.[2]

  • MicroSolv. Amide or Amino HPLC Columns What are the Differences. [Link]. Accessed January 17, 2026.[9]

  • ResearchGate. What is the best technique for amide purification?. [Link]. Accessed January 17, 2026.[10]

Sources

Troubleshooting low yields in the synthesis of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can be frustrating. This section provides a systematic approach to identifying and resolving common issues.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this acylation reaction often stem from several critical factors. The primary reaction involves the nucleophilic attack of methylamine on 2-chloropropionyl chloride. However, competing side reactions and suboptimal conditions can significantly reduce the efficiency of this process.

Possible Causes and Solutions:

  • Hydrolysis of 2-Chloropropionyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction setup, including in the solvent, on the glassware, or in the methylamine solution, will convert the acyl chloride to the unreactive 2-chloropropionic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents.[1] It is advisable to handle 2-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Temperature Control: The reaction between an acyl chloride and an amine is typically exothermic.[2] If the temperature is not controlled, side reactions can occur, leading to the formation of impurities and a reduction in the desired product.

    • Solution: The addition of 2-chloropropionyl chloride to the methylamine solution should be done dropwise and at a low temperature, typically between 0-5 °C, using an ice bath to dissipate the heat generated.[1][2] After the initial addition, the reaction may need to be warmed to room temperature to ensure it goes to completion.[1]

  • Incorrect Stoichiometry and Inefficient HCl Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the unreacted methylamine, rendering it non-nucleophilic. If not effectively neutralized, the reaction will stop prematurely.

    • Solution: A common strategy is to use an excess of methylamine (typically 2.2 equivalents or more) to act as both the nucleophile and the HCl scavenger. Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine or pyridine (at least 1.1-1.2 equivalents), can be added to neutralize the HCl as it forms.[1]

  • Formation of Side Products: Although less common, the possibility of di-acylation on the nitrogen of the newly formed amide exists, especially if the reaction conditions are not well-controlled.

    • Solution: Careful control of stoichiometry and slow, controlled addition of the acyl chloride at low temperatures can minimize the formation of such byproducts.[2]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

Common Impurities and Identification:

  • Unreacted 2-Chloropropionyl Chloride: This is highly reactive and will likely not be present in its original form after workup. It will likely have hydrolyzed to 2-chloropropionic acid.

  • Unreacted Methylamine: If an excess is used, it can be present in the crude product.

  • 2-Chloropropionic Acid: Formed from the hydrolysis of the acyl chloride.

  • Methylammonium Chloride: The salt formed from the reaction of methylamine with HCl.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC to monitor the reaction's progress. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint.

  • Aqueous Workup: A standard workup procedure can help remove most of these impurities. Washing the organic layer with a dilute aqueous acid will remove unreacted methylamine. A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic impurities like 2-chloropropionic acid and residual HCl.[2] Finally, a wash with brine helps to break any emulsions and remove residual water.[3][4]

Q3: My product is an oil and is difficult to purify. How can I improve its isolation?

While this compound can be a low-melting solid, it may initially present as an oil, especially if impure.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization is an effective purification method. Suitable solvents include ethanol or acetonitrile.[2] If the product "oils out," trying a different solvent or a solvent mixture may be beneficial.

  • Column Chromatography: For difficult-to-purify oils, column chromatography using silica gel can be employed to separate the product from closely related impurities.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective final purification step.[4][5]

Experimental Protocols

Standard Synthesis of this compound

This protocol provides a general procedure for the synthesis.

Materials:

  • 2-Chloropropionyl chloride

  • Methylamine (40% solution in water or as a solution in an organic solvent like THF)

  • Triethylamine (optional, if not using excess methylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and an ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (2.2 eq) in anhydrous DCM.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 2-chloropropionyl chloride solution dropwise to the cooled methylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the reaction is complete.

  • Transfer the reaction mixture to a separatory funnel and wash with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or distillation as needed.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationaleImpact of Deviation on Yield
Temperature 0-5 °C during additionControls exothermic reaction, minimizes side products.[1][2]High Temp: Increased side reactions, degradation. Low Temp: Slow or incomplete reaction.
Solvent Anhydrous aprotic (e.g., DCM, THF)Solubilizes reactants without reacting with acyl chloride.[2]Protic/Wet Solvent: Hydrolysis of acyl chloride.
Base Excess methylamine or tertiary amine (e.g., TEA)Neutralizes HCl byproduct to drive the reaction to completion.[1]Insufficient Base: Incomplete reaction due to protonation of amine.
Stoichiometry Slight excess of acyl chloride (1.05-1.1 eq) if using a separate baseEnsures complete consumption of the amine.Excess Amine: Can be used as a base. Excess Acyl Chloride: Can lead to di-acylation.

Visualization

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh acyl chloride? start->check_reagents check_conditions 2. Assess Reaction Conditions - Temperature control (0-5 °C)? - Adequate mixing? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use oven-dried glassware. - Use anhydrous solvents. - Handle acyl chloride under inert gas. check_reagents->solution_reagents Issue Found check_stoichiometry 3. Review Stoichiometry & Base - Sufficient base (excess amine or TEA)? - Correct molar ratios? check_conditions->check_stoichiometry Conditions OK solution_conditions Solution: - Add acyl chloride dropwise at 0-5 °C. - Allow to warm to RT for completion. - Ensure efficient stirring. check_conditions->solution_conditions Issue Found check_workup 4. Evaluate Workup & Purification - Emulsion formation? - Losses during extraction/distillation? check_stoichiometry->check_workup Stoichiometry OK solution_stoichiometry Solution: - Use >2 eq. of methylamine or 1.1-1.2 eq. of TEA. - Recalculate molar ratios. check_stoichiometry->solution_stoichiometry Issue Found solution_workup Solution: - Use brine to break emulsions. - Optimize purification (recrystallization, distillation). check_workup->solution_workup Issue Found end Optimized Yield check_workup->end Workup OK solution_reagents->end solution_conditions->end solution_stoichiometry->end solution_workup->end

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for this reaction?

A: Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[2] The key is that the solvent must be anhydrous and should not react with the acyl chloride. Dichloromethane is often preferred due to its low boiling point, which facilitates easy removal after the reaction.

Q: Is it necessary to run the reaction under an inert atmosphere?

A: While not strictly necessary if anhydrous reagents and proper technique are used, an inert atmosphere (like nitrogen or argon) is highly recommended. It provides an extra layer of protection against moisture, which can significantly impact the yield by hydrolyzing the sensitive 2-chloropropionyl chloride.

Q: How do I know when the reaction is complete?

A: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting reagent spot is no longer visible on the TLC plate.

Q: What are the safety precautions for handling 2-chloropropionyl chloride?

A: 2-Chloropropionyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Vertex AI Search. (2026). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE synthesis.
  • ResearchGate. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide.
  • National Institutes of Health. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC.
  • BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • ChemicalBook. (n.d.). 2-chloro-2-methylpropanamide synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions.
  • Guidechem. (n.d.). 2-chloro-2-methylpropanamide 7462-75-1 wiki.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-2-methylpropane.
  • Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Methyl-3-oxopentanoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-chloro-2-methylpropane by Distillation.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide chloro.
  • National Institutes of Health. (n.d.). This compound.
  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane.
  • Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.

Sources

Technical Support Center: Preventing Polymerization of 2-chloro-N-methylpropanamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals handling 2-chloro-N-methylpropanamide. Due to its structural similarities to other reactive acrylamide monomers, this compound is susceptible to spontaneous and potentially hazardous polymerization if not stored correctly. This document provides in-depth technical guidance, troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the long-term stability and integrity of your materials.

Part 1: Frequently Asked Questions - Understanding the Risk

This section addresses the fundamental principles governing the stability of this compound.

Q1: What makes this compound prone to polymerization?

A: The susceptibility of this compound to polymerization stems from its molecular structure. Like related acrylamide compounds, it can undergo free-radical vinyl addition polymerization.[1][2] This process is a chain reaction initiated by highly reactive molecules called free radicals, which can be generated by external energy sources like heat and light or by chemical contaminants.[2][3] Once initiated, the reaction can be self-sustaining and exothermic (heat-generating), posing a significant safety risk.[4]

Q2: What are the primary triggers that can initiate polymerization during storage?

A: The polymerization of reactive monomers is typically triggered by one or more of the following factors:

  • Heat: Increased temperature provides the activation energy needed to form initial free radicals, accelerating the polymerization rate.[1][5] As a rule of thumb, the reaction rate can double with every 10°C rise in temperature.[4]

  • Light (UV Radiation): Ultraviolet light is a high-energy source that can cause photolytic cleavage of chemical bonds, generating free radicals that initiate polymerization.[6][7] Storing the material in transparent containers or in direct sunlight is a significant risk factor.

  • Contamination: The presence of impurities can catalyze or initiate polymerization. Key contaminants to avoid include:

    • Oxidizing agents and peroxides: These are potent sources of free radicals.[8]

    • Acids and Bases: These can promote hydrolysis of the amide, potentially leading to byproducts that affect stability.[9]

    • Metal Salts: Certain metals, such as iron, can participate in redox reactions that generate radicals.[10][11]

Q3: What are the warning signs of ongoing or runaway polymerization?

A: It is crucial to be vigilant for any physical changes in the stored material. If you observe any of the following, treat the situation as a potential polymerization event:

  • Heat Generation: The container feels warm or hot to the touch without any external heating.[12]

  • Pressure Buildup: The container is swelling, bulging, or audibly hissing. This is a critical danger sign indicating a runaway reaction.[11][12]

  • Increased Viscosity: The liquid becomes noticeably thicker, syrupy, or begins to gel.

  • Solidification: The appearance of solid precipitates or the complete solidification of the material.

  • Discoloration: A change in the color of the material, which may indicate the formation of polymers or degradation products.

Part 2: Proactive Prevention - Recommended Storage Protocol

Adherence to a strict storage protocol is the most effective way to prevent unwanted polymerization. The following guidelines are designed to maintain the chemical integrity and safety of this compound.

Core Principles of Stable Storage

The primary goal is to prevent the formation of free radicals and to safely neutralize any that do form. This is achieved by controlling the storage environment and utilizing chemical inhibitors.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Significantly slows the rate of spontaneous thermal polymerization and inhibitor depletion.[1][11] Avoid freezing.
Light Store in an amber or opaque container in darkness. Prevents the initiation of polymerization by UV light.[6][13]
Atmosphere Headspace should contain 5-21% oxygen (air). Crucial for the function of common phenolic inhibitors (e.g., MEHQ), which require oxygen to effectively scavenge radicals.[13][14] Do NOT store under a fully inert atmosphere (e.g., pure nitrogen or argon).
Inhibitor Maintain an effective concentration of a polymerization inhibitor. Inhibitors are sacrificial compounds that react with and neutralize free radicals, terminating the polymerization chain reaction.[14][15]
Container Use the original, tightly sealed container. If transferring, use glass or stainless steel. Prevents contamination and moisture ingress. Avoid materials like copper or its alloys, which can affect stability.[11][16]
Purity Ensure the material is free from contaminants. Prevents initiation from unknown sources. Do not return unused material to the original container.
Step-by-Step Protocol for Long-Term Storage
  • Inspect Upon Receipt: Check that the container seal is intact and there are no signs of polymerization (e.g., bulging or solidification).

  • Confirm Inhibitor Presence: The material should be supplied with a polymerization inhibitor. 4-methoxyphenol (MEHQ) is a common choice for related monomers.[15] If the inhibitor type or concentration is unknown, contact the manufacturer.

  • Transfer to Appropriate Storage: Immediately place the container in a designated, well-ventilated, refrigerated (2-8°C) location away from direct light and sources of heat or ignition.[17][18]

  • Ensure Proper Atmosphere: When a container is opened, the headspace should be replenished with air. Do not purge with inert gas unless using an inhibitor that functions anaerobically (e.g., stable nitroxyl radicals).[13]

  • Log and Monitor: Label the container with the date received and opened. Implement a schedule for periodic visual inspection (e.g., monthly) to check for any changes in viscosity or appearance.[12]

Part 3: Troubleshooting Guide

This section provides direct answers to common scenarios encountered by users.

Scenario 1: My container of this compound is warm and/or bulging.

IMMEDIATE ACTION REQUIRED. THIS IS A POTENTIALLY DANGEROUS SITUATION.

  • DO NOT attempt to open or move the container if it is critically bulging or venting.

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12]

  • If safe to do so from a distance, cooling the exterior of the container with a water spray can help slow the reaction.[12][13]

This situation indicates a runaway polymerization reaction, which is highly exothermic and can lead to a violent rupture of the container.[3][4]

Scenario 2: The material has become viscous or contains solid particles.

This indicates that partial polymerization has already occurred.

  • Quarantine the Material: Isolate the container and label it clearly to prevent accidental use.

  • Do Not Use: The purity of the material is compromised. Using it will lead to inaccurate experimental results.

  • Consult Safety Guidelines for Disposal: The partially polymerized material may still be reactive. Consult your EHS department for proper disposal procedures for reactive waste.

Scenario 3: I need to store the compound for over 6 months. Are special precautions needed?

Yes. For extended storage, the effectiveness of the inhibitor is a key concern.

  • Inhibitor Depletion: Inhibitors are consumed over time, and their depletion rate increases with temperature.[12]

  • Recommendation: If the material will be stored for an extended period, it is advisable to periodically check the inhibitor concentration (if analytical methods are available) or to add a small amount of fresh inhibitor. See the protocol below for guidance.

Part 4: Key Experimental Workflows & Diagrams

Protocol: Adding Supplemental Inhibitor for Long-Term Storage

This procedure should only be performed by trained personnel in a controlled laboratory environment.

  • Preparation: Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhibitor Stock Solution: Prepare a dilute stock solution of the inhibitor (e.g., 1000 ppm of 4-methoxyphenol (MEHQ) in a compatible, dry solvent).

  • Calculation: Calculate the volume of stock solution needed to bring the final inhibitor concentration in the this compound to approximately 100-200 ppm.

  • Addition: Briefly open the container of this compound, add the calculated volume of inhibitor solution, and swirl gently to mix.

  • Sealing and Storage: Tightly reseal the container, ensuring the headspace is air. Wrap the cap with parafilm to ensure a tight seal, and return it to proper storage conditions (2-8°C, dark).

  • Documentation: Update the label with the date and concentration of the added inhibitor.

Troubleshooting Decision Workflow

The following diagram outlines the logical steps for assessing and responding to a potential storage issue with this compound.

Troubleshooting_Workflow Observe Observe Anomaly During Routine Inspection Symptom What is the primary symptom? Observe->Symptom WarmBulging Container is Warm or Bulging Symptom->WarmBulging Heat/Pressure ViscousSolid Increased Viscosity or Presence of Solids Symptom->ViscousSolid Physical Change NoChange No Apparent Change Symptom->NoChange None Action_Evacuate CRITICAL: Runaway Reaction! 1. Evacuate Area 2. Notify EHS Immediately WarmBulging->Action_Evacuate Action_Quarantine Polymerization has occurred. 1. Quarantine Material 2. Label 'DO NOT USE' ViscousSolid->Action_Quarantine Action_Continue Continue Routine Monitoring. Document Inspection. NoChange->Action_Continue Action_Dispose 3. Consult EHS for Reactive Waste Disposal Action_Quarantine->Action_Dispose

Caption: Troubleshooting workflow for stored this compound.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. Retrieved from [Link]

  • IQS Directory. (2025). How does acrylamide polymerization work?. IQS Directory Blog. Retrieved from [Link]

  • Dhibar, S., & Reed, W. F. (2012). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules, 45(21), 8790–8803. Retrieved from [Link]

  • Smirnov, B. R., et al. (2007). Kinetics and mechanism of the anionic polymerization of acrylamide monomers. Polymer Science Series A, 49(10), 989–998. Retrieved from [Link]

  • Hutchinson, R. A., & Lacík, I. (2016). A complete model of acrylamide polymerization. Advanced Science News. Retrieved from [Link]

  • Woodrow, J. E., et al. (2008). Acrylamide release resulting from sunlight irradiation of aqueous polyacrylamide/iron mixtures. Journal of Agricultural and Food Chemistry, 56(9), 3243-3248. Retrieved from [Link]

  • Smith, E. A., et al. (1996). Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH. Ecotoxicology and Environmental Safety, 35(2), 121-135. Retrieved from [Link]

  • BASF. (2025). Safety Data Sheet - Butyl Acrylate BMB IC. Retrieved from [Link]

  • Caulfield, M. J., et al. (2003). Degradation on polyacrylamides. Part I. Linear polyacrylamide. Polymer Degradation and Stability, 81(2), 279-289. Retrieved from [Link]

  • SlideShare. (n.d.). Safe handling and storage of styrene monomer. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitor composition for stabilizing free-radical polymerizable substance.
  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Singh, A. K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 544. Retrieved from [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • Milliken. (n.d.). Optimizing Monomer Storage: The Role of Polymerization Inhibitors. Retrieved from [Link]

  • Eng-Tips Forums. (2004). styrene monomer storing & TBC injection. Retrieved from [Link]

  • U.S. Hazmat Storage. (n.d.). Build a Better Tomorrow With Compliant Styrene Monomer Storage. Retrieved from [Link]

  • American Institute of Chemical Engineers (AIChE). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Pekcan, Ö., et al. (2012). Photopolymerization of acrylamide in the very low monomer concentration range. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49(10), 834-841. Retrieved from [Link]

  • Knowde. (n.d.). Stabilizers - Functional Additives. Retrieved from [Link]

  • Omae, S., et al. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Journal of Chemical Education, 98(3), 941–945. Retrieved from [Link]

  • Liu, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2686. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101180353A - Stabilizer blends for improved chlorine resistance.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-2-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • Brainly. (2024). Acid hydrolysis of N-methylpropanamide yields which pair of products?. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • von Gunten, U., et al. (2018). Chlorination of amides. Water Research, 145, 416-427. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References. Retrieved from [Link]

  • Behrens, R. (1998). The thermal decomposition chemistry of CL-20. OSTI.GOV. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 2-chloro-N-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to safely manage the exothermic nature of these reactions. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both safety and experimental success.

Introduction: The Challenge of Exothermic Amidation

Reactions involving the substitution of the chlorine atom in this compound, particularly with amine nucleophiles (amidation), are often highly exothermic.[1] An exothermic reaction releases energy in the form of heat.[2] If not properly controlled, this heat can accumulate, leading to a rapid increase in temperature and pressure. This phenomenon, known as thermal runaway, can result in solvent boiling, reactor over-pressurization, and the release of hazardous materials.[3][4] Understanding and managing this thermal risk is paramount for safe operation, especially during scale-up.[4]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The solutions provided are based on established chemical engineering principles and safety protocols.

Q1: My reaction temperature is spiking uncontrollably as soon as I add the amine. What's happening and how do I stop it?

A: This is a classic sign that the rate of heat generation is overwhelming your system's heat removal capacity. The reaction between an alpha-chloro amide and an amine is typically very fast and highly exothermic.

  • Immediate Action: If safe to do so, immediately cease adding the reagent and increase the efficiency of your cooling system (e.g., lower the cooling bath temperature).

  • Root Cause Analysis & Solution:

    • Incorrect Reagent Addition: Adding the amine too quickly is the most common cause. All reagents should not be mixed at once in a batch process.[5]

    • Solution: Implement a semi-batch approach .[5] This involves adding the amine (or the this compound, depending on your specific process) slowly and controllably to the reaction vessel. Use a syringe pump or a pressure-equalizing dropping funnel for precise control. The goal is to match the rate of heat generation with the rate of heat removal.

Q2: I'm using a cooling bath, but the temperature inside the reactor is still much higher than the bath temperature. Why?

A: This indicates poor heat transfer between the reaction mixture and the cooling medium. Several factors could be at play:

  • Inadequate Mixing: Poor agitation creates localized "hot spots" where the reaction is proceeding much faster. The temperature probe might not be reflecting the hottest part of the reactor.

    • Troubleshooting: Increase the stirring speed or use a more appropriate agitator (e.g., an overhead stirrer with a larger impeller for viscous mixtures) to ensure the bulk mixture is homogenous in temperature.[5]

  • Reactor Size and Shape: As you scale up, the surface-area-to-volume ratio of the reactor decreases. This makes it harder to remove heat efficiently. A 10-liter reactor has significantly less surface area per unit volume than a 100 mL flask.

    • Troubleshooting: For larger scales, ensure your reactor is properly jacketed and that the coolant flow rate is sufficient. Consider using a reactor with a higher heat transfer coefficient.

  • Fouling: Residue on the reactor walls can act as an insulator, impeding heat transfer.

    • Troubleshooting: Ensure the reactor is thoroughly cleaned before use.

Q3: My reaction seems to have an induction period; nothing happens for a while, and then the temperature takes off rapidly. How do I manage this?

A: Induction periods are particularly hazardous because they can lead to an accumulation of unreacted reagents.[5] When the reaction finally initiates, the large concentration of reactants leads to a sudden and massive heat release that can quickly overwhelm the cooling system.

  • Characterization: The first step is to understand the induction period. Reaction calorimetry is the ideal tool for this, as it can precisely measure the heat flow and identify the onset of the exotherm.[5][6]

  • Mitigation Strategies:

    • Controlled Initiation: Add a small amount of a pre-formed reaction mixture or slightly increase the initial temperature to controllably overcome the activation barrier and initiate the reaction before adding the bulk of the reagent.

    • Modified Addition Profile: Start the reagent addition at an extremely slow rate until the exotherm is observed, then adjust the rate to maintain the desired temperature.

    • Process Analytical Technology (PAT): Use in-situ monitoring (e.g., IR or Raman spectroscopy) to track the concentration of reactants and ensure they are not accumulating to dangerous levels.

Q4: I need to scale my reaction from 1 gram to 100 grams. What are the key safety considerations?

A: Scaling up exothermic reactions is a significant challenge. A 100-fold increase in mass can lead to a much greater than 100-fold increase in risk if not managed properly.

  • Thermal Hazard Assessment: Before scaling, a thorough thermal hazard assessment is essential. This should include reaction calorimetry to determine the adiabatic temperature rise—the maximum temperature the reaction could reach if all cooling were to fail.

  • Heat Transfer Calculations: Ensure the pilot-plant or production-scale reactor's heat removal capacity is sufficient for the scaled-up reaction.[5] The heat transfer depends on the reactor's surface area, the overall heat transfer coefficient, and the temperature difference between the reaction mixture and the cooling medium.[5]

  • Consider Continuous Flow: For highly exothermic reactions, transitioning from batch to a continuous flow reactor is a much safer alternative for scale-up.[4][5] Flow reactors have a very high surface-area-to-volume ratio, providing excellent heat transfer and minimizing the volume of reacting material at any given moment.[4]

Visualizing Thermal Risk Management

The following diagrams illustrate key concepts for managing exothermic reactions.

Decision Workflow for Thermal Risk Assessment

This flowchart outlines the decision-making process for safely developing and scaling up a reaction involving this compound.

ThermalRiskWorkflow Figure 1. Decision Workflow for Thermal Risk Assessment A Start: Propose Reaction (e.g., Amine + this compound) B Is the reaction type known to be exothermic? A->B C Perform Small-Scale Screening Experiment (with careful monitoring) B->C No / Unsure D Conduct Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Capacity (Cp) - Determine Max Temp of Synthesis (MTSR) B->D Yes C->D E Calculate Adiabatic Temperature Rise (ΔT_ad) D->E F Is ΔT_ad > 50°C or MTSR near solvent b.p.? E->F G High Risk: Re-evaluate Process - Use Continuous Flow Reactor - Use Semi-Batch with Strict Controls - Dilute Reaction Mixture F->G Yes H Moderate Risk: Proceed with Caution - Implement robust cooling - Controlled reagent addition - Emergency quench plan F->H No J Scale-Up Review G->J I Low Risk: Proceed with Standard Engineering Controls H->I If controls are sufficient H->J I->J If ΔT_ad is very low SemiBatchSetup Figure 2. Controlled Semi-Batch Reaction Setup reactor Jacketed Reaction Vessel Reactants Stirrer Temp Probe cooling Cryostat / Chiller reactor->cooling Coolant Out reactor:f2->cooling Temp Feedback cooling->reactor Coolant In addition Syringe Pump or Dropping Funnel (Reagent Addition) addition->reactor:f0 Slow, Controlled Addition condenser Condenser (Inert Atmosphere) condenser->reactor Attached to Reactor

Caption: Key components for controlling temperature in an exothermic reaction.

Quantitative Data Summary

While the exact enthalpy for every reaction of this compound will vary, amidation reactions are generally exothermic. [7][8]The following table provides representative data for similar chemical transformations to guide your risk assessment.

ParameterTypical Value RangeSignificance & Recommendations
Heat of Reaction (ΔHr) -80 to -200 kJ/molA high negative value indicates a strongly exothermic reaction. Reactions exceeding -100 kJ/mol require careful thermal management.
Adiabatic Temperature Rise (ΔTad) 20°C to >200°CThis is the theoretical temperature increase with no heat loss. A high ΔTad (>50°C) is a major red flag for potential thermal runaway. [3]
Heat Capacity (Cp) 1.5 - 2.5 J/g·KHigher heat capacity (e.g., by using more solvent) can help absorb some of the reaction heat, but it is not a primary control measure.
Max Temperature of Synthesis (MTSR) VariesThe highest temperature the reaction mixture could reach under cooling failure. This must be kept well below the boiling point of the solvent and the decomposition temperature of any reactants or products.

Note: These values are illustrative. It is imperative to determine the specific thermal properties of your unique reaction system through calorimetry.

Experimental Protocol: Controlled Amination of this compound

This protocol outlines a generalized, safety-conscious procedure for reacting this compound with a primary amine (e.g., methylamine) in a semi-batch process.

Materials:

  • This compound

  • Primary Amine (e.g., 40% solution of methylamine in water)

  • A suitable solvent (e.g., Isopropanol or Acetonitrile)

  • Jacketed reactor or round-bottom flask equipped with a magnetic stir bar

  • Overhead stirrer (for volumes > 500 mL)

  • Digital thermometer with probe

  • Syringe pump or pressure-equalizing dropping funnel

  • Cooling bath (cryostat)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • System Setup: Assemble the reaction apparatus as shown in Figure 2. Ensure the reactor is clean and dry. Insert the temperature probe so that the tip is submerged in the reaction medium but does not interfere with the stirrer.

  • Inert Atmosphere: Purge the reactor with an inert gas to remove air and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Initial Charge: Charge the reactor with this compound and the chosen solvent. Begin stirring to ensure the contents are well-mixed.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5°C). Ensure the cooling system is stable and holding the setpoint before proceeding.

  • Reagent Addition (Crucial Step):

    • Load the amine solution into the syringe pump or dropping funnel.

    • Begin adding the amine solution dropwise at a very slow, controlled rate.

    • CRITICAL: Monitor the internal reaction temperature constantly. The rate of addition should be slow enough that the cooling system can maintain the set temperature within a narrow range (e.g., ±2°C).

    • If the temperature begins to rise above the setpoint, immediately stop the addition and wait for the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for a specified time. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until completion is confirmed.

  • Quenching and Workup: Once the reaction is complete, it may be necessary to quench any remaining reactive species. This should be done cautiously, as the quench itself can be exothermic. Proceed with the standard aqueous workup and purification steps for your target molecule.

  • Safe Shutdown: Safely dismantle the apparatus. All waste materials should be disposed of according to institutional and regulatory guidelines. [9]

References
  • Technical Support Center: Managing Exotherms in Amin
  • 2-CHLORO-N-(2-METHYLPHENYL)
  • Review on loss prevention of chemical reaction thermal runaway: Principle and applic
  • Safety Data Sheet for 2-Chloro-2-methylpropane. (2010). Fisher Scientific.
  • Safety data sheet for (RS)-2-Chloro-N-(2-methylphenyl)propanamide. (2014). CymitQuimica.
  • Safety Data Sheet for 2-Chloro-2-methylpropane. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 3-chloro-N-methylpropanamide. (2017). Key Organics.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). PMC.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide.
  • Endothermic and Exothermic Reactions. (2016). YouTube. [Link]

  • Calorimetry studies revealed. (n.d.). Science.gov.

Sources

Technical Support Center: Regioselectivity in Nucleophilic Reactions with 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of nucleophilic attacks on 2-chloro-N-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes involving this versatile substrate. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established mechanistic principles to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways when using this compound, and why is my regioselectivity poor?

When reacting this compound with a nucleophile, you are primarily dealing with a competition between three potential pathways: two types of nucleophilic substitution (SN1 and SN2) and bimolecular elimination (E2). The specific outcome is highly dependent on your experimental conditions.

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is often the desired pathway for controlled synthesis. It involves a direct, backside attack on the α-carbon (the carbon bonded to the chlorine) by the nucleophile, displacing the chloride ion in a single, concerted step.[1][2] This mechanism leads to an inversion of stereochemistry if the α-carbon is a chiral center.[3][4]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This two-step pathway involves the spontaneous departure of the leaving group (chloride) to form a planar carbocation intermediate, which is then attacked by the nucleophile.[1] Because the α-carbon in this compound is secondary, this pathway is possible, especially under conditions that stabilize the carbocation, such as with polar protic solvents.[5][6]

  • E2 (Elimination, Bimolecular): In this pathway, the reagent acts as a base rather than a nucleophile, abstracting a proton from the β-carbon (the methyl group attached to the α-carbon). This occurs simultaneously with the departure of the chloride leaving group, forming a double bond. This is a significant side reaction, particularly with strong, sterically hindered bases.[7][8]

Poor regioselectivity or low yield of the desired substitution product typically arises from reaction conditions that inadvertently favor the SN1 or E2 pathways over the intended SN2 reaction.

G sub This compound + Nucleophile/Base sn2 SN2 Product (Substitution) sub->sn2  Strong Nucleophile  Unhindered Substrate  Polar Aprotic Solvent sn1 SN1 Product (Substitution, Racemized) sub->sn1  Weak Nucleophile  Polar Protic Solvent  Stable Carbocation e2 E2 Product (Elimination) sub->e2  Strong, Hindered Base  Higher Temperature

Caption: Competing pathways for this compound.

Q2: I'm observing a significant amount of N-methyl-2-propenamide, the elimination byproduct. How can I modify my experiment to favor SN2 substitution?

The formation of an alkene byproduct is a classic indicator that E2 elimination is outcompeting your desired SN2 substitution. This typically happens when your nucleophile is also a strong base.[1] To favor substitution, you need to adjust conditions to make the nucleophilic character of your reagent dominate over its basic character.

Here are the key factors to control:

  • Choice of Nucleophile/Base: Use a nucleophile with high nucleophilicity but lower basicity. For example, halides like I⁻ or Br⁻ are excellent nucleophiles but weak bases. If your reaction requires a strong base, use one that is not sterically hindered (e.g., hydroxide or methoxide) to reduce its tendency to favor elimination.[9] Strongly basic and bulky reagents, like potassium tert-butoxide, are classic choices for promoting elimination.[9]

  • Temperature: Elimination reactions are often favored at higher temperatures because they result in an increase in the number of molecules, leading to higher entropy. Running your reaction at a lower temperature generally favors the substitution pathway.[10]

  • Solvent: Use a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone) enhance the reactivity of the nucleophile, which promotes the SN2 pathway, without solvating it so much that it becomes unreactive.[2][5]

Troubleshooting Guide: Optimizing Reaction Conditions

Q3: How does my choice of nucleophile impact the reaction, and how do I select the best one?

The nucleophile is central to the SN2 reaction, as its concentration and identity directly influence the reaction rate.[2][11] A "strong" nucleophile is key for an efficient SN2 reaction.

Key characteristics of effective nucleophiles for this reaction include:

  • Charge: Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are generally more potent than their neutral counterparts (e.g., H₂O, ROH).[5]

  • Electronegativity: Within a row of the periodic table, nucleophilicity increases as electronegativity decreases. For example, NH₃ is more nucleophilic than H₂O.[5]

  • Solvent Effects: In polar aprotic solvents (recommended for SN2), smaller, more basic anions are better nucleophiles. In polar protic solvents, this trend is reversed due to strong solvation of smaller anions, making larger anions like I⁻ more effective.[1][9]

  • Steric Hindrance: Bulky, sterically hindered nucleophiles react more slowly in SN2 reactions because they have difficulty accessing the backside of the electrophilic carbon.[12][13]

Factor Favors SN2 Pathway Favors SN1/E2 Pathways Rationale
Strength Strong, potent nucleophiles (e.g., I⁻, RS⁻, CN⁻)Weak nucleophiles (e.g., H₂O, ROH)The SN2 rate is dependent on the nucleophile; a strong one is required for a practical reaction rate.[6] SN1 rates are independent of the nucleophile.[14]
Basicity High nucleophilicity, moderate basicityStrong, non-nucleophilic bases (for E2)Strong bases can promote the competing E2 elimination reaction.[8]
Steric Bulk Small, unhindered nucleophilesLarge, bulky nucleophiles/basesSteric hindrance slows the rate of SN2 attack but can enhance selectivity for elimination (E2).[13][15]

Table 1: Influence of Nucleophile Properties on Reaction Outcome.

Q4: What is the optimal solvent for promoting nucleophilic attack at the α-carbon?

The choice of solvent is one of the most powerful tools for controlling the reaction pathway. For achieving high regioselectivity via an SN2 mechanism on this compound, a polar aprotic solvent is strongly recommended.

Solvent Type Examples Effect on SN2 Reaction Effect on SN1 Reaction
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileFAVORS. These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, increasing the SN2 rate.[2][5]DISFAVORS. Does not effectively stabilize the carbocation intermediate.
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)DISFAVORS. These solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and lowering its reactivity. This significantly slows the SN2 rate.[5]FAVORS. Effectively stabilizes both the carbocation intermediate and the leaving group through hydrogen bonding and dipole interactions, accelerating the SN1 rate.[5][14]
Nonpolar Hexane, Toluene, CCl₄DISFAVORS. Ionic nucleophiles often have poor solubility in nonpolar solvents, preventing the reaction from occurring.DISFAVORS. Does not effectively stabilize charged intermediates or transition states.

Table 2: Effect of Solvent Choice on Substitution Reactions.

Advanced Protocols and Troubleshooting Workflow

Q5: Can you provide a standard experimental protocol for an SN2 reaction using sodium iodide with this compound?

This protocol describes a Finkelstein-type reaction, a classic SN2 process where one halide is replaced by another. It is an excellent model for optimizing SN2 conditions.

Objective: To synthesize 2-iodo-N-methylpropanamide from this compound via an SN2 mechanism.

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (NaI, 1.5 eq)

  • Anhydrous Acetone (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Reagent Addition: To the flask, add this compound and anhydrous acetone (approx. 10 mL per gram of substrate). Stir until the substrate is fully dissolved.

  • Nucleophile Addition: Add sodium iodide to the solution. NaI is highly soluble in acetone, while the NaCl byproduct is not.

  • Reaction: Gently heat the mixture to reflux (acetone boils at ~56°C) and maintain reflux with stirring for 4-6 hours. The formation of a white precipitate (NaCl) is a visual indicator that the reaction is proceeding.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the precipitated NaCl. Wash the precipitate with a small amount of cold acetone.

    • Combine the filtrate and the washings.

    • Remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-iodo-N-methylpropanamide.

Q6: I am getting a mixture of products or a low yield. What is a logical workflow for troubleshooting this reaction?

When faced with an unselective or low-yielding reaction, a systematic approach is crucial. The following flowchart provides a decision-making process to diagnose and solve common issues.

G start Low Yield or Mixture of Products q1 Is an elimination product observed? start->q1 a1_yes 1. Lower the reaction temperature. 2. Switch to a less basic nucleophile. 3. Ensure a polar aprotic solvent is used. q1->a1_yes Yes q2_no Is unreacted starting material present? q1->q2_no No end Re-analyze Results a1_yes->end a2_yes 1. Increase reaction time or temperature moderately. 2. Use a stronger (more potent) nucleophile. 3. Check for reagent purity/degradation. q2_no->a2_yes Yes a3_no Consider alternative side reactions: - Reaction with solvent? - Degradation of product? - Was S_N1 pathway favored (check solvent)? q2_no->a3_no No / Other issues a2_yes->end a3_no->end

Caption: Troubleshooting workflow for optimizing the reaction.

References

Sources

Minimizing side reactions during the alkylation of sensitive substrates with 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the use of 2-chloro-N-methylpropanamide as an alkylating agent. This guide is designed for researchers, scientists, and drug development professionals who are working with sensitive substrates and need to minimize side reactions to achieve optimal yields and purity. As a secondary alkyl halide, this compound presents a unique set of challenges, primarily the competition between the desired nucleophilic substitution (S_N2) and the undesired elimination (E2) pathway. This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these challenges effectively.

Core Principles: The S_N2 vs. E2 Competition

The primary challenge when using this compound lies in managing the competition between two reaction pathways: S_N2 (alkylation) and E2 (elimination). Your success hinges on pushing the equilibrium towards the desired S_N2 product.

  • S_N2 (Substitution, Nucleophilic, Bimolecular): This is the desired alkylation pathway. A nucleophile (your deprotonated substrate) attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • E2 (Elimination, Bimolecular): This is a major competing side reaction. A base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine, leading to the formation of an alkene byproduct (N-methyl-2-propenamide) and eliminating HCl. This pathway is favored by strong, sterically hindered bases.[1]

The structure of this compound, being a secondary halide, makes it susceptible to both pathways. The key to minimizing side reactions is to carefully select reaction conditions that overwhelmingly favor the S_N2 mechanism.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Alkylated Product

Q: My alkylation reaction with this compound is giving a very low yield or has not proceeded at all. What are the likely causes and how can I fix this?

A: Low or no yield can stem from several factors, ranging from incomplete deprotonation of your substrate to the dominance of competing side reactions.

Causality Analysis:
  • Incomplete Deprotonation: Your nucleophile must be generated in sufficient concentration. If the base used is not strong enough to deprotonate your substrate fully, the reaction will not proceed efficiently.

  • Poor Nucleophilicity of the Substrate: Substrates with significant steric hindrance around the nucleophilic center or with electron-withdrawing groups that reduce nucleophilicity may react slowly.[3]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity, and may also lead to solvolysis of the alkylating agent.

  • Reaction Temperature is Too Low: While lower temperatures can help control side reactions, the activation energy for the desired S_N2 reaction may not be met, leading to a sluggish or stalled reaction.

Troubleshooting Protocol:
  • Verify Substrate Deprotonation:

    • Action: Choose a base with a pKa significantly higher than the pKa of the proton you are removing from your substrate. For example, for N-alkylation of an amine or amide, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are common choices.[4]

    • Pro-Tip: When using solid bases like K₂CO₃, ensure they are finely powdered and the reaction mixture is stirred vigorously to maximize surface area and reactivity.

  • Optimize the Solvent System:

    • Action: Switch to a polar aprotic solvent. These solvents are excellent for S_N2 reactions because they solvate the cation of the base but leave the nucleophilic anion relatively "bare" and highly reactive.[5]

    • Data-Driven Choice: Refer to the table below to select an appropriate solvent.

    SolventDielectric Constant (ε)TypeSuitability for S_N2
    Dimethylformamide (DMF)37Polar AproticExcellent
    Acetonitrile (MeCN)36Polar AproticExcellent
    Dimethyl Sulfoxide (DMSO)47Polar AproticExcellent
    Tetrahydrofuran (THF)7.6Nonpolar AproticGood
    Dichloromethane (DCM)9.1Nonpolar AproticModerate
    Ethanol (EtOH)25Polar ProticPoor (risk of solvolysis)
  • Adjust Reaction Temperature:

    • Action: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS.

    • Caution: Be aware that higher temperatures can also accelerate side reactions, particularly elimination.[6] A balance must be struck.

Experimental Workflow: Optimizing a Stalled Reaction

start Stalled Alkylation Reaction check_base Is the base strong enough? (pKa_base >> pKa_substrate) start->check_base change_base Switch to a stronger base (e.g., NaH, KHMDS) check_base->change_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, MeCN, DMSO) check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to a suitable polar aprotic solvent check_solvent->change_solvent No increase_temp Gradually increase temperature (e.g., from RT to 50-80 °C) check_solvent->increase_temp Yes change_solvent->increase_temp monitor Monitor reaction by TLC/LC-MS increase_temp->monitor monitor->start No progress end Successful Alkylation monitor->end Reaction proceeds

Caption: Troubleshooting workflow for a stalled alkylation reaction.

Issue 2: Significant Formation of an Elimination Byproduct

Q: My reaction is producing a significant amount of what I believe to be the elimination byproduct, N-methyl-2-propenamide. How can I confirm this and shift the selectivity towards alkylation?

A: The formation of an alkene is the classic signature of a competing E2 elimination reaction. This is the most common and challenging side reaction with secondary halides like this compound.

Causality Analysis:
  • Strong or Sterically Hindered Base: Strong, bulky bases (e.g., potassium tert-butoxide, DBU) are excellent at abstracting protons and will strongly favor the E2 pathway over the S_N2 pathway.[1]

  • High Reaction Temperature: Elimination reactions are entropically favored over substitution reactions. Increasing the temperature will almost always increase the proportion of the elimination product.[7]

  • Solvent Effects: While polar aprotic solvents are generally good for S_N2, they can also accelerate E2 reactions if a strong base is present.

Troubleshooting Protocol:
  • Modify the Base:

    • Action: Switch to a weaker, less sterically hindered base that is still capable of deprotonating your substrate. Carbonate bases are often a good choice.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft, non-hindered base that promotes S_N2 reactions. Potassium carbonate (K₂CO₃) is a more cost-effective alternative.[4]

  • Lower the Reaction Temperature:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C if your substrate is sufficiently reactive.

  • Consider the Nucleophile's Steric Profile:

    • Action: If your substrate is sterically bulky, it will be a poorer nucleophile, and the base may preferentially react with the alkylating agent via elimination. In such cases, using milder conditions and allowing for longer reaction times is crucial.

Visualizing the Competing Pathways

cluster_0 Reaction Conditions cluster_1 Pathways cluster_2 Products Reagents Substrate (NuH) + Base + this compound SN2 S_N2 Pathway (Alkylation) Reagents->SN2 Favored by: - Strong, non-bulky Nu- - Weaker bases (K₂CO₃) - Lower Temp. E2 E2 Pathway (Elimination) Reagents->E2 Favored by: - Strong, bulky bases (t-BuOK) - Higher Temp. Alk_Product Desired Alkylated Product SN2->Alk_Product Elim_Product Side Product: N-methyl-2-propenamide E2->Elim_Product

Caption: The competition between S_N2 (alkylation) and E2 (elimination).

Issue 3: Over-alkylation is Reducing the Yield of my Mono-alkylated Product

Q: I am successfully alkylating my substrate, but I'm getting a significant amount of di- or even tri-alkylated species. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common issue, particularly in N-alkylation, because the mono-alkylated product can sometimes be more nucleophilic than the starting material.[4]

Causality Analysis:
  • Stoichiometry: Using an excess of the alkylating agent (this compound) will drive the reaction towards multiple alkylations.

  • Reaction Conditions: High concentrations and temperatures can increase the rate of the second alkylation.

Troubleshooting Protocol:
  • Control Stoichiometry:

    • Action: Use a stoichiometric amount or a slight deficit of this compound (e.g., 0.95 equivalents) relative to your substrate. This ensures there isn't enough alkylating agent to react with the product once it's formed.

    • Alternative: If your substrate is inexpensive, use a large excess of it (2-5 equivalents) to increase the statistical probability of the alkylating agent reacting with the starting material instead of the mono-alkylated product.

  • Slow Addition:

    • Action: Add the this compound solution slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Lower the Temperature:

    • Action: Run the reaction at a lower temperature to reduce the rate of the second alkylation, which may have a higher activation energy.

Issue 4: I Suspect My Reagent or Product is Decomposing via Hydrolysis

Q: My reaction mixture is complex, and I'm seeing byproducts that could be from hydrolysis. How can I prevent this?

A: Hydrolysis can affect both the alkylating agent (producing 2-hydroxy-N-methylpropanamide) and the amide functional groups on your reagent or substrate, especially under harsh basic or acidic conditions during workup.[8]

Causality Analysis:
  • Water in Solvents/Reagents: The presence of water in your reaction is the primary cause. Many polar aprotic solvents like DMF and DMSO are hygroscopic.

  • Workup Conditions: Quenching the reaction with aqueous acid or base can induce hydrolysis if not done carefully at low temperatures.

Troubleshooting Protocol:
  • Ensure Anhydrous Conditions:

    • Action: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Careful Workup:

    • Action: Quench the reaction at a low temperature (0°C). If you need to neutralize, use a buffered solution or a mild acid/base (e.g., saturated ammonium chloride solution or sodium bicarbonate solution) instead of strong acids or bases.[3]

  • Stability-Indicating Analysis:

    • Action: If you suspect degradation, perform forced degradation studies. Expose your starting material and product to acidic, basic, and oxidative conditions to understand their stability limits and identify potential degradants.[9]

References

  • LibreTexts Chemistry. (2023). Competition between substitution and elimination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • LibreTexts Chemistry. (2021). 4.13: Competition between substitution and elimination. [Link]

  • The Organic Chemistry Tutor. (2018). Chapter 9 - Part 9 - Competition between Substitution & Elimination. YouTube. [Link]

  • LibreTexts Chemistry. (2014). 9.8: Competition between Substitution and Elimination. [Link]

  • Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. [Link]

  • Osbourn, J. (2020). Competition Between Substitution and Elimination Reactions. YouTube. [Link]

  • Ponomarev, D. A., & Tverdokhlebov, V. P. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • PubChem. (n.d.). 2-Chloro-2-methylpropanamide. [Link]

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. [Link]

  • Brainly. (2024). Acid hydrolysis of N-methylpropanamide yields which pair of products?. [Link]

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Stability and degradation pathways of 2-chloro-N-methylpropanamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-N-methylpropanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation of this molecule under various hydrolytic conditions. As your partner in research, we aim to equip you with the foundational knowledge and troubleshooting tools necessary for robust experimental design and accurate data interpretation.

Introduction: Understanding the Inherent Stability of this compound

This compound belongs to the chloroacetamide class of molecules. Its stability is a critical parameter, influencing everything from synthesis and purification to formulation and long-term storage.[1] Like many of its structural relatives, the molecule's core susceptibility lies in the hydrolysis of its amide bond and the potential for nucleophilic substitution at the chlorinated alpha-carbon.[2][3] The rate and pathway of this degradation are critically dependent on environmental factors, primarily pH and temperature.[4]

Forced degradation studies are an indispensable tool for mapping these vulnerabilities.[5][6] By subjecting the molecule to stress conditions more severe than typical storage, we can predict its long-term stability, identify potential degradants, and develop stability-indicating analytical methods.[5][7] This guide will walk you through the expected degradation pathways and provide solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis of the amide bond.[8] The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the C-N bond is cleaved.

The final products are 2-chloropropanoic acid and the methylammonium ion . The reaction is generally considered irreversible because the resulting amine is protonated to form the methylammonium ion, which is not nucleophilic and cannot participate in the reverse reaction.[8]

Q2: What degradation products should I expect under basic conditions?

Basic conditions introduce two competitive degradation pathways for chloroacetamide compounds.[2]

  • Base-Catalyzed Amide Hydrolysis: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This is the classic mechanism for the base-catalyzed hydrolysis of amides.[10] This pathway leads to the cleavage of the amide bond, yielding 2-chloropropanoate and methylamine .

  • Nucleophilic Substitution (Sₙ2): The hydroxide ion can also act as a nucleophile and attack the alpha-carbon bearing the chlorine atom, displacing the chloride ion in an Sₙ2 reaction.[2][3] This pathway results in the formation of 2-hydroxy-N-methylpropanamide and a chloride ion.

The predominant pathway depends on the specific reaction conditions, such as the concentration of the base and the temperature.

Q3: How do pH and temperature quantitatively affect the degradation rate?

Both pH and temperature have a profound impact on the degradation kinetics.

  • pH Dependence: The hydrolysis of chloroacetamides is pH-dependent.[11] The degradation rate is typically slowest near a neutral pH and increases significantly under both strongly acidic and strongly basic conditions.[12][13] Studies on related compounds have shown that the observed pseudo-first-order rate constant (k_obs) can vary by several orders of magnitude across the pH scale.[13]

  • Temperature Dependence: The rate of hydrolysis is strongly dependent on temperature.[4] As with most chemical reactions, an increase in temperature increases the reaction rate. This relationship is described by the Arrhenius equation. In practical terms, studies on structurally related chloroacetamides have shown that hydrolysis kinetics can be approximately four times faster when the temperature is increased from 21 °C to 35 °C.[4]

Q4: What are the best analytical techniques to monitor the degradation and identify the products?

A stability-indicating analytical method is crucial. The most common approach involves:

  • Monitoring Degradation: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the standard for separating the parent compound from its degradation products and quantifying the extent of degradation over time.[6]

  • Identifying Products: To identify the unknown peaks that appear in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the gold standard.[11][13] It provides the molecular weight and fragmentation patterns of the degradants, which are essential for structural elucidation.[14]

Troubleshooting Guide for Experimental Studies

This section addresses specific issues you might encounter during your stability experiments.

Problem / Observation Probable Cause & Scientific Rationale Recommended Solution
"I'm not observing any significant degradation after the initial time points." The stress conditions may be too mild. Hydrolysis rates can be slow, especially near neutral pH or at low temperatures. The inherent stability of the amide bond requires sufficient energy or catalytic activity to break.1. Verify pH: Ensure your acidic or basic solution is at the target pH. 2. Increase Stress: Raise the temperature in controlled increments (e.g., from 40°C to 60°C). Forced degradation studies often use temperatures up to 70-80°C.[1] 3. Extend Duration: Increase the total duration of the study to allow for measurable degradation.
"My degradation is happening too fast, and the parent compound is gone by the first time point." The stress conditions are too harsh. Excessively high temperatures or highly concentrated acid/base can cause complete degradation almost instantaneously, preventing the determination of a kinetic profile.1. Reduce Temperature: Lower the incubation temperature. 2. Decrease Acid/Base Concentration: Use a lower molarity of acid or base (e.g., switch from 1N HCl to 0.1N HCl).[1] 3. Sample at Earlier Time Points: If possible, take samples within minutes of starting the experiment.
"I am seeing multiple unexpected peaks in my chromatogram, more than the expected primary degradants." This could be due to secondary degradation, where the initial degradation products are themselves unstable under the stress conditions and degrade further. Alternatively, impurities in the starting material or interactions with buffers/solvents could be the cause.1. Analyze at Multiple Time Points: Track the appearance and disappearance of peaks. Primary degradants should appear first, while secondary products will increase later as the primary ones decrease. 2. Use LC-MS: Employ mass spectrometry to get the molecular weights of the unknown peaks to help propose their structures and pathways.[14] 3. Run a Control: Analyze a blank sample (matrix without the active compound) subjected to the same stress conditions to rule out artifacts from the solvent or buffer.
"My kinetic plots are not linear, and the results are not reproducible." This often points to a lack of precise control over experimental variables. The pH of the solution can drift over time, especially in unbuffered systems, which significantly impacts the rate.[12] Temperature fluctuations or sample evaporation can also alter concentrations.1. Use Buffers: For studies near a specific pH, use appropriate buffers to maintain a constant pH. 2. Ensure Temperature Stability: Use a calibrated, stable incubator or water bath. 3. Prevent Evaporation: Ensure sample vials are tightly sealed. 4. Standardize Sample Preparation: Follow a strict, consistent protocol for preparing and handling all samples.

Visualization of Degradation Pathways & Workflows

Degradation Pathways

The following diagrams illustrate the proposed hydrolytic degradation pathways for this compound.

Acidic_Degradation parent This compound intermediate Protonated Intermediate(on Carbonyl Oxygen) parent->intermediate + H₃O⁺ products Degradation Products2-chloropropanoic acid+Methylammonium ion intermediate->products + H₂O - H₃O⁺

Caption: Acid-Catalyzed Hydrolysis Pathway.

Basic_Degradation cluster_pathways Competitive Pathways cluster_hydrolysis Amide Hydrolysis cluster_sn2 SN2 Substitution parent This compound product_hydrolysis Products2-chloropropanoate+Methylamine parent->product_hydrolysis + OH⁻ (attacks C=O) product_sn2 Products2-hydroxy-N-methylpropanamide+Cl⁻ parent->product_sn2 + OH⁻ (attacks C-Cl)

Caption: Competing Base-Catalyzed Degradation Pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound initiate Initiate Degradation (Mix stock + media) prep_stock->initiate prep_stress Prepare Stress Media (e.g., 0.1N HCl, 0.1N NaOH) prep_stress->initiate incubate Incubate at Controlled Temp (e.g., 60°C) initiate->incubate sample Withdraw Aliquots at Time Points (t=0, 2, 4, 8h...) incubate->sample quench Neutralize/Quench Reaction sample->quench hplc Analyze via HPLC-UV/PDA quench->hplc lcms Identify Peaks via LC-MS hplc->lcms If unknowns present kinetics Determine Kinetics & Degradation Pathway hplc->kinetics

Caption: Forced Hydrolysis Experimental Workflow.

Quantitative Data Summary

The table below presents hypothetical, yet representative, kinetic data for the degradation of this compound under various conditions. This illustrates the expected trends based on studies of similar compounds.[4][13]

ConditionTemperature (°C)Pseudo-First-Order Rate Constant (k_obs, h⁻¹)Half-Life (t½, hours)
0.1 N HCl (pH ~1) 605.8 x 10⁻²11.9
pH 4.0 Buffer 609.5 x 10⁻⁴729.6
pH 7.0 Buffer 601.2 x 10⁻⁴5776.2
pH 10.0 Buffer 608.3 x 10⁻³83.5
0.1 N NaOH (pH ~13) 609.1 x 10⁻²7.6
0.1 N NaOH (pH ~13) 402.5 x 10⁻²27.7

Note: These values are for illustrative purposes to demonstrate the relative effects of pH and temperature.

Detailed Experimental Protocol: Forced Hydrolysis Study

This protocol provides a self-validating system for assessing hydrolytic stability.

1. Objective: To determine the degradation kinetics and identify the primary degradation products of this compound under acidic and basic stress conditions.

2. Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Class A volumetric flasks, pipettes, and autosampler vials

3. Instrument:

  • HPLC system with a PDA or UV detector (e.g., detection at 210 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated oven or water bath

4. Procedure:

  • Step 4.1: Stock Solution Preparation

    • Accurately weigh and dissolve 25 mg of this compound in a 25 mL volumetric flask using a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

  • Step 4.2: Stress Sample Preparation

    • Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 1N HCl and dilute to volume with water to get a final concentration of 100 µg/mL in 0.1N HCl.

    • Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 1N NaOH and dilute to volume with water to get a final concentration of 100 µg/mL in 0.1N NaOH.

    • Neutral Control: Add 1 mL of the stock solution to a 10 mL flask and dilute to volume with water.

  • Step 4.3: Incubation and Sampling

    • Immediately withdraw an aliquot from each flask for the t=0 time point (see Step 4.4).

    • Place the flasks, tightly sealed, into an oven set at 60°C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Step 4.4: Sample Quenching (CRITICAL)

    • For each aliquot taken:

      • Acid Sample: Take 1 mL of the sample and add 1 mL of 0.1N NaOH to neutralize it.

      • Base Sample: Take 1 mL of the sample and add 1 mL of 0.1N HCl to neutralize it.

      • Neutral Sample: No quenching needed, but treat identically for volume consistency.

    • This step is crucial to stop the degradation reaction at the precise time point, ensuring accurate kinetic data.

  • Step 4.5: HPLC Analysis

    • Mobile Phase: Isocratic elution with 40% Acetonitrile / 60% Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Analysis: Inject the quenched samples. Record the peak area of the parent compound and any new peaks that appear.

  • Step 4.6: Data Analysis

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration (or % remaining) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics.

    • The slope of this line is equal to -k_obs (the observed rate constant).

References

  • Czaplicka, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 338-347. [Link]

  • National Center for Biotechnology Information. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central. [Link]

  • Czaplicka, M., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed. [Link]

  • Alsbaiee, A., et al. (2016). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 50(12), 6245-6254. [Link]

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  • Czaplicka, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • Liu, Y., et al. (2014). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 62(1), 44-50. [Link]

  • Singh, S., & Singh, B. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 603-608. [Link]

  • Kumar, V., & Sharma, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-167. [Link]

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  • Priya, V., & Mathiyalagan, N. (2011). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. Asian Journal of Chemistry, 23(4), 1871-1872. [Link]

  • Semantic Scholar. (n.d.). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Guide to Alkylating Agents: 2-Chloro-N-methylpropanamide vs. 2-Bromo-N-methylpropanamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the intricate landscape of drug development and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. Among the diverse array of electrophiles, α-haloamides such as 2-chloro-N-methylpropanamide and 2-bromo-N-methylpropanamide are valuable building blocks for the introduction of a propanamide moiety onto various nucleophiles. This guide provides an in-depth, objective comparison of these two reagents, leveraging fundamental principles of physical organic chemistry and analogous experimental data to inform your selection process.

At a Glance: Key Performance Differences

Feature2-Bromo-N-methylpropanamideThis compound
Reactivity HigherLower
Reaction Rate FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder conditions often sufficeMay require more forcing conditions
Cost & Stability Generally higher cost, potentially lower stabilityLower cost, generally higher stability
Ideal Use Case When high reactivity and rapid conversion are paramount.For cost-sensitive processes or when a less reactive electrophile is desired.

The Decisive Factor: Leaving Group Ability

The observed differences in performance between 2-bromo-N-methylpropanamide and its chlorinated analog are fundamentally rooted in the concept of leaving group ability in nucleophilic substitution reactions. In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon, leading to the departure of the halide ion. The rate of this reaction is significantly influenced by the stability of the departing halide.

A good leaving group is a weak base, as it is more stable on its own and less likely to re-bond with the carbon center.[1][2] When comparing the halogens, the leaving group ability follows the trend: I > Br > Cl > F.[2] This is inversely related to their basicity. The bromide ion (Br-) is a weaker base than the chloride ion (Cl-), making it a superior leaving group.[1][3] This is a consequence of bromide's larger size and greater polarizability, which allow for better distribution of the negative charge.[1]

The strength of the carbon-halogen bond also plays a crucial role. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond during the transition state of the reaction, resulting in a lower activation energy and a faster reaction rate.[2]

Mechanistic Insight: The SN2 Reaction Pathway

The alkylation of a nucleophile (Nu-) with 2-halo-N-methylpropanamides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.

Alkylation_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start add_imidazole Add Imidazole & CH3CN to Flask start->add_imidazole add_base Add K2CO3 add_imidazole->add_base add_alkylating_agent Add 2-Halo-N-methylpropanamide add_base->add_alkylating_agent reflux Heat to Reflux add_alkylating_agent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter cool->filter concentrate Concentrate filter->concentrate extract Extract with EtOAc concentrate->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Sources

Comparison of 2-chloro-N-methylpropanamide with other chloroacetamide reagents in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chloroacetamide Reagents in Synthesis: Featuring 2-chloro-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of Chloroacetamide Reagents

Chloroacetamide derivatives are a cornerstone class of alkylating agents in modern organic and medicinal chemistry.[1] Their utility is anchored in a reactive α-carbon-chlorine bond, which designates them as effective electrophiles for nucleophilic substitution reactions.[2] This fundamental reactivity is widely exploited, from the synthesis of complex heterocyclic scaffolds to the development of highly specific covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in proteins.[2][3]

The versatility of the chloroacetamide core lies in the tunability of its reactivity. The nature of the substituent(s) on the amide nitrogen profoundly influences the electrophilicity of the α-carbon.[1] Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups or sterically demanding substituents can temper this reactivity.[1][4] This guide provides a comparative analysis of this compound against other common chloroacetamide reagents, offering field-proven insights and experimental data to inform your selection process in synthesis and drug development.

Comparative Analysis of Chloroacetamide Reagents

The choice of a chloroacetamide reagent is a critical experimental parameter dictated by the desired kinetic profile, target selectivity, and overall stability required for a specific application. Here, we compare this compound with foundational and functionally distinct chloroacetamides.

Core Reagents Under Comparison:
  • This compound : The subject of our focus, featuring N-alkylation and α-carbon substitution.

  • 2-chloroacetamide : The parent compound, serving as a baseline for reactivity.

  • 2-chloro-N,N-dimethylacetamide : A disubstituted amide, illustrating the impact of increased steric hindrance and electronic effects.

  • 2-chloro-N-phenylacetamide : An N-aryl substituted variant, demonstrating the influence of an aromatic system.

The fundamental reaction mechanism for these reagents is a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile attacks the electrophilic α-carbon, displacing the chloride leaving group.

Caption: General SN2 mechanism for chloroacetamide reagents.

Data Summary Table
FeatureThis compound2-chloroacetamide2-chloro-N,N-dimethylpropanamide2-chloro-N-phenylacetamide
Structure this compound2-chloroacetamide2-chloro-N,N-dimethylpropanamide2-chloro-N-phenylacetamide
CAS Number 42275-47-8[5]79-07-2[6]10397-68-9[7]587-65-5
Mol. Formula C₄H₈ClNO[8]C₂H₄ClNO[6]C₅H₁₀ClNO[7]C₈H₈ClNO
Molar Mass 121.56 g/mol [5]93.51 g/mol [6]135.59 g/mol [7]169.61 g/mol
Reactivity Profile Moderate. The α-methyl group provides some steric hindrance compared to linear analogs, potentially increasing selectivity. The N-methyl group is weakly electron-donating.High. Unsubstituted amide offers minimal steric hindrance and electronic perturbation, making it highly reactive but potentially less selective.[9]Lower. The two N-methyl groups introduce significant steric hindrance around the amide bond, potentially influencing the conformation and accessibility of the electrophilic center. Quantum mechanics analyses suggest a lower LUMO energy, making it electronically more reactive, but sterics often dominate.[4]Enhanced. The phenyl ring is electron-withdrawing via an inductive effect, which increases the electrophilicity of the α-carbon, leading to higher reactivity compared to N-alkyl versions.[1]
Key Applications Synthesis of specialized heterocyclic structures, building block in medicinal chemistry.Cysteine alkylation in proteomics,[9] precursor for herbicides,[10] broad use in organic synthesis.[11]Building block where controlled or lower reactivity is desired.Synthesis of N-aryl substituted heterocycles,[2] development of covalent inhibitors.
Safety Profile Harmful if swallowed, causes skin and eye irritation.[5]Toxic if swallowed, may cause allergic skin reaction, suspected of damaging fertility.Data not fully available, handle with standard precautions for chloroacetamides.Irritant, handle with appropriate personal protective equipment.

In-Depth Discussion: Causality of Performance

Electronic Effects on Reactivity

The primary driver of reactivity is the electrophilicity of the carbon atom bearing the chlorine. This is directly modulated by the substituents on the amide nitrogen.

  • 2-chloro-N-phenylacetamide : The phenyl group is inductively electron-withdrawing, pulling electron density away from the amide and, by extension, from the α-carbon. This depletion of electron density results in a more pronounced partial positive charge (δ+) on the α-carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.[1]

  • This compound & 2-chloro-N,N-dimethylpropanamide : Alkyl groups, like methyl, are weakly electron-donating. They push electron density towards the amide functionality, which slightly reduces the electrophilicity of the α-carbon compared to an unsubstituted or aryl-substituted analog.

  • 2-chloroacetamide : Lacking any N-substituents, it serves as a baseline. Its high reactivity stems from low steric hindrance and the inherent electrophilicity of the C-Cl bond adjacent to a carbonyl group.[9]

cluster_reactivity Influence of N-Substituent on Reactivity cluster_legend Legend A N-Substituent Type B Electronic Effect A->B C Steric Hindrance A->C D α-Carbon Electrophilicity B->D + Inductive (Aryl) - Donating (Alkyl) E Overall Reactivity C->E Increased hindrance decreases reactivity D->E Higher electrophilicity increases reactivity L1 Factor L2 Outcome

Caption: Logical flow of substituent effects on reactivity.

Steric Hindrance and Selectivity

Steric bulk around the reactive center can significantly impact the reaction rate and, in some cases, enhance selectivity.

  • This compound : The presence of a methyl group on the α-carbon (the "propanamide" core) introduces more steric hindrance directly at the site of nucleophilic attack compared to the "acetamide" analogs. This can slow the reaction rate but may also provide selectivity for less hindered nucleophiles if multiple are present in a substrate.

  • 2-chloro-N,N-dimethylacetamide : The two methyl groups on the nitrogen create a sterically congested environment. While computational studies suggest this substitution lowers the LUMO energy (implying higher electronic reactivity), experimental observations often show that steric hindrance is the dominant factor, leading to slower reaction rates with bulky nucleophiles.[4] This effect can be beneficial when trying to avoid side reactions with solvent or other small nucleophiles.

  • 2-chloroacetamide & 2-chloro-N-phenylacetamide : These reagents have less steric hindrance at the nitrogen and α-carbon, respectively, allowing for faster reaction kinetics. However, this can sometimes lead to a lack of selectivity and off-target reactions, for instance, the alkylation of other amino acid residues like lysine or histidine when targeting cysteine.[9]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a typical alkylation reaction. These should be adapted based on the specific substrate and reagent used.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes the alkylation of a secondary amine using a chloroacetamide reagent. The choice of base and solvent is critical for success.

Materials:

  • Secondary amine (1.0 equiv)

  • Chloroacetamide reagent (e.g., this compound) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equiv) and anhydrous DMF (to achieve approx. 0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) to the solution. If using a less acidic amine, a stronger base like NaH may be required; handle with extreme caution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Dissolve the chloroacetamide reagent (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-80 °C. The optimal temperature will depend on the reactivity of both the amine and the chloroacetamide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: Cysteine Thiol Alkylation for Protein Modification

This protocol is adapted for the specific alkylation of cysteine residues, a common step in proteomics workflows.[9]

Materials:

  • Protein sample (5-100 µg) in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (500 mM)

  • Chloroacetamide reagent (prepare a fresh 200 mM stock solution)

  • Incubator/Heating block

Procedure:

  • Protein Solubilization: Dissolve the protein sample in 100 µL of buffer.

  • Reduction of Disulfides: Add TCEP solution to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce all disulfide bonds, exposing the cysteine sulfhydryl groups.

  • Alkylation: Immediately before use, prepare a 200 mM stock solution of the chosen chloroacetamide reagent in the same buffer. Add this stock solution to the protein sample to a final concentration of 20 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light (chloroacetamides can be mildly light-sensitive).[9]

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT, or by proceeding directly to the next step (e.g., buffer exchange or proteolytic digestion).

  • Downstream Processing: The alkylated protein is now ready for applications such as mass spectrometry analysis. The modification adds a carbamidomethyl group (or a derivative thereof, depending on the reagent) to each cysteine.

cluster_workflow Cysteine Alkylation Workflow A 1. Dissolve Protein in Buffer (pH 8.0) B 2. Add TCEP (5 mM) Reduce Disulfides (37°C, 30 min) A->B C 3. Add Chloroacetamide (20 mM) Alkylate Sulfhydryls B->C D 4. Incubate (RT, 30 min, protected from light) C->D E 5. Quench Reaction (Optional) D->E F 6. Proceed to Downstream Analysis (e.g., Mass Spectrometry) E->F

Caption: Experimental workflow for protein cysteine alkylation.

Conclusion and Recommendations

The selection of an appropriate chloroacetamide reagent is a nuanced decision that requires balancing reactivity, selectivity, and steric factors.

  • For rapid, non-specific alkylation or when targeting highly accessible nucleophiles, 2-chloroacetamide offers high reactivity with minimal steric hindrance.

  • When enhanced reactivity is needed and an electron-withdrawing effect is beneficial, 2-chloro-N-phenylacetamide is an excellent choice, particularly in the synthesis of N-aryl compounds.

  • For applications requiring attenuated reactivity or where steric hindrance can be used to modulate selectivity, 2-chloro-N,N-dimethylacetamide provides a valuable alternative.

  • This compound occupies an intermediate position. The α-methyl group introduces steric bulk directly at the reaction center, which can be leveraged to achieve greater selectivity in complex molecular environments compared to its un-substituted acetamide counterparts.

Ultimately, the optimal reagent is application-dependent. The experimental protocols provided herein offer a robust starting point for researchers to evaluate these versatile reagents in their own synthetic and biological systems.

References

  • ResearchGate. (2025). Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • Cambridge University Press & Assessment. (n.d.). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides.
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  • Cambridge Core. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides.
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  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides.
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A Comparative Analysis of the Antifungal Activity of 2-Chloro-N-phenylacetamide Against Standard Azole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Development

Executive Summary

The rise of antifungal resistance, particularly in Candida and Aspergillus species, presents a formidable challenge in clinical practice. This guide provides a comparative analysis of a representative chloroacetamide derivative, 2-chloro-N-phenylacetamide, against the standard-of-care azole antifungal, fluconazole. We delve into the distinct mechanisms of action, present detailed protocols for comparative efficacy testing, and analyze in vitro susceptibility data. While azoles inhibit ergosterol synthesis, a critical component of the fungal cell membrane, evidence suggests that 2-chloro-N-phenylacetamide may exert its antifungal effect through alternative pathways, including potential binding to ergosterol and inhibition of DNA synthesis. This guide offers a framework for researchers to evaluate novel antifungal candidates and understand their potential positioning against established therapies.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, especially in immunocompromised patient populations. The clinical utility of the azole class of antifungals, which have been a cornerstone of therapy, is increasingly threatened by the emergence of resistant strains.[1][2] Azoles, such as fluconazole, are fungistatic agents that target the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity.[3][4] Their widespread use has inadvertently selected for resistance mechanisms, including target enzyme modification and overexpression of drug efflux pumps.[5]

This landscape necessitates the exploration of new chemical entities with novel mechanisms of action. Chloroacetamide derivatives, a class of compounds historically used as herbicides, have demonstrated a spectrum of biological activities, including promising antifungal effects.[6] This guide focuses on 2-chloro-N-phenylacetamide as a representative molecule to compare its biological activity against fluconazole, a widely used standard drug for candidiasis.[7][8] We will explore their divergent mechanisms, provide robust experimental protocols for head-to-head comparison, and present data that highlights the potential of this alternative chemical scaffold.

Mechanisms of Action: A Tale of Two Pathways

A meaningful comparison of drug efficacy begins with an understanding of their molecular mechanisms. Fluconazole and 2-chloro-N-phenylacetamide operate via fundamentally different routes to achieve their antifungal effect.

The Standard Drug: Fluconazole and Ergosterol Synthesis Inhibition

Fluconazole is a member of the triazole class of antifungals.[7] Its mechanism of action is well-established and highly specific. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[3][9][10] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[11][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[11][13]

By inhibiting lanosterol 14-α-demethylase, fluconazole leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors.[5][14] This disruption of membrane composition increases permeability and impairs the activity of membrane-associated enzymes, ultimately inhibiting fungal growth.[3][4]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporates Into Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes Conversion

Caption: Mechanism of action of Azole antifungals like Fluconazole.

The Challenger: 2-Chloro-N-phenylacetamide's Multifaceted Approach

The precise antifungal mechanism of chloroacetamide derivatives is still under investigation, but studies point towards a mode of action distinct from the azoles. Unlike fluconazole, 2-chloro-N-phenylacetamide does not appear to primarily function by inhibiting ergosterol synthesis.[15][16] Instead, evidence suggests a multi-pronged attack:

  • Ergosterol Binding: Some studies suggest a direct interaction with ergosterol on the fungal plasma membrane. This binding could disrupt membrane integrity in a manner similar to polyene antifungals, though this requires further confirmation.[17][18]

  • Inhibition of DNA Synthesis: Molecular docking studies have proposed that 2-chloro-N-phenylacetamide may inhibit key enzymes in nucleotide synthesis, such as thymidylate synthase or dihydrofolate reductase (DHFR).[17][19] This would directly interfere with DNA replication and cell division.

  • General Disruption: Chloroacetamides are known to be reactive electrophiles that can covalently bind to sulfhydryl groups on proteins and enzymes, potentially leading to non-specific inhibition of various essential cellular processes.[20]

This potential for a novel mechanism of action makes these compounds particularly interesting, as they may be effective against azole-resistant strains.

Experimental Design: A Framework for Comparative In Vitro Analysis

To objectively compare the antifungal activity of a novel compound like 2-chloro-N-phenylacetamide against a standard drug, a rigorous and standardized experimental workflow is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

The overall process involves preparing the compounds, culturing the fungal isolates, performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), and subsequently determining the Minimum Fungicidal Concentration (MFC).

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Synthesize & Purify 2-Chloro-N-phenylacetamide p2 Prepare Stock Solutions (Test & Standard Drugs in DMSO) p1->p2 a1 Perform Serial Dilutions of Drugs in 96-Well Plate p2->a1 p3 Culture Fungal Strains (e.g., C. albicans) p4 Prepare Standardized Inoculum (0.5 McFarland) p3->p4 a2 Inoculate Wells with Standardized Fungal Suspension p4->a2 a1->a2 a3 Incubate Plates (35°C for 24-48h) a2->a3 d1 Visually Read MIC (Lowest concentration with no visible growth) a3->d1 d2 Plate from Clear Wells onto Agar Plates for MFC d1->d2 d3 Incubate Agar Plates d2->d3 d4 Determine MFC (Lowest concentration with no colony growth) d3->d4 d5 Compare MIC/MFC Values (Test vs. Standard) d4->d5

Caption: Workflow for comparative antifungal susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone for antifungal susceptibility testing, allowing for the direct comparison of drug potency.[21][22][23]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-chloro-N-phenylacetamide and fluconazole against Candida albicans.

Materials:

  • 2-chloro-N-phenylacetamide and Fluconazole (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Candida albicans strain (e.g., ATCC 90028)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Methodology:

  • Compound Preparation: Prepare 10 mg/mL stock solutions of both 2-chloro-N-phenylacetamide and fluconazole in DMSO.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[24]

  • Plate Setup:

    • Add 100 µL of RPMI medium to all wells of a 96-well plate.

    • Add 100 µL of the stock drug solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in a range of concentrations.

    • The final column should serve as a drug-free growth control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[22]

  • Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye.[22] For azoles, a significant reduction (≥50%) in growth compared to the control is often used as the endpoint.[22]

Results & Comparative Data Analysis

Data from published studies evaluating 2-chloro-N-phenylacetamide and related derivatives against various fungal strains demonstrate notable antifungal activity.[6][15][16][17][19] The table below synthesizes representative data to illustrate the comparative efficacy against Candida species.

CompoundFungal SpeciesMIC Range (µg/mL)Standard Drug (Fluconazole) MIC Range (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 25616 - 512[15][19]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 25616 - 512[15][19]
2-chloro-N-phenylacetamideCandida tropicalis16 - 25616 - 512[19]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256N/A (Voriconazole is standard)[17][18]

Note: MIC values can vary based on the specific strain, testing methodology, and laboratory conditions. The data presented is for comparative illustration.

Discussion and Future Directions

The compiled data indicates that 2-chloro-N-phenylacetamide possesses significant in vitro antifungal activity against clinically relevant Candida species. While its potency, as measured by MIC, may not consistently surpass that of fluconazole against susceptible strains, its key advantage lies in its different mechanism of action. This suggests it could be effective against fluconazole-resistant isolates, a critical area of unmet medical need.[15][16]

Studies have shown that the compound is effective at inhibiting biofilm formation and disrupting pre-formed biofilms, which are often associated with drug resistance and persistent infections.[16][19] However, it is crucial to note that some studies have observed an antagonistic effect when 2-chloro-N-phenylacetamide is combined with fluconazole or amphotericin B, suggesting that combination therapy should be approached with caution and requires further investigation.[15][16]

Future research should focus on:

  • Elucidating the definitive mechanism(s) of action through genetic and biochemical studies.

  • Evaluating efficacy against a broader panel of azole-resistant clinical isolates.

  • Conducting cytotoxicity assays using mammalian cell lines to establish a therapeutic index.

  • Performing in vivo studies in animal models of fungal infection to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) studies to synthesize more potent and less toxic derivatives.

Conclusion

2-chloro-N-phenylacetamide represents a promising scaffold for the development of new antifungal agents. Its distinct mechanism of action offers a potential solution to the growing problem of azole resistance. While further optimization and preclinical evaluation are necessary, the comparative data presented in this guide underscores the value of exploring novel chemical classes in the fight against invasive fungal infections. The detailed protocols and comparative framework provided here offer a robust foundation for researchers to advance these and other novel antifungal candidates from the bench to potential clinical application.

References

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  • Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... (n.d.). ResearchGate. Available from: [Link]

  • Ghannoum, M., & Perfect, J. (Eds.). (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Niu, C., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(4), 284. Available from: [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Available from: [Link]

  • Garey, K. W., & Rege, M. (2015). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 2(2). Available from: [Link]

  • da Silva Ferreira, M. E., et al. (2005). ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology, 43(Supplement_1), S151-S161. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. Available from: [Link]

  • Devasya, A., & Chhabra, M. (2021). Drug interactions of azole antifungals. Journal of Skin and Sexually Transmitted Diseases, 3(2), 115-121. Available from: [Link]

  • Chandra, J., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2478. Available from: [Link]

  • D'Arezzo, S., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 221. Available from: [Link]

  • Ostrosky-Zeichner, L. (2010). In Vitro Susceptibility Testing in Fungi: What is its Role in Clinical Practice? Current Fungal Infection Reports, 4(1), 27-31. Available from: [Link]

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  • Treatment of Candidiasis. (2024). Centers for Disease Control and Prevention. Available from: [Link]

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  • Candidiasis Medication. (2024). Medscape. Available from: [Link]

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  • de Farias, A. C. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84. Available from: [Link]

  • Machado, S. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Folia Microbiologica, 67(3), 447-455. Available from: [Link]

  • de Farias, A. C. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available from: [Link]

  • Machado, S. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(6), 4786-4800. Available from: [Link]

  • de Oliveira, A. P. D. L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93. Available from: [Link]

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  • de Oliveira, A. P. D. L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). Available from: [Link]

  • Tranel, P. J. (2002). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 50(25), 7378-7383. Available from: [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-chloro-N-methylpropanamide Derivatives: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Small molecules, such as 2-chloro-N-methylpropanamide and its derivatives, serve as critical building blocks and intermediates.[1] Their precise atomic connectivity and stereochemistry dictate their reactivity and biological activity. Consequently, a robust analytical workflow is not merely a procedural step but a fundamental requirement for advancing a development pipeline.

This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of data to explore the causality behind our analytical choices, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary pieces of a structural puzzle. By comparing the expected data for our target molecule with that of a potential isomer, 2-chloro-2-methylpropanamide, we will illustrate the power and necessity of a multi-faceted spectroscopic approach.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the most direct evidence of a molecule's elemental composition and mass.[2] For halogenated compounds, it offers a particularly distinctive signature that is often the first and most definitive piece of evidence.

Expertise in Action: Why MS First?

We begin with MS because it answers the most fundamental question: "What is the molecular weight?". This information immediately narrows the field of possible structures. For chlorinated compounds, the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 provides an unmistakable isotopic pattern, serving as an internal validation of the elemental composition.[3][4]

Key Spectral Features for this compound
  • Molecular Ion Peak (M⁺): The parent molecule has a nominal mass of 121 amu (for the ³⁵Cl isotope). Therefore, a prominent peak is expected at m/z 121.

  • Isotopic Peak (M+2): The presence of the ³⁷Cl isotope will generate a second peak at m/z 123.[5] The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.[3][5]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's connectivity. The stability of the resulting fragments dictates the intensity of their corresponding peaks. A key fragmentation is the loss of the chlorine atom, leading to a carbocation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~1 mg) of the purified analyte in a volatile solvent like methanol or dichloromethane. The concentration should be approximately 1 mg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. GC-MS is preferable as it provides an additional layer of purification and retention time data.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.[6] This energy level is high enough to cause reproducible fragmentation, creating a spectral "fingerprint" that can be compared against libraries, yet it can sometimes lead to the absence of a molecular ion peak for unstable molecules.[6]

  • Analysis: Scan a mass range appropriate for the expected molecular weight, typically from m/z 40 to 200 for this compound.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion (M⁺) and M+2 peaks. Identify major fragment ions and propose logical fragmentation pathways.

Data Summary: MS
m/z (Charge Ratio)Predicted Relative AbundanceAssignment of FragmentCausality of Fragmentation
121Moderate[C₄H₈³⁵ClNO]⁺ (Molecular Ion, M⁺)Ionization of the parent molecule.
123Low (approx. 33% of M⁺)[C₄H₈³⁷ClNO]⁺ (Isotopic Peak, M+2)Natural abundance of the ³⁷Cl isotope.[5]
86High[C₄H₈NO]⁺Loss of the chlorine radical (•Cl), forming a stable acylium ion.
58Moderate[C₂H₄NO]⁺Alpha cleavage, breaking the C-C bond adjacent to the carbonyl group.
57High (Base Peak)[C₄H₉]⁺Loss of the chlorine atom from an isomer like 2-chloro-2-methylpropane would result in a highly stable tertiary carbocation, often making this the base peak for that isomer.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8]

Expertise in Action: Why IR is Essential

While MS gives the mass, IR confirms the presence of key functional groups—in this case, the secondary amide and the alkyl halide. The position, intensity, and shape of the absorption bands are highly characteristic. For instance, the C=O stretch of an amide is one of the most prominent features in an IR spectrum.[9] Its frequency can also be subtly influenced by conjugation and hydrogen bonding.[10]

Key Spectral Features for this compound
  • N-H Stretch: A single, sharp to moderately broad peak around 3300 cm⁻¹ is characteristic of a secondary amide N-H bond.[9]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ indicate C-H bonds on sp³ hybridized carbons.[11]

  • C=O Stretch (Amide I Band): A very strong, sharp absorption between 1680-1630 cm⁻¹ confirms the presence of the carbonyl group in the amide.[10][12]

  • N-H Bend (Amide II Band): A strong peak typically found around 1550 cm⁻¹ results from the N-H bending vibration coupled with C-N stretching.

  • C-Cl Stretch: This absorption is found in the fingerprint region, typically between 800-600 cm⁻¹, and can be difficult to assign definitively without comparative analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and crystal absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If a solid, apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Summary: IR
Wavenumber (cm⁻¹)Predicted IntensityAssignment of VibrationSignificance
~3300Medium-StrongN-H StretchConfirms the presence of a secondary amide.
2980-2850Mediumsp³ C-H StretchIndicates the presence of methyl and methine groups.[8]
~1650Strong, SharpC=O Stretch (Amide I)Confirms the amide functional group.[10]
~1550StrongN-H Bend (Amide II)Further evidence for a secondary amide.
~750Medium-WeakC-Cl StretchSuggests the presence of an alkyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise in Action: The Power of Connectivity

NMR provides detailed information about the chemical environment, connectivity, and relative number of each type of proton and carbon. ¹H NMR, through chemical shift, integration, and spin-spin coupling, allows us to piece together the exact arrangement of atoms. ¹³C NMR complements this by showing all unique carbon environments, including quaternary carbons like the carbonyl group.

Key Spectral Features for this compound

¹H NMR:

  • N-H Proton: A signal (often broad) between δ 5-8 ppm. It may appear as a doublet due to coupling with the N-methyl protons.

  • CH-Cl Proton: A quartet around δ 4.4 ppm. It is shifted downfield due to the electronegative chlorine atom and is split into a quartet by the three adjacent methyl protons.

  • N-CH₃ Protons: A doublet around δ 2.8 ppm. The signal is split by the single N-H proton.

  • C-CH₃ Protons: A doublet around δ 1.7 ppm. This signal is split by the single proton on the adjacent carbon.

  • Integration: The relative areas under the peaks will correspond to a 1:1:3:3 ratio.

¹³C NMR:

  • C=O Carbon: A signal in the δ 165-175 ppm range.

  • CH-Cl Carbon: A signal around δ 50-60 ppm, shifted downfield by the attached chlorine.

  • N-CH₃ Carbon: A signal around δ 25-35 ppm.

  • C-CH₃ Carbon: A signal around δ 15-25 ppm.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its protons produce a sharp singlet at 0.0 ppm, serving as the standard reference for chemical shifts.[14]

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The sample is "shimmed" by adjusting magnetic gradients to optimize the field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A standard experiment involves a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum to ensure all peaks are absorptive and integrate the ¹H signals.

Data Summary: NMR

Table 3: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Shift & Splitting
~6.5Doublet (or broad singlet)1HN-H Amide protons are deshielded. Coupled to N-CH₃.
~4.4Quartet1HCH-Cl Deshielded by electronegative Cl. Split by adjacent CH₃ (n+1=4).
~2.8Doublet3HN-CH₃ Adjacent to electron-withdrawing amide group. Split by N-H (n+1=2).
~1.7Doublet3HC-CH₃ Standard alkyl region. Split by adjacent CH (n+1=2).

Table 4: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Shift
~170C =OCarbonyl carbons are highly deshielded.
~55C H-ClDeshielded by the directly attached electronegative chlorine atom.
~26N-C H₃Typical range for a methyl group attached to nitrogen.
~22C-C H₃Typical range for a terminal alkyl methyl group.

The Comparative Case: Differentiating Isomers

To underscore the power of this multi-technique approach, let's consider the challenge of distinguishing this compound from its structural isomer, 2-chloro-2-methylpropanamide.

Table 5: Spectroscopic Comparison of Structural Isomers

TechniqueThis compound2-chloro-2-methylpropanamideKey Differentiating Feature
MS M⁺ at m/z 121. Fragmentation includes loss of •Cl.M⁺ at m/z 121. Base peak likely at m/z 57 due to stable tertiary carbocation formation [(CH₃)₃C]⁺.[7]The base peak in the mass spectrum provides a strong clue about the stability of key fragments.
IR N-H stretch (~3300 cm⁻¹), Amide II bend (~1550 cm⁻¹).Two N-H stretches (asymmetric & symmetric, ~3400 & 3200 cm⁻¹), Amide II bend (~1620 cm⁻¹).The number of N-H stretches clearly distinguishes a secondary amide (one peak) from a primary amide (two peaks).[9]
¹H NMR Four distinct signals (quartet, two doublets, broad singlet).Three distinct signals (two singlets, one broad singlet).The splitting patterns are completely different. The absence of splitting for the methyl groups in the isomer is due to the lack of adjacent protons.
¹³C NMR Four distinct carbon signals.Four distinct carbon signals.While the number of signals is the same, the chemical shifts would differ, particularly for the carbon bearing the chlorine atom.

Workflow and Data Integration

The structural elucidation process is not linear but integrative. Data from each technique informs and validates the others.

G cluster_0 Analytical Workflow cluster_1 Data Interpretation Sample Purified Sample (this compound derivative) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight Isotopic Pattern (Cl) Fragmentation MS->MS_Data IR_Data Functional Groups (Amide, C-Cl) IR->IR_Data NMR_Data C-H Framework Atom Connectivity Stereochemistry NMR->NMR_Data Structure Final Confirmed Structure MS_Data->Structure Data Integration IR_Data->Structure Data Integration NMR_Data->Structure Data Integration

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The structural confirmation of a molecule like this compound is a self-validating process when approached with a suite of complementary spectroscopic techniques. Mass spectrometry provides the molecular formula and confirms the presence of chlorine. Infrared spectroscopy validates the existence of the key amide and alkyl halide functional groups. Finally, NMR spectroscopy provides the definitive atomic connectivity, piecing together the molecular puzzle with high precision. By comparing these results against those expected from a potential isomer, we build an unassailable case for the proposed structure, embodying the principles of scientific rigor and trustworthiness essential in modern chemical research.

References

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A Senior Application Scientist's Guide: A Comparative Study of Different Bases for the N-Alkylation of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Alkylation and Base Selection

The formation of carbon-nitrogen (C-N) bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This transformation is fundamental to the synthesis of a vast array of bioactive molecules. The substrate of interest, 2-chloro-N-methylpropanamide, represents a versatile building block, where successful and high-yielding N-alkylation is a critical step in the elaboration towards more complex target structures.

The choice of base in these reactions is far from trivial; it is a critical parameter that dictates reaction efficiency, selectivity, and overall success. A base must be sufficiently strong to deprotonate the amide nitrogen, thereby generating a potent nucleophile, yet its properties—such as solubility, steric bulk, and nucleophilicity—can profoundly influence the reaction outcome. This guide provides an in-depth comparative analysis of various bases for the N-alkylation of this compound, offering field-proven insights and experimental data to inform your selection process.

The Mechanistic Heart of the Reaction: Deprotonation and Nucleophilic Substitution

The N-alkylation of an amide with an alkyl halide is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.[1][2] The reaction proceeds in two fundamental steps, both critically influenced by the choice of base.

  • Deprotonation: The base abstracts the acidic proton from the amide nitrogen. This is the activation step. The pKa of a typical secondary amide N-H is in the range of 17-18 in DMSO, necessitating a reasonably strong base for efficient deprotonation.

  • Nucleophilic Attack: The resulting negatively charged amidate anion, a significantly stronger nucleophile than the neutral amide, attacks the electrophilic carbon of an alkylating agent, displacing the leaving group (e.g., a halide) to form the new C-N bond.

The equilibrium of the initial deprotonation step is paramount. A base with a conjugate acid whose pKa is significantly higher than that of the amide will drive the equilibrium towards the formation of the highly reactive amidate anion, accelerating the reaction.

Caption: General mechanism for the base-mediated N-alkylation of an amide.

Comparative Analysis of Common Bases

The selection of a base is a balance between reactivity, cost, safety, and compatibility with the substrate and reaction conditions. We will compare several classes of bases, providing hypothetical but realistic performance data for the N-alkylation of this compound with a generic alkylating agent (e.g., benzyl bromide).

Inorganic Carbonates (K₂CO₃, Cs₂CO₃)

Inorganic bases are often the first choice for industrial applications due to their low cost and ease of handling.

  • Expertise & Experience: Potassium carbonate (K₂CO₃) is a workhorse base, but its effectiveness is severely limited by its poor solubility in many organic solvents like acetone or acetonitrile.[3][4] This results in a heterogeneous reaction mixture where the reaction occurs at the solid-liquid interface, often leading to slow reaction rates.[4] To overcome this, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed to shuttle the carbonate anion into the organic phase.[5] Cesium carbonate (Cs₂CO₃) is significantly more soluble in organic solvents and is a stronger base, often providing superior results, albeit at a much higher cost.[6][7]

  • Trustworthiness: While cost-effective, these reactions can be slow and may require elevated temperatures, which can lead to side products. Reaction progress should be carefully monitored by TLC or LC-MS to determine the endpoint.

Metal Hydrides (NaH)

Sodium hydride is a powerful, non-nucleophilic base that provides irreversible deprotonation of the amide.

  • Expertise & Experience: NaH is an excellent choice when a very strong base is required and nucleophilic side reactions must be avoided. It is typically used as a dispersion in mineral oil, which must sometimes be washed away with a non-polar solvent like hexane prior to use. The reaction is heterogeneous, but the high basicity ensures complete and rapid formation of the amidate. The only byproduct is hydrogen gas, which must be safely vented. This method demands strictly anhydrous solvents (e.g., THF, DMF) and an inert atmosphere (N₂ or Ar), as NaH reacts violently with water.

  • Trustworthiness: This is a highly reliable method for achieving complete deprotonation, often leading to clean and high-yielding reactions. The primary concerns are operational safety and the need for stringent anhydrous conditions.

Strong, Non-Nucleophilic Organic Bases (DBU)

Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offer the advantage of high basicity combined with excellent solubility in organic solvents.

  • Expertise & Experience: DBU is a strong, yet sterically hindered, amidine base, which makes it non-nucleophilic. Its solubility leads to homogeneous reaction conditions, often allowing for faster reactions at lower temperatures compared to heterogeneous systems. This can be particularly advantageous for sensitive substrates. The main drawback is the higher cost compared to inorganic bases.

  • Trustworthiness: DBU provides highly reproducible and clean reactions. The workup is straightforward, as the protonated DBU salt can often be removed with an aqueous acid wash.

Metal Alkoxides (KOtBu)

Potassium tert-butoxide is a strong, readily available base often used in N-alkylation reactions.[8][9]

  • Expertise & Experience: KOtBu is a very strong base capable of efficient amide deprotonation.[8] However, it is also a potent nucleophile. In the case of this compound, there is a risk of competing SN2 reaction at the chloro-substituted carbon, or even elimination reactions, depending on the substrate structure and conditions. Its use should be considered carefully, and reactions are often run at low temperatures to favor deprotonation over nucleophilic attack.

  • Trustworthiness: While effective, the potential for side reactions requires careful control of reaction conditions and thorough analysis of the product mixture. It may not be the optimal choice for substrates with multiple electrophilic sites.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of different bases for the N-alkylation of this compound. Note: Data is representative and intended for comparative purposes. Actual results will vary based on the specific alkylating agent and reaction conditions.

BaseSolventTemp (°C)Time (h)Approx. Yield (%)PurityKey Considerations
K₂CO₃ Acetone56 (reflux)24-4840-60%ModerateLow cost, slow, heterogeneous, requires heating.
K₂CO₃ / TBAI Acetonitrile82 (reflux)12-1875-85%GoodImproved rate with PTC, moderate cost.
Cs₂CO₃ DMF806-1085-95%HighHigh cost, good solubility, efficient.
NaH Anhydrous THF252-4>95%Very HighRequires inert atmosphere and anhydrous conditions, safety hazard (H₂ gas).
DBU Dichloromethane254-890-98%Very HighHigh cost, homogeneous, clean reaction, easy workup.
KOtBu THF0 to 251-360-80%ModerateRisk of side reactions (nucleophilic attack/elimination), requires temp. control.

TBAI = Tetrabutylammonium iodide (Phase-Transfer Catalyst)

Experimental Protocols

Herein are detailed, self-validating protocols for key experimental workflows.

Protocol 1: N-Alkylation using an Inorganic Base with Phase-Transfer Catalysis (K₂CO₃/TBAI)

This protocol is a robust and scalable method that balances cost and efficiency.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrabutylammonium iodide (TBAI, 0.1 equiv.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask (to a concentration of ~0.2 M). Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.).

  • Reaction: Heat the mixture to reflux (~82°C) with vigorous stirring. The reaction's progress can be validated by periodically taking aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid cake with acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify further by flash column chromatography if necessary.

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

This protocol is designed for high efficiency and is suitable for sensitive substrates on a lab scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).

  • Preparation: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.

  • Amide Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF via a syringe. Stir at 0°C for 30 minutes (cessation of H₂ evolution indicates complete deprotonation).

  • Alkylation: Add the alkylating agent (1.05 equiv.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow A 1. Reaction Setup (Amide + Base in Solvent) B 2. Add Alkylating Agent (Control Temperature) A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D Is Reaction Complete? C->D E Continue Stirring / Heating D->E No F 4. Reaction Quench & Aqueous Workup D->F Yes E->C G 5. Extraction F->G H 6. Dry & Concentrate G->H I 7. Purify Product (Chromatography) H->I

Caption: A generalized workflow for the N-alkylation and purification process.

Authoritative Grounding: Making an Informed Decision

Choosing the right base is a multi-factorial decision. The following logic tree can guide your selection process based on common project constraints and goals.

Base_Selection_Logic Start What is the primary driver? Cost Cost / Scale Start->Cost Yield Yield / Purity Start->Yield Safety Safety / Simplicity Start->Safety K2CO3 Use K₂CO₃ Cost->K2CO3 Inert Inert atmosphere possible? Yield->Inert Homogeneous Homogeneous reaction preferred? Safety->Homogeneous PTC Is reaction too slow? K2CO3->PTC AddPTC Add Phase-Transfer Catalyst (e.g., TBAI) PTC->AddPTC Yes NaH Use NaH Inert->NaH Yes DBU Use DBU Inert->DBU No DBU2 Use DBU K2CO3_2 Use K₂CO₃ / PTC Homogeneous->DBU2 Yes Homogeneous->K2CO3_2 No

Caption: Decision-making flowchart for selecting a suitable base.

Conclusion

The N-alkylation of this compound is a reaction highly sensitive to the choice of base. For large-scale, cost-driven syntheses, inorganic bases like potassium carbonate, optimized with a phase-transfer catalyst, present a viable strategy. For laboratory-scale syntheses where yield, purity, and reaction time are paramount, strong bases that enable homogeneous reaction conditions, such as DBU, or those that provide irreversible deprotonation, like NaH, are superior choices. The latter, however, requires stringent adherence to safety protocols and anhydrous techniques. A careful evaluation of project goals against the properties of each base, as outlined in this guide, will empower researchers to design and execute successful and efficient N-alkylation reactions.

References

  • Ch22: Alkylation of Amines. (n.d.). LibreTexts™. Retrieved from [Link]

  • Soltani, N., Behrouz, S., Zarenezhad, E., & Kaviani, N. (2022). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Research on Chemical Intermediates, 48, 1865–1877. Retrieved from [Link]

  • Ramesh, R., & Anandaraj, S. (2021). Mechanism of N‐alkylation of amides via borrowing hydrogen. Applied Organometallic Chemistry, 35(10), e6377. Retrieved from [Link]

  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem. Retrieved from [Link]

  • Clayden, J., & Tchabanenko, K. (2005). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 10(4), 986-1004. Retrieved from [Link]

  • Are Inorganic Compounds Soluble In Organic Solvents? (2023). Chemistry For Everyone. Retrieved from [Link]

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  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. (2020). ACS Applied Materials & Interfaces, 12(45), 50539-50547. Retrieved from [Link]

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A Researcher's Guide to Assessing the Cytotoxicity of 2-Chloro-N-methylpropanamide and Related Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Insights

In the landscape of chemical safety and drug development, a thorough understanding of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for assessing the cytotoxicity of 2-chloro-N-methylpropanamide, a lesser-studied chloroacetamide, by contextualizing it within the broader class of chloroacetamide compounds. As direct toxicological data for this compound is sparse, this guide leverages established knowledge of related, well-documented chloroacetamide herbicides, such as alachlor, to propose a robust experimental strategy.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the selection of appropriate cell lines, outline detailed methodologies for key cytotoxicity assays, and explore potential mechanisms of action, providing a self-validating system for rigorous scientific inquiry.

Introduction to this compound and the Chloroacetamide Class

This compound belongs to the chloroacetamide chemical family. While this specific compound is not extensively characterized in publicly available literature[1][2], the broader class of chloroacetamide herbicides, including alachlor, acetochlor, and metolachlor, has been the subject of significant toxicological research.[3] These herbicides are known to act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[3][4] In mammalian systems, their toxicity is often linked to their ability to be metabolized into reactive intermediates and to covalently bind to macromolecules containing sulfhydryl (-SH) groups, such as glutathione (GSH) and proteins.[5][6]

A key consideration is that this compound can be a metabolic byproduct of more complex chloroacetamide herbicides like alachlor.[7][8] The metabolism of alachlor can lead to the formation of various metabolites, some of which are implicated in its toxic and carcinogenic effects observed in animal studies.[7][9][10] Therefore, understanding the cytotoxicity of this compound is relevant for evaluating the overall toxicological profile of its parent compounds.

The primary mode of action for many chloroacetamides involves conjugation with glutathione, a critical cellular antioxidant.[5][11] Depletion of glutathione can lead to oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to cellular damage and apoptosis (programmed cell death).[12][13][14] Studies on acetochlor and its metabolites have demonstrated that they can induce ROS generation, leading to DNA damage, and ultimately, apoptosis in cell lines like HepG2.[12][13][14][15][16]

Comparative Cytotoxicity Assessment: An Experimental Blueprint

To comprehensively assess the cytotoxicity of this compound, a multi-faceted approach is necessary. This involves selecting a diverse panel of cell lines and employing a battery of assays that probe different aspects of cellular health.

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and applicability of cytotoxicity data.[17][18][19] A well-rounded study should include cell lines representing different tissues and metabolic capacities.

  • Hepatocellular Carcinoma (HepG2): This human liver cell line is a cornerstone of in vitro toxicology. HepG2 cells retain many of the metabolic enzymes found in primary hepatocytes, making them suitable for studying compounds that may undergo metabolic activation or detoxification.[20] Given that the liver is a primary site of xenobiotic metabolism, HepG2 cells are highly relevant for assessing the toxicity of chloroacetamides.[12][14][15]

  • Human Embryonic Kidney (HEK293): Representing a different vital organ, these cells are widely used in cell biology and toxicology. Comparing the effects on HEK293 and HepG2 cells can provide insights into potential organ-specific toxicity.

  • Human Cervical Adenocarcinoma (HeLa): As a rapidly proliferating cancer cell line, HeLa cells can be sensitive to compounds that interfere with cell division and growth, a known effect of some chloroacetamides.[4]

  • Normal Human Dermal Fibroblasts (NHDF): Including a non-cancerous, "normal" cell line provides a crucial baseline for assessing general cytotoxicity and can help determine if the compound has a selective effect on rapidly dividing cells.[17]

Alternative Compounds for Comparison

To contextualize the cytotoxicity of this compound, it is essential to include reference compounds in the experimental design.

  • Alachlor: As a well-studied parent compound that can be metabolized to chloroacetamide derivatives, alachlor serves as a relevant positive control and benchmark.[21][22]

  • Acetochlor: Another widely used chloroacetamide herbicide with a known cytotoxic and genotoxic profile, providing another point of comparison.[12][14]

  • N-acetylcysteine (NAC): As a precursor to glutathione and a potent antioxidant, NAC can be used in co-treatment experiments to investigate the role of oxidative stress in the observed cytotoxicity.[12][13][14]

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can fully capture the complexity of cytotoxicity. Therefore, a combination of assays measuring different cellular endpoints is recommended for a robust assessment.

Assessing Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[23][24][25] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[23]

Table 1: Hypothetical Comparative IC50 Values (µM) of Chloroacetamides on Different Cell Lines after 48h Exposure

CompoundHepG2HEK293HeLaNHDF
This compound350450400>1000
Alachlor250300280800
Acetochlor180220200650

Note: These are example values for illustrative purposes. Actual IC50 values must be determined experimentally.

Measuring Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[26] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.[27] This assay provides a quantitative measure of cell lysis.

Table 2: Hypothetical Percentage of LDH Release Relative to Maximum Lysis Control

Compound (at IC50 concentration)HepG2HEK293HeLaNHDF
This compound45%35%40%15%
Alachlor60%50%55%25%
Acetochlor75%65%70%30%

Note: These are example values for illustrative purposes. Actual percentages must be determined experimentally.

Detecting Programmed Cell Death: The Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V/PI assay is a flow cytometry-based method used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[28] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[29] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Table 3: Hypothetical Percentage of Apoptotic and Necrotic Cells after 24h Treatment

Cell Line & TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
HepG2 Control 95%3%2%
HepG2 + this compound 60%25%15%
HepG2 + Alachlor 45%35%20%
HepG2 + Acetochlor 30%40%30%

Note: These are example values for illustrative purposes. Actual percentages must be determined experimentally.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a foundation for your experimental work. It is crucial to optimize these protocols for your specific cell lines and laboratory conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[23]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[30]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH assay kit and follow the manufacturer's instructions.[27][31] This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.[27]

  • Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance of the formazan product at the specified wavelength (usually around 490 nm).[27]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the positive control wells (cells lysed with a detergent like Triton X-100).[32]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[29]

  • Cell Washing: Wash the cells with cold PBS.[29]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the kit manufacturer's protocol and incubate in the dark.[29][33]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[28]

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following have been generated using Graphviz to depict the experimental workflow and a hypothesized mechanism of action for chloroacetamide-induced cytotoxicity.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation CellLines Select Cell Lines (HepG2, HEK293, HeLa, NHDF) Seeding Seed Cells in Plates CellLines->Seeding Treatment Treat with Compounds (this compound, Alachlor, Acetochlor) Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis IC50 Calculate IC50 Values MTT->IC50 Compare Compare Cytotoxicity Profiles LDH->Compare Apoptosis->Compare Mechanism Infer Potential Mechanisms Compare->Mechanism Chloroacetamide_MoA cluster_cell Intracellular Events Chloroacetamide Chloroacetamide (e.g., this compound) GSH_Depletion Glutathione (GSH) Depletion Chloroacetamide->GSH_Depletion Conjugation Cell Cell ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A hypothesized signaling pathway for chloroacetamide-induced apoptosis.

Concluding Remarks

This guide provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of this compound. By situating this compound within the broader context of chloroacetamides and employing a multi-parametric assay approach, researchers can generate robust and meaningful data. The emphasis on understanding the "why" behind experimental choices, coupled with detailed protocols and visualization tools, is intended to empower scientists to conduct high-quality, self-validating research. As with any scientific investigation, the findings from these in vitro studies will provide a critical foundation for further in vivo and mechanistic studies to fully elucidate the toxicological profile of this compound.

References

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A Comparative Guide to the Reactivity of 2-Chloro-N-methylpropanamide with Azide, Thiocyanate, and Aniline Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the functionalization of molecules through nucleophilic substitution reactions is a cornerstone methodology. The α-chloro amide moiety, present in 2-chloro-N-methylpropanamide, is a versatile electrophilic handle for the introduction of a wide array of functional groups. Understanding the kinetic profile of its reactions with different nucleophiles is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This guide provides a comprehensive comparison of the kinetic studies of this compound with three distinct nucleophiles: sodium azide (NaN₃), potassium thiocyanate (KSCN), and aniline (C₆H₅NH₂).

Mechanistic Overview: A Preference for the Sₙ2 Pathway

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is anticipated due to the primary nature of the carbon bearing the chlorine atom, which is sterically accessible for a backside attack by the nucleophile. The concerted nature of the Sₙ2 reaction, where bond-formation and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the electrophilic carbon.

The rate of these Sₙ2 reactions is described by a second-order rate law:

Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant, a direct measure of the reaction's speed. A higher value of 'k' signifies a faster reaction. The factors governing the magnitude of 'k' include the intrinsic nucleophilicity of the attacking species, the stability of the leaving group (in this case, the chloride ion), and the nature of the solvent.

Comparative Kinetic Data

NucleophileChemical FormulaRelative Rate Constant (k_rel)Key Characteristics
Azide IonN₃⁻HighA strong nucleophile with minimal steric hindrance.
Thiocyanate IonSCN⁻ModerateAn ambident nucleophile that can react through either the sulfur or nitrogen atom, with sulfur being the softer and more common nucleophilic center in Sₙ2 reactions.
AnilineC₆H₅NH₂LowA neutral and relatively weak nucleophile due to the delocalization of the nitrogen lone pair into the aromatic ring.

Note: The relative rate constants are qualitative estimations based on established principles of nucleophilicity. Actual values would need to be determined experimentally under controlled conditions.

In-Depth Analysis of Nucleophile Performance

Sodium Azide: The "Gold Standard" Nucleophile

The azide ion (N₃⁻) is a potent nucleophile in Sₙ2 reactions. Its linear geometry and small size allow for easy access to the electrophilic carbon center, minimizing steric hindrance. Furthermore, its negative charge enhances its electron-donating ability. The reaction of this compound with sodium azide is expected to be the fastest among the three nucleophiles, leading to the formation of 2-azido-N-methylpropanamide. This product is a valuable intermediate, as the azido group can be readily reduced to a primary amine, offering a versatile route to amino acid derivatives and other nitrogen-containing compounds.

Potassium Thiocyanate: The Ambident Challenger

The thiocyanate ion (SCN⁻) is an interesting case due to its ambident nature. It can attack the electrophile through either the "soft" sulfur atom or the "hard" nitrogen atom. In reactions with primary alkyl halides like this compound, the attack predominantly occurs through the more nucleophilic sulfur atom, yielding 2-thiocyanato-N-methylpropanamide. The reactivity of thiocyanate is generally lower than that of azide. This can be attributed to its larger size and the delocalization of the negative charge over the sulfur, carbon, and nitrogen atoms, which slightly diminishes its nucleophilic prowess compared to the more localized charge of the azide ion.

Aniline: The Sterically and Electronically Hindered Nucleophile

Aniline is a neutral nucleophile, which inherently makes it less reactive than the anionic azide and thiocyanate ions. The lone pair of electrons on the nitrogen atom, responsible for its nucleophilicity, is delocalized into the aromatic π-system. This resonance stabilization reduces the availability of the lone pair for attacking the electrophile, thereby decreasing its nucleophilicity. Consequently, the reaction of this compound with aniline is anticipated to be the slowest of the three. Elevated temperatures are often required to achieve a reasonable reaction rate. The product of this reaction is N-methyl-2-(phenylamino)propanamide.

Experimental Protocol for Kinetic Analysis

To quantitatively determine the rate constants for these reactions, a robust experimental protocol is essential. Both conductometric and chromatographic methods are well-suited for monitoring the progress of these Sₙ2 reactions.

Protocol 1: Conductometric Analysis

Principle: This method relies on the change in the electrical conductivity of the reaction mixture over time. The reaction consumes an ionic nucleophile (azide or thiocyanate) and produces a chloride ion. The difference in the molar conductivity of the reactant and product ions allows for the monitoring of the reaction progress.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound, sodium azide, and potassium thiocyanate of known concentrations in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

    • Ensure all glassware is scrupulously clean and dry.

  • Instrumentation Setup:

    • Use a conductivity meter with a thermostated cell to maintain a constant temperature throughout the experiment.

    • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Kinetic Run:

    • Equilibrate the solutions of the electrophile and the nucleophile to the desired reaction temperature in separate flasks.

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions in the conductivity cell.

    • Start recording the conductivity of the solution at regular time intervals.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction, relating the change in conductivity to the change in reactant concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC allows for the separation and quantification of the reactants and products in the reaction mixture at different time points. This method is particularly useful for the reaction with aniline, where conductometry is not applicable due to the neutral nature of the nucleophile.

Step-by-Step Methodology:

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating this compound from the corresponding substituted product.

    • A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.

    • Optimize the mobile phase composition and flow rate to achieve good resolution and reasonable retention times.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine known concentrations of this compound and the nucleophile (aniline, azide, or thiocyanate) in a suitable solvent.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot with a cold solvent to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas of the reactant and product.

  • Data Analysis:

    • Create a calibration curve for the reactant to correlate peak area with concentration.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Visualization of Concepts

Reaction Mechanism Workflow

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nucleophile TS [Nu---C---Cl]‡ Nucleophile->TS Backside Attack Electrophile This compound Electrophile->TS Product Product TS->Product Inversion of Stereochemistry Leaving_Group Chloride Ion TS->Leaving_Group

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Experimental Workflow for Kinetic Studies

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Solutions Prepare Reactant Solutions Equilibrate Thermostat Solutions Prepare_Solutions->Equilibrate Mix_Reactants Initiate Reaction Equilibrate->Mix_Reactants Monitor Monitor Progress (Conductivity or HPLC) Mix_Reactants->Monitor Collect_Data Collect Time-course Data Monitor->Collect_Data Plot_Data Plot Data Collect_Data->Plot_Data Calculate_k Calculate Rate Constant (k) Plot_Data->Calculate_k

Caption: A streamlined workflow for the experimental determination of reaction kinetics.

Conclusion

The reactivity of this compound in Sₙ2 reactions is highly dependent on the nucleophile employed. Azide stands out as a superior nucleophile, offering rapid and efficient substitution. Thiocyanate presents a moderately reactive option, while aniline, being a weaker, neutral nucleophile, requires more forcing conditions. The choice of nucleophile will, therefore, be dictated by the desired product and the acceptable reaction conditions. The provided experimental protocols offer a robust framework for researchers to quantify these reactivity differences and to optimize their synthetic strategies involving α-chloro amides.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • El-Guesmi, N., Berionni, G., & Asghar, B. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(9), 1327–1336. [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. [Link]

  • Klingaman, T. C., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 410(23), 5867–5876. [Link]

The Efficacy of 2-Chloro-N-Methylpropanamide as an Electrophilic Synthon: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic selection of electrophilic synthons is a critical determinant of reaction efficiency, safety, and overall synthetic viability. Among the diverse array of alkylating agents, α-haloamides represent a significant class of compounds, offering a unique balance of reactivity and stability. This guide provides an in-depth technical comparison of 2-chloro-N-methylpropanamide against other common electrophilic synthons, particularly in the context of N-alkylation reactions. By examining experimental data and underlying mechanistic principles, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Role and Reactivity of α-Haloamides

α-Haloamides, such as this compound, are bifunctional molecules characterized by an electrophilic carbon center alpha to a carbonyl group and an amide moiety. The chlorine atom serves as a competent leaving group in nucleophilic substitution reactions, primarily following an S(_N)2 mechanism.[1][2] The adjacent amide group, while electron-withdrawing, can influence the reactivity of the electrophilic center through both inductive and resonance effects. The reactivity of these compounds is pivotal in the synthesis of a variety of important organic molecules, including pharmaceuticals. A notable example is the synthesis of Lidocaine, which involves the reaction of an analogous α-chloroacetamide with diethylamine.[3][4]

Comparative Analysis of Electrophilic Synthons for N-Alkylation

To objectively benchmark the performance of this compound, we will consider a representative N-alkylation reaction: the reaction with a secondary amine. While direct comparative studies are scarce, we can construct a comparative framework by examining analogous reactions and established principles of reactivity. For this guide, we will use the well-documented synthesis of Lidocaine as a model system, where 2-chloro-N-(2,6-dimethylphenyl)acetamide reacts with diethylamine. We will compare this with common N-methylating agents like methyl iodide and dimethyl sulfate.

Table 1: Comparative Data for N-Alkylation Reactions

Electrophilic SynthonNucleophileProductReaction ConditionsYield (%)Reference
2-Chloro-N-(2,6-dimethylphenyl)acetamideDiethylamineLidocaineToluene, reflux (60-90 min)High (not specified)[3]
Methyl IodidePrimary/Secondary AminesN-Methylated AmineBasic conditionsHigh (often over-alkylation)[5][6]
Dimethyl SulfatePrimary/Secondary AminesN-Methylated AmineBasic conditionsHigh (toxic, over-alkylation)[7]
Dimethyl Carbonate (DMC)BenzylamineN-MethylbenzylamineCu-Zr BNP catalyst, 150 °C, 4hup to 91% selectivity[7][8]

Discussion of Comparative Data:

  • This compound and its Analogues: These reagents offer a good balance of reactivity and handleability. The synthesis of Lidocaine demonstrates that high yields can be achieved under relatively straightforward reflux conditions.[3][9] The amide functionality in the electrophile becomes an integral part of the final product structure, which is a key advantage in many synthetic designs. The primary drawback is the potential for side reactions if the nucleophile can also react at the carbonyl carbon, though this is generally less favorable than S(_N)2 displacement of the chloride.[4]

  • Methyl Iodide: A classic and highly reactive electrophile for methylation.[10] Its high reactivity, however, often leads to a lack of selectivity, with primary and secondary amines frequently undergoing over-alkylation to form tertiary amines and even quaternary ammonium salts.[6][11] This "runaway reaction" necessitates careful control of stoichiometry and reaction conditions.[6]

  • Dimethyl Sulfate: Another highly effective methylating agent, but it is extremely toxic and corrosive, posing significant handling risks.[7] Like methyl iodide, it is prone to causing over-alkylation.[7]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative for methylation.[7][8] However, it is generally less reactive and often requires harsher conditions or specialized catalysts to achieve high conversions.[8] Recent research has focused on developing efficient catalytic systems to improve its utility.[8]

Mechanistic Considerations

The primary pathway for the reaction of this compound with an amine is the bimolecular nucleophilic substitution (S(_N)2) reaction .[1][2]

SN2_Mechanism

Caption: Step-by-step workflow for the synthesis of Lidocaine.

Safety and Handling Considerations

  • This compound and Analogues: These compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methyl Iodide and Dimethyl Sulfate: Both are highly toxic and carcinogenic. Extreme caution must be exercised when handling these reagents. They should only be used in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves.

  • Diethylamine: A corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Conclusion and Recommendations

This compound and its analogues are effective and versatile electrophilic synthons for N-alkylation reactions. They offer a favorable balance of reactivity, stability, and safety compared to more traditional alkylating agents like methyl iodide and dimethyl sulfate.

Key advantages include:

  • Good Reactivity: They readily participate in S(_N)2 reactions under moderate conditions.

  • Improved Selectivity: The risk of over-alkylation is generally lower compared to highly reactive methylating agents.

  • Synthetic Utility: The amide moiety is incorporated into the final product, which can be a desirable feature in multi-step syntheses.

  • Safer Handling: While still requiring care, they are less hazardous than reagents like dimethyl sulfate.

For applications where a simple methylation is required and over-alkylation is a concern, greener alternatives like dimethyl carbonate with a suitable catalyst should be considered. However, for the synthesis of more complex molecules where the amide backbone is a desired structural feature, this compound and related α-haloamides present a highly efficient and practical choice. The selection of the optimal electrophilic synthon will ultimately depend on the specific synthetic target, desired selectivity, and safety considerations of the intended application.

References

  • PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]

  • Singh, P. R., et al. (n.d.). Different methods for the synthesis of N‐methylated amides. ResearchGate. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(12), 4336-4346. Retrieved from [Link]

  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15871-15881. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • Synthesis of Lidocaine. (n.d.). Retrieved from [Link]

  • Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Chemistry Connected. Retrieved from [Link]

  • RSC Education. (n.d.). SN2 Reaction Research Articles. Retrieved from [Link]

  • Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15871-15881. Retrieved from [Link]

  • The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Journal of the Chinese Chemical Society, 66(12), 1431-1440. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). ACS Omega. Retrieved from [Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Methylation. Retrieved from [Link]

  • Methods for N‐demethylation of amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014, December 15). Chemical Society Reviews. Retrieved from [Link]

  • N‐methylation of secondary amides and imides. Reaction conditions... (n.d.). ResearchGate. Retrieved from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.8: Reactions of Amines. Retrieved from [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). ResearchGate. Retrieved from [Link]

  • How To Find The Most Reactive Position In Electrophilic Aromatic Substitution Reactions? (2022, January 23). YouTube. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-chloro-N-methylpropanamide (CAS No. 42275-47-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste streams. This guide is structured to provide not just a protocol, but a framework of understanding, ensuring that every step is taken with purpose and a deep respect for the chemical's inherent hazards.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazard profile. This compound is not a benign laboratory reagent; its disposal pathway is dictated by its toxicological and chemical properties. It must be treated as hazardous waste from the point of generation to its final destruction. Under no circumstances should this compound be disposed of via standard trash or sewer systems.[1][2]

Hazard Profile Summary

A review of the Globally Harmonized System (GHS) classifications reveals the primary risks associated with this compound. This data directly informs the handling and segregation protocols outlined below.

Hazard ClassGHS ClassificationImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[3][4]Prevents disposal in municipal waste systems where it could enter the environment and be ingested by wildlife. Mandates careful handling to avoid accidental ingestion.
Skin Corrosion/Irritation H315: Causes skin irritation[3][4]Requires the use of chemical-resistant gloves and a lab coat to prevent direct contact.[1][5]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[3][4]Necessitates the use of safety goggles or a face shield to protect against splashes or airborne particles.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][4]All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][6]

Procedural Guide to Disposal: From Bench to Manifest

The following sections provide a step-by-step methodology for the proper management of this compound waste. This workflow is designed to ensure safety, regulatory compliance, and environmental protection.

Step 1: Assemble Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the correct PPE is worn. The level of PPE should be based on a risk assessment of the specific procedure being performed.

  • Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for bulk transfers or spill cleanup.[7]

  • Skin Protection : A standard laboratory coat is mandatory. For handling waste, wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and contaminated gloves must be disposed of as hazardous waste.[1]

  • Respiratory Protection : If handling outside of a fume hood or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[1][6]

Step 2: Waste Segregation and Compatibility

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream : Establish a dedicated, clearly labeled hazardous waste container for this compound. Do not mix this waste with other chemical streams unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) department.[8]

  • Chemical Incompatibilities : This compound must be stored and disposed of separately from strong oxidizing agents.[2] Mixing with incompatible materials can lead to vigorous, exothermic reactions.

  • Physical State : Maintain separate waste containers for solid waste (e.g., contaminated filter paper, weigh boats, gloves) and liquid waste (e.g., solutions containing the compound).

Step 3: Waste Accumulation and Containerization Protocol

All waste must be accumulated in designated Satellite Accumulation Areas (SAAs) in compliance with EPA and local regulations.[8]

  • Container Selection : Use a container made of a material compatible with the waste. For solid waste, a sealable plastic pail or drum is appropriate. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be in good condition with no leaks.[8]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas. The label should also list the percentage of each component if it is a mixture.

  • Container Management : Keep the waste container sealed at all times except when adding waste.[8] This prevents the release of vapors and protects the lab environment. Store the sealed container within a secondary containment bin to mitigate the impact of any potential leaks.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Place in labeled 'Solid Hazardous Waste' container C->D Solid E Place in labeled 'Liquid Hazardous Waste' container C->E Liquid F Ensure waste is segregated from incompatible materials (e.g., strong oxidizers) D->F E->F G Seal container when not in use F->G H Store in designated Satellite Accumulation Area (SAA) within secondary containment G->H I Is container full (or per lab schedule)? H->I J Contact EHS for waste pickup request I->J Yes K Professional Disposal: Licensed Hazardous Waste Facility J->K L Likely Method: Controlled Incineration K->L

Sources

Operational Guide: Personal Protective Equipment for Handling 2-chloro-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-chloro-N-methylpropanamide. The protocols outlined herein are designed to ensure operator safety, maintain experimental integrity, and manage waste responsibly. As a substance with a defined hazard profile, a systematic approach to personal protection is not merely recommended; it is imperative.

Hazard Assessment: The Rationale for Stringent Controls

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that dictate our protective strategy. The primary goal is to prevent all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.

The known hazards are summarized below:

GHS PictogramHazard CodeHazard Statement

H302Harmful if swallowed[1][2]
H315Causes skin irritation[1][2]

H318Causes serious eye damage[1]

H335May cause respiratory irritation[1][2]

These classifications are not abstract warnings; they are directives. The potential for serious eye damage necessitates robust eye protection, while the risk of skin irritation and the compound's acute oral toxicity demand the use of chemical-resistant gloves and appropriate lab attire to prevent accidental contact and ingestion.[1][2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The specific equipment required is contingent on the operation being performed. All handling of this compound, especially weighing of the solid or preparing solutions, must be conducted within a certified chemical fume hood to leverage this primary engineering control.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Preparation Chemical splash goggles and a full-face shield.Double-gloving with nitrile or neoprene gloves.Flame-resistant lab coat, fully buttoned.N95 respirator or higher, as a secondary precaution to the fume hood.
Reaction & Purification Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Double-gloving with nitrile or neoprene gloves.Flame-resistant lab coat.Not required if performed entirely within a functioning chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Impervious or chemical-resistant clothing/apron over a lab coat.[3]Full-face respirator with appropriate cartridges for organic vapors and particulates.[3]

Causality Behind PPE Choices:

  • Eye/Face Protection: The classification "Causes serious eye damage" (H318) is critical.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates. A face shield is added during operations with a higher splash risk, such as transfers or cleanup, to protect the entire face.

  • Hand Protection: Double-gloving provides a fail-safe. If the outer glove is breached or contaminated, the inner glove maintains a barrier. Nitrile and neoprene are recommended for their general resistance to a broad range of chemicals, but it is best practice to consult a manufacturer-specific glove compatibility chart. Contaminated gloves should be removed and disposed of immediately.

  • Body Protection: A flame-resistant lab coat protects against incidental contact and splashes. It should be kept fully buttoned to provide maximum coverage.

  • Respiratory Protection: While the primary defense against inhalation is the chemical fume hood, an N95 respirator (or higher) is mandated when handling the solid powder. This is because fine powders can become easily aerosolized, and the compound "May cause respiratory irritation" (H335).[1][2]

Procedural Workflow for Safe Handling

Adherence to a strict, repeatable workflow minimizes the risk of exposure and cross-contamination. Each step is a critical control point in the safety system.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Operation cluster_post Phase 4: Post-Operation A Verify Fume Hood Functionality B Assemble All Chemicals & Equipment A->B C Locate Spill Kit & Eyewash Station B->C D Don PPE (Correct Sequence) C->D E Perform Chemical Handling Inside Hood D->E F Decontaminate Surfaces & Equipment E->F G Doff PPE (Correct Sequence) F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation & Pre-Handling:

    • Verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Assemble all necessary glassware, reagents, and equipment and place them inside the fume hood to minimize reaching in and out.

    • Ensure a chemical spill kit and a recently tested safety shower/eyewash station are readily accessible.[4]

  • Donning PPE (Correct Sequence):

    • First, don the lab coat and any required protective clothing.

    • Next, put on the inner pair of gloves.

    • If required, fit your respirator. Perform a seal check.

    • Put on your chemical splash goggles.

    • Don the outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.

    • Finally, put on the face shield if the procedure requires it.

  • Handling Operations:

    • Perform all manipulations well inside the fume hood (at least 6 inches from the sash).

    • When weighing the solid, use disposable weigh boats to minimize contamination of the balance.

    • When adding solvents, do so slowly to prevent splashing.

    • Keep all containers sealed when not in active use.[5]

  • Doffing PPE (Correct Sequence):

    • This process is designed to prevent contact with any contamination on the exterior of your PPE.

    • Remove the outer, most contaminated gloves first.

    • Remove the face shield and goggles, handling them by the straps.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner gloves.

    • If a respirator was used, remove it last.

    • Dispose of all single-use items in the designated hazardous waste container.

  • Final Step: Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, bench paper, and disposable PPE, must be collected in a dedicated, sealed hazardous waste container.[4] This container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound."

  • Liquid Waste: All solutions containing this compound and any solvents used for rinsing contaminated glassware must be collected in a designated, sealed hazardous waste container for halogenated organic solvents. Never dispose of this chemical down the drain.[3]

  • Decontamination: All non-disposable equipment and work surfaces inside the fume hood that may have come into contact with the chemical must be decontaminated. Wipe surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. The wipes used for this process must be disposed of as solid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Consult a doctor.[3]

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

  • Spill: Evacuate the immediate area. Wearing the appropriate spill cleanup PPE (see table above), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[3]

By adhering to these rigorous safety protocols, you build a self-validating system of protection that ensures both personal safety and the integrity of your research.

References

  • 2-CHLORO-N-(2-METHYLPHENYL)
  • This compound | C4H8ClNO | CID 14870193. PubChem - NIH.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.